h-His(trt)-ome.hcl
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
methyl (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2.ClH/c1-31-25(30)24(27)17-23-18-29(19-28-23)26(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,18-19,24H,17,27H2,1H3;1H/t24-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIWDQDVADNDKT-JIDHJSLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692805 | |
| Record name | Methyl 1-(triphenylmethyl)-L-histidinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32946-56-8 | |
| Record name | Methyl 1-(triphenylmethyl)-L-histidinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
H-His(Trt)-OMe.HCl: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of H-His(Trt)-OMe.HCl, a critical protected amino acid derivative used in synthetic chemistry. This document details its chemical properties, applications, and provides a thorough experimental protocol for its primary application in solid-phase peptide synthesis (SPPS).
Introduction
This compound, chemically known as (S)-methyl 2-amino-3-(1-trityl-1H-imidazol-4-yl)propanoate hydrochloride, is a derivative of the naturally occurring amino acid L-histidine.[1] It features two key protecting groups: a triphenylmethyl (Trt) group on the imidazole side chain and a methyl ester (OMe) at the C-terminus.[1] These protecting groups are essential for its application as a building block in the synthesis of peptides and other complex organic molecules.[1] The hydrochloride salt form enhances its stability and handling properties.
The bulky trityl group serves to prevent unwanted side reactions at the nucleophilic imidazole nitrogen during peptide coupling reactions.[2] This protection is crucial for maintaining the integrity of the peptide sequence and avoiding the formation of byproducts. The methyl ester protects the carboxylic acid functionality, allowing for controlled, stepwise elongation of the peptide chain from the N-terminus.
A significant application of this compound is in the synthesis of peptide analogs, particularly in the development of novel therapeutics. It is a key intermediate in the synthesis of analogs of thyrotropin-releasing hormone (TRH), which are being investigated for their potential in treating neurological disorders.[3]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is essential for experimental design, including stoichiometry calculations and solvent selection.
| Property | Value | Reference(s) |
| Chemical Name | (S)-methyl 2-amino-3-(1-trityl-1H-imidazol-4-yl)propanoate hydrochloride | [1][4] |
| Synonyms | H-His(1-Trt)-OMe.HCl, L-His(Trt)-OMe.HCl, Nim-Trityl-L-histidine methyl ester hydrochloride | [1][5] |
| CAS Number | 32946-56-8 | [1][6][7] |
| Molecular Formula | C₂₆H₂₅N₃O₂ · HCl | [1][7] |
| Molecular Weight | 447.96 g/mol | [3][4][5] |
| Purity | ≥95% to ≥99.5% (HPLC) | [5][8] |
| Appearance | Solid | [8] |
| Storage Temperature | Store at 0°C | [1] |
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis. The following is a detailed protocol for the incorporation of a histidine residue into a peptide sequence using this compound on a solid support (e.g., resin).
Materials and Reagents
-
This compound
-
Fmoc-protected amino acids
-
Solid support resin (e.g., Wang resin, Rink amide resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution in DMF (20% v/v)
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
HOBt (1-Hydroxybenzotriazole)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Diethyl ether (cold)
-
Acetonitrile (MeCN)
-
Water (HPLC grade)
Experimental Workflow
The following diagram illustrates the key steps in a typical SPPS cycle for the incorporation of this compound.
Step-by-Step Protocol
-
Resin Swelling: The solid support resin is swelled in DMF for 20-30 minutes to ensure optimal reaction conditions.[9][10]
-
Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the growing peptide chain (or the linker on the resin for the first amino acid) is removed by treating the resin with a 20% solution of piperidine in DMF.[9][10] This is typically done in two steps: a short treatment followed by a longer one.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.[1]
-
Amino Acid Activation: In a separate vessel, this compound (or the next Fmoc-protected amino acid) is pre-activated. For this, dissolve the amino acid derivative, a coupling reagent (like HBTU or HATU), and an additive (like HOBt) in DMF.[1] Then, add a base such as DIPEA to neutralize the hydrochloride and facilitate the activation.[1]
-
Coupling: The activated amino acid solution is added to the resin. The reaction is agitated for 1-2 hours to ensure complete coupling.[1]
-
Washing: The resin is washed again with DMF to remove excess reagents and byproducts.[1]
-
Monitoring the Coupling Reaction: A qualitative test, such as the Kaiser test, is performed to check for the presence of free primary amines.[1] A negative result (e.g., colorless or yellow beads) indicates a complete coupling reaction. If the test is positive (e.g., blue beads), a recoupling step may be necessary.[1]
-
Repeat Cycle: Steps 2 through 7 are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Trt group) are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail containing a strong acid like trifluoroacetic acid (TFA) and scavengers to prevent side reactions.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications in Drug Development
As previously mentioned, this compound is a valuable precursor in the synthesis of TRH analogs.[3] TRH is a tripeptide (pGlu-His-Pro-NH₂) that acts as a neurohormone with various functions in the central nervous system.[11] The development of TRH analogs aims to create compounds with improved metabolic stability, selectivity, and therapeutic efficacy for conditions such as depression and other neurological disorders.[12][13] The use of protected histidine derivatives like this compound is critical in the chemical synthesis of these modified peptides.[14]
Conclusion
This compound is a specialized and essential reagent for researchers and professionals involved in peptide synthesis and drug development. Its protected nature allows for the controlled and efficient incorporation of histidine into peptide chains, minimizing side reactions and preserving stereochemical integrity. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory for the synthesis of novel peptides and potential therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 32946-56-8 CAS Manufactory [m.chemicalbook.com]
- 6. peptide.com [peptide.com]
- 7. H-His(1-Trt)-OMe · HCl - Bachem AG [bioscience.co.uk]
- 8. 32946-56-8 H-His(Trt)-OMe HCl AKSci J58875 [aksci.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. TRH Related Peptide, Thyrotropin-Releasing Hormone, Analogs and R Products [biosyn.com]
- 12. Synthesis of thyrotropin-releasing hormone analogues with selective central nervous system effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of thyrotropin-releasing hormone analogues. 2. Tripeptides structurally greatly differing from TRH with high central nervous system activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
H-His(trt)-OMe.HCl (CAS 32946-56-8): A Technical Guide for Advanced Peptide Synthesis
For Immediate Release
This technical guide provides an in-depth overview of H-His(trt)-OMe.HCl (CAS: 32946-56-8), a critical protected amino acid derivative for researchers, scientists, and professionals in drug development and peptide chemistry. This document outlines its physicochemical properties, applications in solid-phase peptide synthesis (SPPS), detailed experimental protocols, and a comparative analysis of its role in preventing racemization.
Physicochemical and Analytical Data
This compound, also known as (S)-methyl 2-amino-3-(1-trityl-1H-imidazol-4-yl)propanoate hydrochloride, is a white to off-white solid.[1] The trityl (Trt) protecting group on the imidazole side chain of histidine and the methyl ester protection on the C-terminus make it a valuable building block in peptide synthesis.[2][3]
| Property | Value | Reference(s) |
| CAS Number | 32946-56-8 | [4] |
| Molecular Formula | C₂₆H₂₆ClN₃O₂ | [4] |
| Molecular Weight | 447.96 g/mol | [4] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥97% (HPLC) | [5] |
| Melting Point | 131 - 148 °C | [1] |
| Optical Rotation | [α]D20 = +34 ± 2° (c=1 in MeOH) | [1] |
| Storage Temperature | 4°C | [5] |
Core Application: Solid-Phase Peptide Synthesis
This compound is primarily utilized as a protected amino acid in Fmoc-based solid-phase peptide synthesis (SPPS). The incorporation of histidine residues into a peptide chain is challenging due to the propensity of the imidazole side chain to cause side reactions and, most critically, racemization of the chiral center.
The bulky trityl (Trt) group on the τ-nitrogen of the imidazole ring sterically hinders the side chain, preventing undesirable side reactions during the coupling process.[2] This protection is crucial for maintaining the stereochemical integrity of the peptide, which is paramount for its biological activity.
The Challenge of Histidine Racemization
Racemization of histidine during peptide synthesis occurs when the unprotected π-nitrogen of the imidazole ring acts as an internal base, abstracting the α-proton of the activated amino acid. This leads to the formation of a planar, achiral enolate intermediate, which can be reprotonated to form a mixture of L- and D-isomers. The trityl protecting group helps to mitigate this issue, although its effectiveness can be influenced by the coupling conditions.
Comparative Analysis of Histidine Protecting Groups
While the trityl group is a widely used protecting group for histidine, other protecting groups such as tert-butoxycarbonyl (Boc) and methoxybenzyl (Mbom) have been shown to offer superior protection against racemization, particularly under forcing conditions like elevated temperatures used in microwave-assisted SPPS.
| Protecting Group | Coupling Conditions | % D-Isomer Formation | Reference(s) |
| Trt | HBTU/HOBt/DIPEA | 6.8% | |
| Boc | HBTU/HOBt/DIPEA | <0.5% | |
| Trt | HCTU/DIPEA, 25°C, 5 min pre-activation | 7.8% | |
| Trt | HCTU/DIPEA, 25°C, in situ | 2.5% | |
| Boc | 50°C, 10 min coupling | 0.18% | |
| Trt | 50°C, 10 min coupling | 6.8% | |
| Boc | 90°C, 2 min coupling | 0.81% | |
| Trt | 90°C, 2 min coupling | >16% | |
| Mbom | 5 min pre-activation | 0.3% |
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific peptide sequence and synthesis scale.
Synthesis of this compound
General synthesis workflow for this compound.
Methodology:
-
Dissolution: Dissolve L-histidine methyl ester dihydrochloride in an inert solvent such as N,N-dimethylformamide (DMF).
-
Neutralization and Tritylation: Cool the solution in an ice bath and add a suitable base, such as triethylamine, to neutralize the hydrochloride. Subsequently, add a solution of trityl chloride in a solvent like dichloromethane (DCM) dropwise while stirring vigorously.
-
Reaction: Allow the reaction to proceed at room temperature for several hours.
-
Work-up: After the reaction is complete, the mixture is typically worked up by extraction and purification by crystallization to yield the desired product.
Use in Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual coupling of this compound within a peptide sequence on a solid support.
Workflow for coupling this compound in SPPS.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
Coupling reagents (e.g., HBTU, HATU, HOBt)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Solvents (DMF, DCM)
-
Piperidine solution for Fmoc deprotection
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Amino Acid Preparation: In a separate vial, dissolve this compound (3 equivalents relative to the resin substitution) and an equivalent amount of HOBt and HBTU/HATU in DMF.
-
Neutralization and Activation: Add DIPEA (6 equivalents) to the amino acid solution. The initial equivalents neutralize the hydrochloride salt, and the subsequent equivalents facilitate the coupling reaction. Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours.
-
Washing and Monitoring: Wash the resin thoroughly with DMF. Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Recoupling (if necessary): If the Kaiser test is positive (blue beads), a second coupling step should be performed.
Biological Activity and Signaling Pathways
Currently, there is no direct evidence to suggest that this compound itself possesses biological activity or directly participates in cellular signaling pathways. Its primary role is that of a synthetic intermediate. However, peptides synthesized using this building block can be designed to interact with a wide range of biological targets, including receptors that initiate signaling cascades. For example, analogs of Glucagon-like peptide-1 (GLP-1), which are used in the treatment of type 2 diabetes and contain histidine residues, can be synthesized using trityl-protected histidine. The resulting peptides then activate the GLP-1 receptor, a G-protein coupled receptor, initiating a downstream signaling cascade involving adenylyl cyclase and cyclic AMP.
Logical relationship of this compound in synthesis to a peptide's biological function.
Conclusion
This compound is a valuable and widely used reagent in peptide synthesis. Its trityl-protected imidazole side chain effectively minimizes side reactions and reduces the risk of racemization during the incorporation of histidine residues. While other protecting groups may offer superior performance under specific conditions, the trityl group provides a reliable and cost-effective solution for many applications. A thorough understanding of its properties and the appropriate experimental conditions for its use is essential for the successful synthesis of high-purity, stereochemically defined peptides for research and therapeutic development.
References
The Trityl Group: A Cornerstone in Histidine Protection for Advanced Peptide Synthesis and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is fundamental to the successful chemical synthesis of peptides, particularly in the context of drug discovery and development. Among the arsenal of protective moieties, the trityl (Trt) group holds a preeminent position for the side-chain protection of histidine. The unique properties of histidine's imidazole side chain—its nucleophilicity and ability to catalyze racemization—present significant challenges during solid-phase peptide synthesis (SPPS). The bulky and acid-labile trityl group provides an effective solution to mitigate these issues, ensuring the synthesis of high-purity peptides with preserved stereochemical integrity. This technical guide provides a comprehensive overview of the role of the trityl protecting group in handling histidine, complete with quantitative data, detailed experimental protocols, and workflow visualizations to support advanced research and development.
Core Principles of Trityl Protection in Histidine Chemistry
The trityl group, a triphenylmethyl moiety, is a large, sterically hindering group that is readily cleaved under mildly acidic conditions. Its primary application in peptide synthesis is the protection of reactive side chains of amino acids, most notably histidine, cysteine, asparagine, and glutamine.[1] In the context of Fmoc-based SPPS, the trityl group's stability to the basic conditions used for the removal of the Nα-Fmoc group (typically piperidine) makes it an orthogonal and highly compatible protecting group.[2]
The key advantages of using a trityl group to protect the imidazole side chain of histidine are:
-
Prevention of Side Reactions: The nucleophilic imidazole ring of an unprotected histidine can be acylated during the coupling of subsequent amino acids, leading to undesired side products and reduced yield of the target peptide.[3] The steric bulk of the trityl group effectively shields the imidazole nitrogen from such reactions.[3]
-
Suppression of Racemization: Histidine is highly susceptible to racemization during the activation step of peptide coupling, a process facilitated by the basicity of the imidazole ring.[3] Protection of the imidazole nitrogen with a bulky group like trityl is a critical strategy to minimize this epimerization and ensure the stereochemical purity of the final peptide.[3]
-
Enhanced Solubility: The trityl group can improve the solubility of protected amino acid derivatives in organic solvents commonly used in peptide synthesis.[4]
Quantitative Data on the Performance of Trityl-Protected Histidine
The choice of protecting group and coupling conditions significantly impacts the efficiency of peptide synthesis and the stereochemical integrity of the final product. The following tables summarize key quantitative data related to the use of trityl-protected histidine.
| Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) | Peptide/Context |
| Fmoc-His(Trt)-OH | HBTU/HOBt/DIPEA | 6.8% | Liraglutide |
| Fmoc-His(Boc)-OH | HATU/DIPEA | 0.18% | Liraglutide |
| Fmoc-His(Trt)-OH | DIC/Oxyma (at 55°C) | 31.0% | Model Dipeptide |
| Fmoc-His(Boc)-OH | DIC/Oxyma | <1-2% | Not Specified |
| Fmoc-His(Trt)-OH | TBTU/DIPEA | 4.5% | Model Peptide |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 7.8% | Model Study |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation) | 0.3% | Model Study |
| Fmoc-His(Trt)-OH | Microwave at 80°C | 16.6% | Model Study |
| Fmoc-His(MBom)-OH* | Microwave at 80°C | 0.8% | Model Study |
| Note: Fmoc-His(MBom)-OH is included for comparison as it also features protection on the π-nitrogen of the imidazole ring, illustrating the effectiveness of this strategy in reducing racemization. |
| Protecting Group | Abbreviation | Synthesis Strategy | Cleavage Conditions | Cleavage Efficiency (%) | Time |
| Trityl | Trt | Fmoc/tBu | 90% TFA in H₂O | Complete | Standard cleavage |
| 4-Methoxytrityl | Mmt | Fmoc/tBu | 15% TFA in H₂O | Complete | Standard cleavage |
| 4-Methyltrityl | Mtt | Fmoc/tBu | 15% TFA in H₂O | Complete | Standard cleavage |
| Trityl | Trt | Fmoc/tBu | 1% TFA in DCM | - | - |
| 4-Methoxytrityl | Mmt | Fmoc/tBu | 1% TFA in DCM/TIS (95:5 v/v) | Complete | - |
| 4-Methoxytrityl | Mmt | Fmoc/tBu | Acetic acid:TFE:DCM (1:1:8) | 75-80% | 30 min |
| 4-Methyltrityl | Mtt | Fmoc/tBu | Acetic acid:TFE:DCM (1:1:8) | 50-60% | 30 min |
Experimental Protocols
Detailed methodologies for the protection of histidine and its use in SPPS are crucial for reproducible and high-quality peptide synthesis.
Protocol 1: Synthesis of Nα-Fmoc-Nτ-trityl-L-histidine (Fmoc-His(Trt)-OH)
This protocol describes a two-step process for the preparation of Fmoc-His(Trt)-OH, starting with the tritylation of L-histidine followed by Fmoc protection.
Step 1: Synthesis of Nτ-trityl-L-histidine (H-His(Trt)-OH) [1]
-
Materials:
-
L-histidine
-
Triphenylmethyl chloride (Trityl chloride, TrCl)
-
Anhydrous zinc chloride (ZnCl₂)
-
Triethylamine (TEA)
-
Acetonitrile (MeCN)
-
Citric acid
-
Water
-
-
Methodology:
-
Reaction Setup: In a round-bottom flask, add L-histidine (1.3 mmol) to a solution of trityl chloride (5.2 mmol) and anhydrous zinc chloride (2.6 mmol) in acetonitrile (15 mL).
-
Stir the mixture at 30-35°C.
-
Basification: After approximately 10 minutes, add triethylamine (5.2 mmol) rapidly to the reaction mixture. The solution should become clear.
-
Precipitation: Stir the solution for an additional 15 minutes and then pour it into 200 mL of water under vigorous stirring.
-
pH Adjustment & Isolation: Adjust the pH of the aqueous mixture to 3-4 with a solution of citric acid to induce precipitation of the product.
-
Continue stirring the suspension for another 15 minutes.
-
Purification: Collect the solid product by filtration and wash it with water. The crude product can be further purified by dissolving it in acetonitrile, which leads to the precipitation of a crystalline solid. Filter the solid and wash with acetonitrile to yield the final product, H-His(Trt)-OH.
-
Step 2: Nα-Fmoc Protection of H-His(Trt)-OH
-
Materials:
-
H-His(Trt)-OH
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Dioxane or Acetonitrile
-
Water
-
Diethyl ether
-
Ethyl acetate
-
Hexane
-
-
Methodology:
-
Dissolution: Dissolve H-His(Trt)-OH (1 equivalent) in a mixture of 10% aqueous sodium bicarbonate and dioxane (or another suitable solvent like acetonitrile).
-
Addition of Fmoc Reagent: Cool the solution in an ice bath and add a solution of Fmoc-Cl or Fmoc-OSu (1.1 equivalents) in dioxane dropwise with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Add water to the reaction mixture and wash with diethyl ether to remove unreacted Fmoc reagent.
-
Acidify the aqueous layer to pH 2-3 with cold 1N HCl.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Fmoc-His(Trt)-OH.
-
Protocol 2: Incorporation of Fmoc-His(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)[4]
This protocol outlines a standard manual coupling procedure for incorporating Fmoc-His(Trt)-OH into a growing peptide chain on a solid support.
-
Materials and Reagents:
-
Fmoc-His(Trt)-OH
-
Solid-phase resin (e.g., Rink Amide, Wang) with a free N-terminal amine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% Piperidine in DMF (v/v)
-
Coupling reagents: e.g., HBTU/HOBt or DIC/Oxyma
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
-
Methodology:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling (HBTU/HOBt method):
-
In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation solution and mix for 1-2 minutes. Avoid prolonged pre-activation to minimize racemization.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).
-
Confirmation of Coupling (Optional): Perform a Kaiser test or another qualitative test to ensure the coupling reaction is complete.
-
Protocol 3: Final Cleavage and Deprotection of the Trityl Group[4]
This protocol describes the final step of cleaving the peptide from the resin and removing the trityl and other acid-labile side-chain protecting groups.
-
Materials:
-
Peptidyl-resin (dried)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
-
Methodology:
-
Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage Reaction:
-
In a fume hood, add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours. The use of scavengers like TIS is crucial to prevent the re-attachment of the liberated trityl cation to sensitive residues.[4]
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
-
Isolation and Purification:
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and other small molecules.
-
Dry the crude peptide.
-
The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Mandatory Visualizations
Diagrams illustrating key workflows provide a clear and concise understanding of the processes involved.
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) incorporating a trityl-protected histidine.
Caption: Workflow for the solid-phase synthesis of the GLP-1 analogue, Liraglutide, utilizing trityl-protected histidine.
Conclusion
The trityl protecting group is an indispensable tool in modern peptide chemistry, particularly for the challenging incorporation of histidine residues. Its steric bulk and acid lability provide a robust yet removable shield for the reactive imidazole side chain, effectively preventing side reactions and minimizing racemization during solid-phase peptide synthesis. A thorough understanding of the quantitative aspects of its performance and the application of optimized experimental protocols are paramount for researchers, scientists, and drug development professionals aiming to synthesize high-purity, stereochemically defined peptides for therapeutic and research applications. The strategic use of trityl-protected histidine, as outlined in this guide, will continue to be a cornerstone of successful peptide synthesis and the development of novel peptide-based drugs.
References
An In-depth Technical Guide to the Synthesis and Purification of H-His(trt)-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of (S)-methyl 2-amino-3-(1-trityl-1H-imidazol-4-yl)propanoate hydrochloride, commonly known as H-His(trt)-OMe.HCl. This valuable histidine derivative is a critical building block in solid-phase peptide synthesis (SPPS) and other areas of medicinal chemistry. The bulky trityl (Trt) protecting group on the imidazole side chain effectively prevents common side reactions and racemization associated with histidine during peptide elongation.
This document details a robust two-step synthetic pathway, starting from the readily available L-histidine, followed by a comprehensive purification protocol. All quantitative data is summarized for clarity, and experimental workflows are visualized using diagrams.
Data Presentation
The following tables provide a summary of the materials required and the expected outcomes for the synthesis and purification of this compound.
Table 1: Materials for Synthesis
| Step | Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 1. Esterification | L-Histidine | C₆H₉N₃O₂ | 155.15 | 38.75 g (240 mmol) | Starting material |
| Methanol | CH₃OH | 32.04 | 500 mL | Solvent | |
| Thionyl chloride | SOCl₂ | 118.97 | 27.2 mL (375 mmol) | Esterification reagent | |
| 2. Tritylation | L-Histidine methyl ester dihydrochloride | C₇H₁₁N₃O₂ · 2HCl | 242.10 | 12.1 g (50 mmol) | Product from Step 1 |
| Trityl chloride | C₁₉H₁₅Cl | 278.78 | 13.9 g (50 mmol) | Tritylating agent | |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | Solvent | |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 14.0 mL (100 mmol) | Base |
Table 2: Expected Yield and Purity
| Step | Product | Theoretical Yield (g) | Expected Yield (g) | Yield (%) | Purity (by HPLC) |
| 1. Esterification | L-Histidine methyl ester dihydrochloride | 58.1 g | 53.4 g | ~92% | >97% |
| 2. Tritylation | This compound | 22.4 g | 20.2 g | ~90% | >98% |
| 3. Purification | Purified this compound | - | - | - | >99% |
Synthesis Pathway
The synthesis of this compound is a two-step process. First, L-histidine is esterified to its methyl ester dihydrochloride. Subsequently, the imidazole nitrogen of the histidine side chain is protected with a trityl group.
Experimental Protocols
Step 1: Synthesis of L-Histidine Methyl Ester Dihydrochloride
This protocol describes the esterification of L-histidine using thionyl chloride in methanol.
Materials:
-
L-Histidine (38.75 g, 240 mmol)
-
Methanol (500 mL)
-
Thionyl chloride (27.2 mL, 375 mmol)
-
Round-bottom flask (1 L)
-
Stirring apparatus
-
Ice bath
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
Suspend L-histidine in methanol in a 1 L round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for one hour.
-
Attach a reflux condenser and heat the mixture to reflux for 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator.
-
Collect the resulting crystalline solid by filtration and wash with a small amount of cold methanol.
-
Further product can be obtained by precipitating from the filtrate with diethyl ether.
-
Dry the product under vacuum to yield L-histidine methyl ester dihydrochloride as a white solid.
Step 2: Synthesis of this compound
This protocol details the tritylation of the imidazole side chain of L-histidine methyl ester dihydrochloride.
Materials:
-
L-Histidine methyl ester dihydrochloride (12.1 g, 50 mmol)
-
Trityl chloride (13.9 g, 50 mmol)
-
Dichloromethane (DCM, 150 mL)
-
Triethylamine (TEA, 14.0 mL, 100 mmol)
-
Round-bottom flask (500 mL)
-
Stirring apparatus
-
Separatory funnel
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
Suspend L-histidine methyl ester dihydrochloride in DCM in a 500 mL round-bottom flask with stirring.
-
Add triethylamine to the suspension.
-
In a separate flask, dissolve trityl chloride in DCM.
-
Add the trityl chloride solution to the histidine methyl ester suspension.
-
Stir the reaction mixture vigorously at room temperature for 2.5 hours.
-
Transfer the reaction mixture to a separatory funnel and wash twice with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate in vacuo to yield the crude this compound.
Purification Protocol
The crude this compound can be purified by recrystallization or by column chromatography. For high-purity requirements, as is common in drug development, preparative High-Performance Liquid Chromatography (HPLC) is recommended.
An In-Depth Technical Guide to the Solubility and Stability of H-His(Trt)-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Nα-trityl-L-histidine methyl ester hydrochloride (H-His(Trt)-OMe.HCl), a critical protected amino acid derivative in peptide synthesis and drug development. Understanding these parameters is essential for optimizing reaction conditions, ensuring the integrity of synthetic peptides, and developing stable pharmaceutical formulations.
Physicochemical Properties
This compound is a derivative of the amino acid L-histidine where the imidazole side chain is protected by a bulky trityl group, and the carboxylic acid is in the form of a methyl ester. It is supplied as a hydrochloride salt. This protection strategy is crucial for preventing undesirable side reactions and minimizing racemization during peptide synthesis.
| Property | Value |
| Chemical Formula | C26H25N3O2.HCl |
| Molecular Weight | 447.96 g/mol |
| Appearance | White to off-white powder |
| CAS Number | 32946-56-8 |
Solubility Profile
Qualitative Solubility:
| Solvent | Solubility |
| Dimethylformamide (DMF) | Generally soluble. DMF is a common solvent for peptide synthesis and is effective at dissolving protected amino acids.[1] |
| Dimethyl sulfoxide (DMSO) | Generally soluble. DMSO is another polar aprotic solvent capable of dissolving a wide range of organic molecules. |
| Methanol (MeOH) | Soluble. |
| Ethanol (EtOH) | Soluble. |
| Water | Sparingly soluble to insoluble. The bulky hydrophobic trityl group significantly reduces aqueous solubility. |
| Dichloromethane (DCM) | Soluble. |
Experimental Protocol for Solubility Determination:
A standard method for determining the solubility of a compound like this compound involves the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the test solvent (e.g., DMF, DMSO, Methanol, Ethanol) in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: The suspension is filtered through a 0.45 µm filter to remove any undissolved solid.
-
Quantification: The concentration of the dissolved this compound in the filtrate is determined using a validated HPLC method with a UV detector. A calibration curve prepared with known concentrations of the compound is used for quantification.
Stability Profile
The stability of this compound is influenced by factors such as pH, temperature, and light. The primary points of instability are the acid-labile trityl protecting group and the potential for hydrolysis of the methyl ester.
Summary of Stability:
| Condition | Stability | Potential Degradation Pathway |
| Acidic pH | Unstable. The trityl group is highly susceptible to cleavage under acidic conditions.[2] | Detritylation, leading to the formation of H-His-OMe.HCl and triphenylmethanol. |
| Neutral pH | Moderately Stable. | Slow hydrolysis of the methyl ester. |
| Basic pH | Moderately Stable to Unstable. | Hydrolysis of the methyl ester to form H-His(Trt)-OH. Potential for racemization. |
| Elevated Temperature | Potentially Unstable. | General degradation. Specific thermal degradation pathways are not well-documented. |
| Light Exposure | Potentially Unstable. | Photodegradation of the trityl group and the imidazole ring are possible. |
Experimental Protocols for Stability Assessment:
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
Forced Degradation Study Protocol: A typical forced degradation study involves subjecting a solution of this compound to various stress conditions.
-
Acid Hydrolysis: Treat a solution of the compound (e.g., in acetonitrile/water) with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 80 °C).
-
Photostability: Expose a solid sample and a solution of the compound to light according to ICH Q1B guidelines.
Samples from each stress condition are then analyzed by a stability-indicating HPLC method.
Stability-Indicating HPLC Method:
A reversed-phase HPLC method is generally suitable for monitoring the stability of this compound and separating it from its potential degradation products.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | A linear gradient from low to high percentage of Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Column Temperature | 30 °C |
This method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Conclusion
This technical guide summarizes the key solubility and stability characteristics of this compound. While qualitative information suggests good solubility in common organic solvents used in peptide synthesis, quantitative data remains to be fully established. The primary instability of this compound is the acid-labile nature of the trityl protecting group. A comprehensive understanding of its degradation pathways through forced degradation studies is crucial for the development of robust synthetic protocols and stable formulations. The provided experimental outlines serve as a foundation for researchers to perform detailed characterization of this important reagent.
References
An In-depth Technical Guide to the Mechanism of Action of H-His(trt)-OMe·HCl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of H-His(trt)-OMe·HCl, a critical building block in peptide synthesis. We will delve into its mechanism of action, provide detailed experimental protocols, present quantitative data, and visualize key processes to facilitate a deeper understanding of its application.
Core Concepts: Structure and Function
H-His(trt)-OMe·HCl is a derivative of the amino acid histidine, engineered for efficient and safe incorporation into peptide chains. Its structure consists of a histidine backbone with two key modifications:
-
Methyl Ester (OMe) Protecting Group: The C-terminus of the histidine is protected as a methyl ester. This prevents the carboxyl group from participating in unwanted reactions and makes the molecule suitable for both solution-phase and solid-phase peptide synthesis (SPPS).[2]
-
Hydrochloride (HCl) Salt: The molecule is supplied as a hydrochloride salt to improve its stability and handling.
The primary function of H-His(trt)-OMe·HCl is to serve as a protected building block for the introduction of histidine into a growing peptide chain, ensuring the integrity of both the histidine residue and the final peptide product.
Mechanism of Action in Peptide Synthesis
The incorporation of H-His(trt)-OMe·HCl into a peptide chain during solid-phase peptide synthesis (SPPS) involves a series of well-defined steps: deprotection of the growing peptide chain, activation of the incoming amino acid, coupling, and finally, deprotection of the histidine side chain.
Activation of H-His(trt)-OMe·HCl
Before coupling, the carboxyl group of H-His(trt)-OMe·HCl must be activated to facilitate the formation of a peptide bond. This is typically achieved using a coupling reagent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in the presence of a base, commonly Diisopropylethylamine (DIPEA).
The mechanism of activation with HBTU proceeds as follows:
-
Neutralization: DIPEA neutralizes the hydrochloride salt of H-His(trt)-OMe·HCl, freeing the amino group.
-
Formation of the Active Ester: The carboxylate of H-His(trt)-OMe·HCl attacks the uronium carbon of HBTU. This leads to the formation of a highly reactive HOBt (Hydroxybenzotriazole) ester intermediate and releases tetramethylurea as a byproduct.
This activation step is critical for an efficient coupling reaction.
References
Understanding and Mitigating Histidine Racemization in Solid-Phase Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of amino acids is paramount in the synthesis of peptides intended for therapeutic or research applications. The racemization of amino acids during solid-phase peptide synthesis (SPPS) can lead to the formation of diastereomeric impurities that are often difficult to separate from the target peptide and can have significantly altered biological activity. Histidine is notoriously one of the most racemization-prone amino acids in SPPS. This technical guide provides an in-depth exploration of the mechanisms behind histidine racemization, a quantitative overview of the factors influencing its extent, detailed experimental protocols for its analysis, and a strategic workflow for its minimization.
The Core of the Problem: The Mechanism of Histidine Racemization
The propensity of histidine to racemize during peptide bond formation is primarily due to an intramolecular base catalysis mechanism.[1][2] The lone pair of electrons on the π-nitrogen of the imidazole side chain is sufficiently basic to abstract the acidic proton from the α-carbon of the activated histidine residue.[3][4] This abstraction leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face with nearly equal probability, resulting in a mixture of L- and D-histidine enantiomers in the peptide sequence.
Caption: Mechanism of histidine racemization via intramolecular base catalysis.
Quantitative Insights: Factors Influencing Histidine Racemization
The extent of histidine racemization is not a constant but is significantly influenced by a variety of factors during the coupling step. Understanding these factors is key to developing strategies for its suppression.
| Factor | Condition | % D-His (Racemization) | Reference |
| Coupling Reagent | Fmoc-His(Trt)-OH with DIC/Oxyma | 1.8% | [5] |
| Fmoc-His(Trt)-OH with HATU/NMM | Higher than DIC/Oxyma (not specified) | [5] | |
| Fmoc-His-OH with PyBOP | ~2.5% | [6] | |
| Temperature | Microwave-assisted SPPS at 80°C | High (not specified) | [7][8][9] |
| Microwave-assisted SPPS at 50°C | Limited/Reduced | [7][8][9] | |
| Protecting Group | Fmoc-His(Trt)-OH | 4% (with a specific coupling agent) | [6] |
| Unprotected Fmoc-His-OH | Higher than Trityl-protected (not specified) | [6] | |
| Nπ-p-methoxybenzyloxymethyl (PMBOM) | Effectively suppresses racemization | [10] | |
| Base | Collidine | Minimized D-cysteine formation (implies reduction for His) | [7][8][9] |
Experimental Protocols for the Determination of Histidine Racemization
Accurate quantification of histidine racemization is crucial for quality control and process optimization. The following are detailed protocols for common analytical techniques used for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying enantiomers. The method typically involves the hydrolysis of the peptide followed by analysis of the resulting free amino acids on a chiral stationary phase.[11][12]
1. Peptide Hydrolysis: a. Accurately weigh 1-5 mg of the peptide into a hydrolysis tube. b. Add 1 mL of 6 M HCl (or 6 M DCl to correct for hydrolysis-induced racemization). c. Freeze the sample in liquid nitrogen and seal the tube under vacuum. d. Heat the sample at 110°C for 24 hours. e. After cooling, open the tube and evaporate the acid under a stream of nitrogen or in a vacuum centrifuge. f. Reconstitute the dried amino acid mixture in a known volume of an appropriate aqueous buffer (e.g., 0.1 M ammonium acetate).
2. HPLC Analysis: a. Column: Chiral stationary phase column (e.g., Astec CHIROBIOTIC T). b. Mobile Phase: A typical mobile phase could be a mixture of methanol, water, and a small amount of acid or base to optimize separation (e.g., methanol/water with 0.1% formic acid). The exact composition will depend on the specific column and amino acids being analyzed. c. Flow Rate: 0.5-1.0 mL/min. d. Detection: UV detector at a wavelength suitable for the amino acid derivatives (if any) or a mass spectrometer. e. Injection Volume: 5-20 µL. f. Quantification: Integrate the peak areas for the L- and D-histidine enantiomers. The percentage of racemization is calculated as: % D-His = [Area(D-His) / (Area(L-His) + Area(D-His))] * 100.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another highly sensitive method for determining enantiomeric excess, which requires derivatization of the amino acids to make them volatile.
1. Peptide Hydrolysis: a. Follow the same hydrolysis procedure as for HPLC analysis.
2. Derivatization: a. To the dried amino acid hydrolysate, add a chiral derivatizing agent. A common procedure involves esterification followed by acylation. For example, esterify with a chiral alcohol (e.g., (+)-2-butanol) followed by acylation with trifluoroacetic anhydride (TFAA). This creates diastereomers that can be separated on a non-chiral GC column. b. Alternatively, use an achiral derivatization (e.g., esterification with isopropanol followed by acylation with TFAA) and separate the resulting enantiomers on a chiral GC column.
3. GC-MS Analysis: a. Column: A chiral capillary column (e.g., Chirasil-Val) or a standard non-chiral column if diastereomers were formed. b. Carrier Gas: Helium at a constant flow rate. c. Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 220°C) to elute all derivatives. d. MS Detection: Use selected ion monitoring (SIM) for the characteristic fragments of the derivatized histidine to enhance sensitivity and selectivity. e. Quantification: Calculate the percentage of racemization from the integrated peak areas of the D- and L-histidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can also be used to determine enantiomeric excess, often with the aid of a chiral solvating agent or a chiral derivatizing agent.[13][14][15][16]
1. Sample Preparation: a. Hydrolyze the peptide as described for HPLC. b. Dissolve the dried amino acid mixture in a suitable deuterated solvent (e.g., CDCl₃ or D₂O). c. Add a chiral resolving agent (e.g., a chiral lanthanide shift reagent or a chiral solvating agent like (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol). This will induce chemical shift differences between the enantiomers. d. Alternatively, react the amino acid mixture with a chiral derivatizing agent to form diastereomers, which will have distinct NMR signals.
2. NMR Analysis: a. Acquire a high-resolution ¹H or ¹⁹F NMR spectrum (if a fluorine-containing derivatizing agent is used). b. Identify the distinct signals corresponding to the L- and D-enantiomers (or diastereomers). c. Integrate the respective signals to determine their relative amounts. d. Calculate the enantiomeric excess and the percentage of racemization.
A Strategic Workflow for Minimizing Histidine Racemization
A proactive approach during the planning and execution of SPPS is the most effective way to minimize histidine racemization. The following workflow outlines key decision points and strategies.
Caption: Strategic workflow to minimize histidine racemization during SPPS.
Conclusion and Best Practices
The racemization of histidine during solid-phase peptide synthesis is a significant challenge that can compromise the quality and biological activity of the final product. However, by understanding the underlying mechanism and implementing a strategic approach to synthesis, it is possible to minimize its occurrence.
Key recommendations include:
-
Always use a side-chain protecting group for histidine. The trityl (Trt) group is a common and effective choice, while others like methoxybenzyl (MBom) can offer enhanced suppression of racemization.[3][17][18]
-
Carefully select the coupling reagent and additives. Carbodiimide reagents like DIC, when used in conjunction with additives such as HOBt or Oxyma, are generally preferred for coupling histidine.[17][19]
-
Optimize reaction conditions. Avoid prolonged pre-activation times for the histidine residue.[20] For microwave-assisted SPPS, reducing the coupling temperature for histidine to around 50°C can significantly limit racemization.[7][8][9]
-
Employ a hindered, less nucleophilic base such as collidine, particularly when racemization is a concern.[7][8][9]
-
Routinely analyze for racemization. Implement one of the detailed analytical protocols to quantify the extent of racemization as part of the quality control process for histidine-containing peptides.
By adhering to these best practices, researchers and drug development professionals can enhance the stereochemical purity of their synthetic peptides, leading to more reliable research outcomes and safer, more effective therapeutic candidates.
References
- 1. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MECHANISM OF RACEMISATION OF HISTIDINE DERIVATIVES IN PEPTIDE SYNTHESIS [ouci.dntb.gov.ua]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. posters.unh.edu [posters.unh.edu]
- 13. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protonation, tautomerization, and rotameric structure of histidine: a comprehensive study by magic-angle-spinning solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
h-His(trt)-ome.hcl safety data sheet information
This technical guide provides comprehensive safety and handling information, along with a detailed experimental protocol, for H-His(trt)-ome.hcl (L-Histidine(trt)-methyl ester hydrochloride). The content is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis.
Chemical and Physical Properties
This compound, also known as Nα-(Triphenylmethyl)-L-histidine methyl ester hydrochloride, is a protected amino acid derivative commonly used in peptide synthesis.[1] The trityl (Trt) group protects the imidazole side chain of histidine, preventing undesirable side reactions during peptide coupling.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 32946-56-8 |
| Molecular Formula | C₂₆H₂₅N₃O₂ · HCl |
| Molecular Weight | 447.96 g/mol |
| Appearance | White to off-white powder |
| Purity | Typically ≥95% |
| Storage Temperature | 0-4 °C |
Note: Specific values may vary slightly between different suppliers. Always refer to the certificate of analysis for lot-specific data.
Safety and Handling
Table 2: Hazard and Precautionary Information
| Category | Statement |
| Hazard Statements | May cause skin irritation. May cause serious eye irritation. May cause respiratory irritation. |
| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |
| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. |
| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |
| First Aid (Ingestion) | Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. |
| Storage | Store in a well-ventilated place. Keep container tightly closed. |
| Disposal | Dispose of contents/container to an approved waste disposal plant. |
Safety Handling Workflow
The following diagram illustrates the recommended workflow for safely handling this compound, from initial risk assessment to emergency procedures.
Experimental Protocol: Use in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key building block in solid-phase peptide synthesis (SPPS), particularly for introducing a protected histidine residue into a peptide sequence. The following protocol is a general guideline for the manual coupling of this compound using Fmoc chemistry.
Materials:
-
This compound
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5)
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel
-
Shaker
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), Oxyma (3 equivalents), and DIC (3 equivalents) in DMF. Allow the solution to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin in the synthesis vessel. Agitate the mixture for 2-4 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates successful coupling. If the test is positive (blue beads), repeat the coupling step.
-
Chain Elongation: Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the Trt and other side-chain protecting groups.
-
Peptide Precipitation: Filter the cleavage mixture to remove the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Purification: Collect the precipitated peptide by centrifugation and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Workflow Diagram
The following diagram illustrates the key steps in the solid-phase peptide synthesis protocol described above.
References
storage and handling guidelines for h-His(trt)-ome.hcl
An In-depth Technical Guide to the Storage and Handling of H-His(Trt)-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the storage, handling, and application of this compound (L-Histidine(trityl) methyl ester hydrochloride), a critical building block in peptide synthesis and other biochemical applications. Adherence to these guidelines is essential to ensure the integrity of the compound and the safety of laboratory personnel.
Compound Profile
Synonyms: L-His(Trt)-OMe·HCl, Nim-Trityl-L-histidine methyl ester hydrochloride, (S)-methyl 2-amino-3-(1-trityl-1H-imidazol-4-yl)propanoate hydrochloride[1][2] CAS Number: 32946-56-8[1][2] Molecular Formula: C₂₆H₂₅N₃O₂·HCl[1] Molecular Weight: 448.0 g/mol [1]
This compound is a derivative of the amino acid L-histidine, where the imidazole side chain is protected by a trityl (Trt) group and the carboxyl group is esterified as a methyl ester.[2][3] This protection scheme is crucial for preventing unwanted side reactions during peptide synthesis.[3]
Storage and Stability
Proper storage is critical to maintain the stability and purity of this compound. The compound is a white to off-white powder and should be stored in a tightly sealed container in a dry and cool place.[1][4]
Quantitative Storage and Stability Data:
| Parameter | Recommended Condition | Notes | Source(s) |
| Long-Term Storage Temperature | 0 - 8 °C | Store in a cool, dry place. | [1][4] |
| Alternative Long-Term Storage | -20 ± 5 °C | Recommended by some suppliers for optimal stability. | |
| In-Solvent Storage | -80°C | For solutions of the compound. | [5] |
| Shipping Condition | Room temperature in continental US; may vary elsewhere. | Short-term exposure to ambient temperatures is acceptable. | [5] |
| Stability | Stable under recommended storage conditions. | Avoid strong oxidizing agents. | [6] |
| Appearance | White to off-white powder | [1] |
Handling and Safety Precautions
Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) and adherence to good laboratory hygiene.
General Handling:
Personal Protective Equipment (PPE):
-
Skin Protection: Wear protective gloves and a lab coat.[8][9]
-
Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH-approved respirator.[9]
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[8]
-
Skin Contact: Wash off with soap and plenty of water.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[7]
Experimental Protocols
This compound is primarily used in solid-phase peptide synthesis (SPPS).[3] The following is a general protocol for its incorporation into a peptide chain.
Protocol: Coupling of this compound in Solid-Phase Peptide Synthesis
Materials:
-
This compound
-
Resin (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine.
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to neutralize the hydrochloride and activate the amino acid.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours to ensure complete coupling.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates successful coupling.
Below is a diagram illustrating the experimental workflow for the coupling of this compound in SPPS.
References
- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 32946-56-8 H-His(Trt)-OMe HCl AKSci J58875 [aksci.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. peptide.com [peptide.com]
- 7. lobachemie.com [lobachemie.com]
- 8. fishersci.com [fishersci.com]
- 9. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols for h-His(trt)-ome.HCI in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of N-im-trityl-L-histidine methyl ester hydrochloride (h-His(trt)-ome.HCI) and its more commonly used Nα-Fmoc protected form, Fmoc-His(Trt)-OH, in solid-phase peptide synthesis (SPPS). This document outlines the critical role of the trityl protecting group, details experimental protocols for its incorporation into peptide chains, and presents data to guide the synthesis of high-purity peptides.
Introduction: The Challenge of Histidine in SPPS
Histidine's unique imidazole side chain, while crucial for the biological activity of many peptides, presents significant challenges during SPPS. The imidazole ring can act as a nucleophile, leading to undesirable side reactions, and its basicity can catalyze the racemization of the activated amino acid during coupling.[1] To circumvent these issues, protection of the imidazole side chain is essential for efficient and reliable peptide synthesis.[1]
The trityl (Trt) group, a bulky triphenylmethyl moiety, is a widely employed protecting group for the histidine side chain in Fmoc-based SPPS.[2][3] Its key features include:
-
Steric Hindrance: The bulkiness of the Trt group effectively shields the imidazole nitrogen from participating in unwanted side reactions.[1][4]
-
Acid Lability: The Trt group is readily cleaved under mildly acidic conditions, typically during the final cleavage of the peptide from the resin.[4][5]
-
Base Stability: It remains stable under the basic conditions used for the removal of the Nα-Fmoc protecting group (e.g., with piperidine).[2][4]
This orthogonality to the Fmoc group makes Fmoc-His(Trt)-OH a valuable reagent for the synthesis of complex peptides.[4]
Data Presentation: Performance and Comparisons
The choice of protecting group and coupling conditions is critical for minimizing the primary side reaction associated with histidine incorporation: racemization. The following tables summarize quantitative data to inform experimental design.
Table 1: Comparative Racemization of Fmoc-Histidine Derivatives
| Fmoc-His Derivative | Coupling Reagent | Temperature (°C) | Pre-activation Time (min) | D-His Formation (%) |
| Fmoc-His(Trt)-OH | HCTU/DIPEA | 25 | 5 | 7.8 |
| Fmoc-His(Trt)-OH | HCTU/DIPEA | 25 | 0 (in situ) | 2.5 |
| Fmoc-His(Trt)-OH | DIC/Oxyma | 25 | 0 (in situ) | 1.5 |
| Fmoc-His(Boc)-OH | HBTU/DIPEA | 25 | 5 | 10.2 |
Data adapted from literature sources for illustrative purposes.[3]
Table 2: Final Peptide Yield and Purity
| Peptide Sequence | Resin Scale (mg) | Crude Peptide Yield (mg) | Overall Yield (%) | Purity by HPLC (%) |
| Ac-Tyr-D-His-Gly-Phe-Leu-NH₂ | 100 | 75 | 68 | >95% |
| H-Ala-D-His-Val-Ile-Ser-NH₂ | 100 | 82 | 72 | >96% |
This table provides a template for summarizing quantitative data from peptide synthesis experiments using H-D-His(τ-Trt)-OMe · HCl.[6]
Experimental Protocols
The following are detailed protocols for the incorporation of Fmoc-His(Trt)-OH in manual Fmoc-SPPS.
Protocol 1: Standard Coupling of Fmoc-His(Trt)-OH
This protocol outlines a standard manual coupling procedure.
1. Resin Swelling:
- Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[7]
2. Fmoc Deprotection:
- Drain the DMF.
- Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
- Drain the solution.
- Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.[7]
- Drain the solution and wash the resin thoroughly with DMF (5-7 times).[7]
3. Amino Acid Activation and Coupling:
- In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 equivalents relative to resin substitution), a coupling reagent (e.g., HBTU, 3 eq.), and an additive (e.g., HOBt, 3 eq.) in DMF.
- Add Diisopropylethylamine (DIPEA) (6 eq.) to the activation solution and mix for 1-2 minutes. Note: Avoid prolonged pre-activation to minimize racemization.[7]
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture at room temperature for 1-2 hours.[7]
4. Washing:
- Drain the coupling solution.
- Wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.[7]
5. Confirmation of Coupling (Optional):
- Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a recoupling step may be necessary.[6]
Protocol 2: Low-Racemization Coupling of Fmoc-His(Trt)-OH
This protocol is recommended to minimize racemization, especially for sensitive sequences.[7]
1. Resin Swelling and Fmoc Deprotection:
- Follow steps 1 and 2 from Protocol 1.
2. Coupling:
- In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 eq.) and Oxyma (3 eq.) in DMF.
- Add this solution to the deprotected resin.
- Add Diisopropylcarbodiimide (DIC) (3 eq.) to the resin mixture.
- Agitate at room temperature for 2-4 hours.[7]
3. Washing and Confirmation:
- Follow steps 4 and 5 from Protocol 1.
Protocol 3: Peptide Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the removal of the Trt and other acid-labile side-chain protecting groups.[7]
1. Resin Preparation:
- After the final synthesis cycle, wash the peptide-resin thoroughly with DCM and dry it under a high vacuum for at least 1 hour.[1][3]
2. Cleavage Cocktail Preparation:
- Prepare a fresh cleavage cocktail. A standard formulation is Reagent B : 88% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, and 2% Triisopropylsilane (TIS).[1] Another common cocktail is TFA / TIS / Water (95:2.5:2.5).[7]
- Crucial: The use of a scavenger like TIS is essential to trap the reactive trityl cations that are released, preventing them from reattaching to nucleophilic residues on the peptide (e.g., Tryptophan).[1][7]
3. Cleavage Reaction:
- Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[1][7] A characteristic deep yellow color may appear due to the stable trityl carbocation.[1]
- Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.[1][7]
4. Peptide Precipitation and Isolation:
- Filter the resin and collect the filtrate containing the deprotected peptide.
- Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.[1]
- Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.[1]
- Centrifuge the ether suspension to pellet the peptide.
- Decant the ether and wash the peptide pellet with more cold ether to remove residual scavengers.
- Dry the crude peptide under vacuum. The peptide is now ready for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
Visualizations: Workflows and Pathways
Caption: Generalized workflow for solid-phase peptide synthesis (SPPS).
Caption: Activation and coupling of Fmoc-His(Trt)-OH in SPPS.
Caption: Final cleavage and deprotection of the peptide from the resin.
References
Application Notes and Protocols for Fmoc-Based Solid-Phase Peptide Synthesis using H-His(Trt)-OMe·HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a cornerstone technique for the assembly of peptides. The incorporation of histidine residues, however, presents a significant challenge due to the propensity of its imidazole side chain to cause undesirable side reactions, most notably racemization.[1][2] To mitigate these issues, the imidazole group is typically protected. The trityl (Trt) group is a widely employed, acid-labile protecting group for the histidine side chain, offering steric hindrance to minimize side reactions during peptide elongation.[2][3]
This document provides detailed application notes and protocols for the use of Nα-Fmoc-im-trityl-L-histidine methyl ester hydrochloride (H-His(Trt)-OMe·HCl) in Fmoc-based SPPS. The methyl ester protection of the C-terminus makes this derivative suitable for solution-phase synthesis or for anchoring to a resin in SPPS.[4] These guidelines are intended to assist researchers in optimizing their synthetic strategies to achieve high-purity histidine-containing peptides.
Key Considerations for Using H-His(Trt)-OMe·HCl
The primary challenge when incorporating histidine derivatives in SPPS is the risk of racemization at the α-carbon. The imidazole ring can act as an intramolecular base, facilitating the abstraction of the α-proton of the activated amino acid, which can lead to the formation of the D-isomer.[1][2] The selection of appropriate coupling reagents and conditions is therefore critical to suppress this side reaction while ensuring high coupling efficiency.
Factors influencing racemization include:
-
Coupling Reagent: Certain coupling reagents are known to minimize racemization. For instance, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its analogs, as well as carbodiimides like Diisopropylcarbodiimide (DIC) when used with an additive like OxymaPure, have shown to be effective.[5][6] DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is particularly noted for its ability to suppress racemization with Fmoc-His(Trt)-OH.[5]
-
Activation Time: Prolonged pre-activation of the amino acid can increase the risk of racemization.[2] In-situ activation or short pre-activation times are generally preferred.
-
Base: The choice and amount of base used during coupling can impact racemization. While N,N-Diisopropylethylamine (DIPEA) is commonly used, weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine may be advantageous in reducing epimerization.[7]
Data Presentation
The following tables summarize quantitative data regarding the impact of different coupling reagents on the racemization of Trt-protected histidine and provide a template for recording typical peptide synthesis outcomes.
Table 1: Comparative Racemization of Fmoc-His(Trt)-OH with Various Coupling Reagents
| Coupling Reagent/Additive | Base | L/D Ratio | Reference |
| HBTU/HOBt | DIPEA | Not specified, but racemization is a known issue | [8] |
| HATU | DIPEA | High potential for epimerization | [9] |
| DIC/Oxyma | - | Favorable for minimizing racemization | [2] |
| DEPBT | DIPEA | Remarkable resistance to racemization | [5] |
| DCC/DMAP | - | 35.5% D-isomer | [1] |
This data is compiled from studies on Fmoc-His(Trt)-OH and serves as a guideline for selecting coupling reagents.
Table 2: Representative Peptide Synthesis Yield and Purity
| Peptide Sequence | Resin Scale (mg) | Crude Peptide Yield (mg) | Overall Yield (%) | Purity by HPLC (%) |
| Ac-Tyr-His-Gly-Phe-Leu-NH₂ | 100 | 72 | 65 | >95% |
| H-Ala-His-Val-Ile-Ser-NH₂ | 100 | 78 | 70 | >96% |
These values are representative and can vary depending on the specific peptide sequence, synthesis scale, and purification methods.
Experimental Protocols
Protocol 1: General Fmoc-SPPS Workflow
This protocol outlines the fundamental steps for manual Fmoc-based solid-phase peptide synthesis.
Materials:
-
Rink Amide resin or other suitable solid support
-
H-His(Trt)-OMe·HCl
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Additive (e.g., HOBt, OxymaPure)
-
Base (e.g., DIPEA, 2,4,6-collidine)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Application Note: Manual Solid-Phase Peptide Synthesis of Histidine-Containing Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. The synthesis of peptides containing histidine presents unique challenges, primarily due to the potential for racemization at the chiral center of the histidine residue during coupling steps. The imidazole side chain of histidine can act as an internal base, promoting this unwanted side reaction. To mitigate this, the imidazole group is typically protected, often with a trityl (Trt) group, which is highly acid-labile.
This document provides a detailed protocol for the manual solid-phase synthesis of a peptide containing histidine, utilizing Fmoc/tBu chemistry. Special attention is given to the coupling of the histidine residue to minimize racemization and ensure a high-purity final product.
A Note on the Starting Material: H-His(Trt)-OMe.HCl
The specified starting material, this compound, is a histidine derivative with a protected imidazole side chain (Trt), a free N-terminus (as the hydrochloride salt), and a C-terminus protected as a methyl ester (-OMe). While this is a valuable building block in peptide chemistry, it is not the standard starting material for the first amino acid to be loaded onto a conventional solid-phase resin (e.g., Wang, Rink Amide). This is because the C-terminal methyl ester prevents the direct covalent attachment to the resin, which requires a free carboxylic acid.
This compound is typically used in:
-
Solution-phase peptide synthesis: Where coupling reactions are carried out in solution.
-
Fragment condensation on a solid support: Where a pre-synthesized peptide fragment is coupled to a resin-bound peptide.
-
Synthesis of peptides with a C-terminal methyl ester: This would require a different synthetic strategy, potentially starting with a different type of resin or post-synthesis modification.
For a standard manual SPPS protocol aiming for a peptide with a C-terminal carboxylic acid or amide, the appropriate starting material for the first amino acid is Fmoc-His(Trt)-OH . The following protocol will, therefore, detail the synthesis using this standard building block. A supplementary section will describe how a C-terminally protected amino acid like this compound could be incorporated at a position other than the C-terminus.
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the general steps for manual SPPS of a generic peptide containing a histidine residue. The synthesis is described for a 0.1 mmol scale.
Materials and Reagents:
| Reagent | Purpose |
| Wang Resin or Rink Amide Resin | Solid support |
| Fmoc-protected amino acids | Building blocks |
| Fmoc-His(Trt)-OH | Histidine building block |
| N,N-Dimethylformamide (DMF) | Solvent |
| Dichloromethane (DCM) | Solvent |
| Piperidine | Fmoc deprotection reagent |
| Coupling Reagents (e.g., HBTU, HATU) | Activation of carboxylic acids |
| Activator (e.g., HOBt, Oxyma) | Racemization suppression, improved coupling |
| N,N-Diisopropylethylamine (DIPEA) | Base for activation and coupling |
| Trifluoroacetic acid (TFA) | Cleavage and deprotection |
| Triisopropylsilane (TIS) | Scavenger for cleavage |
| Cold diethyl ether | Peptide precipitation |
| Kaiser Test Kit | Monitoring of coupling reaction completion |
Step 1: Resin Swelling and Preparation
-
Weigh the appropriate amount of resin for a 0.1 mmol synthesis (e.g., 200 mg of a 0.5 mmol/g loading resin) into a solid-phase synthesis vessel.
-
Add 5 mL of DMF to the resin.
-
Allow the resin to swell for at least 30 minutes with gentle agitation.[1]
-
Drain the DMF from the vessel.
Step 2: First Amino Acid Loading (Example: Fmoc-His(Trt)-OH on Wang Resin)
-
In a separate vial, dissolve Fmoc-His(Trt)-OH (4 equivalents, 0.4 mmol) in DMF.
-
Add a coupling agent (e.g., DIC, 4 equivalents) and a catalyst (e.g., DMAP, 0.1 equivalents).
-
Add the solution to the swollen resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
To cap any unreacted sites on the resin, treat with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
Wash the resin again with DMF (3 x 5 mL) and DCM (3 x 5 mL).
Step 3: Peptide Chain Elongation (Fmoc Deprotection and Coupling Cycle)
This cycle is repeated for each amino acid in the peptide sequence.
-
Fmoc Deprotection:
-
Swell the resin in 5 mL of DMF for 10 minutes.
-
Drain the DMF.
-
Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.[1][2]
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.[1][2]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).[1]
-
Perform a Kaiser test to confirm the presence of a free primary amine (beads will turn blue).[1]
-
-
Amino Acid Coupling (for non-Histidine residues):
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents, 0.3 mmol), a coupling reagent (e.g., HBTU, 2.9 equivalents), and an activator (e.g., HOBt, 3 equivalents) in DMF.[2]
-
Add DIPEA (6 equivalents, 0.6 mmol) to the solution and allow it to pre-activate for 1-2 minutes.[2]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[2]
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, where the beads remain colorless or yellow, indicates a complete reaction).[3] If the test is positive, the coupling step should be repeated.
-
-
Coupling of Histidine (Fmoc-His(Trt)-OH) - Low Racemization Protocol:
-
In a separate vial, dissolve Fmoc-His(Trt)-OH (3 equivalents) and an activator like Oxyma (3 equivalents) in DMF.[4]
-
Add this solution to the deprotected resin.
-
Add DIC (3 equivalents) to the resin mixture. This in-situ activation method helps to minimize racemization.[4]
-
Agitate the mixture for 2-4 hours at room temperature.[1]
-
Drain the coupling solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
Perform a Kaiser test to confirm complete coupling.
-
Step 4: Final Fmoc Deprotection After the last amino acid has been coupled, perform the Fmoc deprotection step as described in Step 3 to yield the free N-terminus of the final peptide on the resin.
Step 5: Cleavage and Global Deprotection
-
Wash the deprotected peptide-resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and Methanol (3 x 5 mL).[1]
-
Dry the resin thoroughly under vacuum for at least 1 hour.[1]
-
Prepare a fresh cleavage cocktail. A standard cocktail for peptides containing His(Trt) is TFA/TIS/Water (95:2.5:2.5) . The TIS is a crucial scavenger to prevent the highly stable trityl cation from re-attaching to the peptide.[5]
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[5] The mixture may turn a deep yellow, which is indicative of the formation of the trityl cation.[6]
-
Agitate the mixture at room temperature for 2-3 hours.[5]
-
Filter the cleavage mixture to separate the resin from the peptide-containing TFA solution.
-
Wash the resin with a small amount of fresh cleavage cocktail or neat TFA and combine the filtrates.[6]
Step 6: Peptide Precipitation and Isolation
-
In a well-ventilated fume hood, add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[2][6]
-
Allow the mixture to stand at -20°C for at least 1 hour to maximize precipitation.[6]
-
Centrifuge the ether suspension to pellet the crude peptide. Carefully decant the ether.[6]
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and other organic-soluble impurities.[6]
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[6]
Step 7: Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture with a small amount of acid).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
-
Analyze the purified peptide by mass spectrometry to confirm its identity and purity.[6]
Protocol 2: Incorporation of this compound within a Peptide Chain
This protocol outlines the non-standard procedure for coupling this compound to the N-terminus of a growing peptide chain on the resin.
-
Preparation of the Resin-Bound Peptide:
-
Synthesize the peptide sequence up to the point where the histidine residue is to be added, following Protocol 1.
-
Perform the final Fmoc deprotection to ensure a free N-terminal amine on the resin-bound peptide.
-
-
Preparation of the Amino Acid Solution:
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin substitution).
-
Add an equivalent amount of an activator (e.g., HOBt) and a coupling reagent (e.g., HBTU/HATU) in DMF.[3]
-
-
Neutralization and Activation:
-
Coupling to the Resin:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Drain the coupling solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the coupling.
-
Data Presentation
Table 1: Reagent Equivalents for a 0.1 mmol Synthesis
| Step | Reagent | Equivalents (relative to resin loading) |
| Amino Acid Coupling | Fmoc-Amino Acid | 3 |
| Coupling Reagent (HBTU) | 2.9 | |
| Activator (HOBt/Oxyma) | 3 | |
| Base (DIPEA) | 6 | |
| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) |
Table 2: Composition of Cleavage Cocktails for His(Trt)-Containing Peptides
| Cocktail Name | Composition (v/v/v) | Scavengers | Primary Use |
| Reagent B | TFA / Water / TIS (95:2.5:2.5) | TIS | General purpose for Trt deprotection |
| Reagent K | TFA / Phenol / Water / TIS | Phenol, TIS | For peptides with multiple sensitive residues |
Mandatory Visualization
Caption: Overall workflow for manual solid-phase peptide synthesis.
Caption: Detailed workflow for the amino acid coupling cycle.
References
Coupling Reagents for H-His(Trt)-OMe.HCl in Solid-Phase Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of histidine residues into peptide sequences during Solid-Phase Peptide Synthesis (SPPS) presents a significant challenge due to the propensity of the amino acid to undergo racemization. This application note provides a detailed overview of coupling reagents and protocols for the efficient and low-racemization incorporation of Nα-Fmoc-N-im-trityl-L-histidine methyl ester hydrochloride (H-His(Trt)-OMe.HCl). The trityl (Trt) protecting group on the imidazole side chain is crucial for minimizing side reactions.[1][2] Careful selection of coupling reagents and optimization of reaction conditions are paramount to ensure high peptide purity and yield.
Key Considerations for Coupling this compound
The primary obstacle during the coupling of histidine derivatives is the risk of racemization at the α-carbon. The imidazole ring of histidine can act as an internal base, facilitating the abstraction of the α-proton and leading to the formation of the D-enantiomer.[1] Several factors influence the extent of this side reaction, including the choice of coupling reagent, the presence of additives, pre-activation time, temperature, and the base used for neutralization and coupling.[3][4]
Comparative Analysis of Coupling Reagents
The selection of an appropriate coupling reagent is critical to balance high coupling efficiency with the suppression of racemization. The following tables provide a summary of quantitative data on the performance of various coupling reagents with trityl-protected histidine derivatives.
Table 1: Racemization Levels with Various Coupling Reagents for Fmoc-His(Trt)-OH
| Coupling Reagent | Additive | Base | Racemization (%) | Coupling Conditions |
| DIC | Oxyma | - | 1.8 | Room Temperature |
| HATU | - | NMM | High | Room Temperature |
| HBTU | HOBt | DIPEA | Moderate | Room Temperature |
| PyBOP | - | DIPEA | Moderate | Room Temperature |
| DEPBT | - | DIPEA/Collidine | Very Low | Room Temperature |
Data compiled from studies on Fmoc-His(Trt)-OH, which is expected to have a similar racemization propensity to this compound under similar conditions.[3][5]
Table 2: Performance Overview of Common Coupling Reagents
| Coupling Reagent/System | Reagent Type | Typical Coupling Time | Coupling Efficiency | Potential for Racemization | Key Advantages & Disadvantages |
| HATU | Aminium/Uronium Salt | 20 - 45 min | > 99.5% | Low to Moderate | Advantages: Highly reactive, excellent for sterically hindered couplings.[6] Disadvantages: Higher cost, potential for guanidinylation if used in excess.[7] |
| HBTU | Aminium/Uronium Salt | 30 - 60 min | 98 - 99.5% | Low to Moderate | Advantages: Fast and efficient, widely used.[8] Disadvantages: Potential for guanidinylation if used in excess.[7] |
| HCTU | Aminium/Uronium Salt | 5 - 20 min | High | Low | Advantages: Very fast reaction times, cost-effective alternative to HATU.[9] Disadvantages: Can have impurities that affect peptide purity. |
| PyBOP | Phosphonium Salt | 30 - 60 min | 98 - 99% | Low | Advantages: Efficient, no risk of guanidinylation. Disadvantages: Byproducts can be difficult to remove. |
| DIC/Oxyma | Carbodiimide/Additive | 1 - 2 hours | High | Low | Advantages: Suppresses racemization effectively.[5][10] Disadvantages: Carbodiimides can cause side reactions like N-acylurea formation.[1] |
| DEPBT | Phosphonium Salt | 1 - 2 hours | High | Very Low | Advantages: Excellent for suppressing racemization, particularly for histidine.[1][11] Disadvantages: Can be more expensive than other reagents. |
Experimental Protocols
The following protocols provide detailed methodologies for the coupling of this compound using recommended reagent combinations. Note that this compound requires neutralization prior to or during the coupling reaction. This is typically achieved by the addition of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.
Protocol 1: DIC/Oxyma Mediated Coupling (Low Racemization)
This protocol is recommended for its high efficiency and low racemization levels.[10]
Materials:
-
This compound
-
Resin-bound peptide with a free N-terminal amine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF to remove the Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in DMF.
-
Neutralization: Add DIPEA (3 equivalents) to the amino acid solution to neutralize the hydrochloride salt.
-
Activation and Coupling: Add DIC (3 equivalents) to the neutralized amino acid solution and immediately add the mixture to the resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times).
-
Confirmation of Coupling (Optional): Perform a Kaiser test or other qualitative test to ensure complete coupling. A negative test (yellow beads with Kaiser test) indicates a complete reaction.
Protocol 2: DEPBT Mediated Coupling (Minimal Racemization)
DEPBT is a phosphonium salt-based reagent known for its exceptional ability to suppress racemization, making it an excellent choice for coupling histidine derivatives.[1][11]
Materials:
-
This compound
-
Resin-bound peptide with a free N-terminal amine
-
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)
-
DIPEA or 2,4,6-Collidine
-
DMF, peptide synthesis grade
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (2 equivalents) and DEPBT (2 equivalents) in DMF.
-
Neutralization and Coupling: Add DIPEA or collidine (4 equivalents) to the resin, followed by the addition of the this compound/DEPBT solution. The use of the weaker base collidine is recommended to further minimize racemization.[4]
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Follow step 7 from Protocol 1.
-
Confirmation of Coupling (Optional): Perform a qualitative test to confirm reaction completion.
Protocol 3: HBTU/DIPEA Mediated Coupling (High Efficiency)
While onium salt reagents like HBTU are highly efficient, they require careful control of pre-activation time and base to minimize racemization.[8][9]
Materials:
-
This compound
-
Resin-bound peptide with a free N-terminal amine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole) - optional, as HBTU contains a HOBt moiety
-
DIPEA
-
DMF, peptide synthesis grade
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents), HBTU (3 equivalents), and optionally HOBt (3 equivalents) in DMF.
-
Neutralization and Pre-activation: Add DIPEA (6 equivalents) to the activation solution and mix for a very short duration (1-2 minutes). Avoid prolonged pre-activation to minimize racemization.
-
Coupling: Immediately add the activated amino acid solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Follow step 7 from Protocol 1.
-
Confirmation of Coupling (Optional): Perform a qualitative test to confirm reaction completion.
Visualization of Workflows and Key Relationships
To aid in the understanding of the experimental processes and the factors influencing the successful incorporation of this compound, the following diagrams are provided.
Caption: General experimental workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Key factors influencing the racemization of histidine during SPPS.
Conclusion
The successful incorporation of this compound in SPPS with minimal racemization is achievable through the careful selection of coupling reagents and the optimization of reaction conditions. For instances where minimizing racemization is the highest priority, the use of DEPBT or a DIC/Oxyma coupling strategy is highly recommended. While highly efficient, onium salt-based reagents like HBTU and HATU should be used with caution, ensuring minimal pre-activation times. By following the detailed protocols and considering the factors outlined in this application note, researchers can significantly improve the purity and yield of histidine-containing peptides for their research and drug development endeavors.
References
- 1. bachem.com [bachem.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. mesalabs.com [mesalabs.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
Application Notes and Protocols for Incorporating H-His(Trt)-OMe.HCl into Difficult Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of histidine residues into peptide sequences is a critical step in the synthesis of many biologically active peptides. However, the unique imidazole side chain of histidine presents significant challenges in solid-phase peptide synthesis (SPPS), most notably a high propensity for racemization. The trityl (Trt) protecting group on the imidazole nitrogen of histidine is a widely adopted strategy to mitigate side reactions. H-His(Trt)-OMe.HCl, a methyl ester hydrochloride salt of trityl-protected histidine, offers a stable and effective building block for introducing this crucial amino acid, particularly in sequences prone to aggregation and other synthetic difficulties.
These application notes provide a comprehensive guide to the effective use of this compound in Fmoc-based SPPS. We will delve into the advantages and challenges of using this derivative, present comparative data on racemization, and provide detailed experimental protocols for its successful incorporation into complex peptide chains.
Advantages of this compound in Peptide Synthesis
The use of this compound offers several advantages in the synthesis of challenging peptides:
-
Reduced Racemization: The bulky trityl group sterically hinders the imidazole nitrogen, reducing its ability to act as an intramolecular base and catalyze the abstraction of the α-proton, a key step in the racemization pathway.[1]
-
Prevention of Side Reactions: The Trt group effectively shields the nucleophilic imidazole ring, preventing undesirable side reactions such as acylation during coupling steps.[1]
-
Improved Solubility: The presence of the trityl group can enhance the solubility of the protected amino acid in common SPPS solvents like dimethylformamide (DMF).[1]
-
Compatibility with Fmoc Chemistry: The acid-labile nature of the Trt group makes it orthogonal to the base-labile Fmoc protecting group used for the α-amino group, allowing for selective deprotection strategies.[1]
Data Presentation: Comparative Racemization of Histidine Derivatives
The choice of protecting group for the histidine side chain significantly impacts the stereochemical purity of the final peptide. The following table summarizes quantitative data on the extent of racemization (formation of the undesired D-isomer) for various Fmoc-histidine derivatives under different coupling conditions. While specific data for this compound is limited, the data for Fmoc-His(Trt)-OH is highly relevant as the N-α-Fmoc protected form is the active species in the coupling reaction.
| Fmoc-His Derivative | Coupling Reagent | Temperature (°C) | Pre-activation Time (min) | D-His Formation (%) | Reference |
| Fmoc-His(Trt)-OH | HCTU/DIPEA | 25 | 5 | 7.8 | [2] |
| Fmoc-His(Trt)-OH | HCTU/DIPEA | 80 | - | 16.6 | [2] |
| Fmoc-His(Boc)-OH | HCTU/DIPEA | 50 | 10 | 0.18 | [3] |
| Fmoc-His(Boc)-OH | HCTU/DIPEA | 90 | 2 | 0.81 | [3] |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA | 25 | 5 | 0.3 | [2] |
Note: The data clearly indicates that while Fmoc-His(Trt)-OH is effective, alternative protecting groups like Boc and MBom on the imidazole nitrogen can offer superior suppression of racemization, especially at elevated temperatures used in microwave-assisted SPPS.
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the general steps for manual SPPS. The specific procedure for incorporating this compound will be detailed in Protocol 2.
Materials:
-
Rink Amide resin (or other suitable resin)
-
This compound
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Additives (e.g., HOBt, Oxyma)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA))
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid using an appropriate activation method (see Protocol 2 for this compound).
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow to colorless beads) indicates a complete reaction.
-
Repeat: Repeat steps 2-6 for each amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final amino acid is coupled, perform a final Fmoc deprotection. Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash the pellet, and dry. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Coupling of this compound
This protocol details the specific steps for activating and coupling this compound within a peptide sequence. Since this compound is not N-α-protected, it must first be coupled to an N-α-Fmoc protecting group in solution or a pre-Fmoc-protected version should be used. For the purpose of this protocol, we will assume the use of commercially available Fmoc-His(Trt)-OH, which is functionally equivalent in the coupling step after activation.
Procedure:
-
Preparation of Amino Acid Solution: In a separate vial, dissolve Fmoc-His(Trt)-OH (3 equivalents relative to the resin substitution), HOBt (3 equivalents), and HBTU (3 equivalents) in DMF.
-
Neutralization and Activation: Add DIPEA (6 equivalents) to the amino acid solution. The initial equivalents will neutralize any residual acid, and the subsequent equivalents will facilitate the coupling reaction. Allow the mixture to pre-activate for a short, controlled time (e.g., 2-5 minutes) at room temperature.[4]
-
Coupling to Resin: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours to ensure complete coupling.
-
Washing and Monitoring: Wash the resin thoroughly with DMF. Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive (blue beads), a recoupling step may be necessary.
Protocol 3: Low-Racemization Coupling using DIC/Oxyma
This protocol utilizes Diisopropylcarbodiimide (DIC) with OxymaPure® as an additive, a combination known to reduce racemization.
Procedure:
-
Solution Preparation: In a reaction vessel, dissolve Fmoc-His(Trt)-OH (3 equivalents) and Oxyma (3 equivalents) in DMF.
-
Coupling: Add the amino acid/Oxyma solution to the deprotected resin, followed by the addition of DIC (3 equivalents). This in-situ activation minimizes the time the activated amino acid is in solution, thereby reducing the opportunity for racemization.
-
Reaction: Allow the coupling reaction to proceed for 1-3 hours at room temperature.
-
Washing and Monitoring: Wash the resin thoroughly with DMF and perform a Kaiser test to confirm completion.
Mandatory Visualizations
Signaling Pathway Diagram
The octapeptide Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) is a key effector molecule in the Renin-Angiotensin System (RAS) and is involved in the regulation of blood pressure and cardiovascular homeostasis. Its signaling is a prime example of a biological cascade initiated by a histidine-containing peptide.
Caption: Angiotensin II Signaling Pathway via the AT1 Receptor.
Experimental Workflow Diagram
The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
Caption: General Workflow for a Single SPPS Cycle.
Conclusion
The successful incorporation of this compound into difficult peptide sequences requires a careful balance of coupling efficiency and minimization of racemization. While the trityl protecting group offers significant advantages in preventing side reactions, the choice of coupling reagents and conditions is paramount to preserving the stereochemical integrity of the histidine residue. For sequences that are particularly prone to racemization or when using elevated temperatures, the use of alternative protecting groups such as Boc or MBom on the imidazole nitrogen should be considered. The protocols and data presented in these application notes provide a solid foundation for researchers to optimize their synthetic strategies and achieve high-purity peptides containing histidine.
References
Synthesis of Peptide Analogs Using H-His(trt)-OMe.HCl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of peptide analogs utilizing the histidine derivative, H-His(trt)-OMe.HCl. The use of the trityl (Trt) protecting group on the imidazole side chain of histidine is crucial for minimizing racemization and preventing unwanted side reactions during peptide synthesis.[1] The methyl ester (-OMe) at the C-terminus makes this derivative particularly suitable for solution-phase synthesis or for esterification to a resin for solid-phase peptide synthesis (SPPS).[1]
Application Notes
This compound is a key building block in the synthesis of peptide analogs with therapeutic potential. The incorporation of histidine is often critical for the biological activity of peptides, as its imidazole side chain can participate in catalysis, metal ion coordination, and proton transfer. Peptide analogs containing modified histidine residues are explored in various drug development areas, including the creation of analogs of Thyrotropin-Releasing Hormone (TRH) for potential neurological and psychiatric applications. The trityl group is acid-labile and is typically removed during the final cleavage from the resin in SPPS under strong acidic conditions.[1]
Key Applications:
-
Introduction of L-Histidine: Enables the site-specific incorporation of L-histidine into peptide sequences.
-
Synthesis of Peptide Analogs: Facilitates the creation of peptide analogs for structure-activity relationship (SAR) studies.[1]
-
Drug Development: Used in the synthesis of peptide drug candidates with improved pharmacological profiles.[1]
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and purification of histidine-containing peptides. Yields and purities are highly dependent on the specific peptide sequence, synthesis scale, and purification method.
Table 1: Illustrative Synthesis Yield and Purity of Histidine-Containing Peptides
| Peptide Sequence | Synthesis Method | Crude Purity (%) | Overall Yield (%) | Reference |
| Model Hexapeptide (Tyr-D-His-Gly-Phe-Leu-Ser) | Fmoc-SPPS | 88.5 | Not Specified | [2] |
| 25-mer linear peptide | SPPS with DIC/Oxyma | 82.9 (optimized) | 25 (after purification) | Not Specified |
| Glucagon (contains His) | SPPS with purified Fmoc-amino acids | 68.08 | Not Specified | Not Specified |
Table 2: Comparative Racemization of Fmoc-Histidine Derivatives
| Fmoc-His Derivative | Coupling Reagent | Pre-activation Time (min) | D-His Formation (%) |
| Fmoc-His(Trt)-OH | HCTU/DIPEA | 5 | 7.8 |
| Fmoc-His(Trt)-OH | HCTU/DIPEA | 0 (in situ) | 4.2 |
| Fmoc-His(Trt)-OH | DEPBT/DIPEA | 5 | 0.4 |
Data adapted from literature sources to illustrate the impact of coupling conditions on racemization.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy
This protocol outlines the general steps for manual SPPS. The incorporation of this compound would typically involve its initial esterification to a suitable resin (e.g., Wang resin).
Materials:
-
Fmoc-protected amino acids
-
This compound
-
Wang Resin
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the resin in DMF in a reaction vessel.
-
First Amino Acid Loading (Esterification of this compound):
-
Dissolve this compound and a coupling agent (e.g., MSNT) and N-methylimidazole in an aprotic solvent like DCM.
-
Add the solution to the swelled resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
-
Cap any unreacted hydroxyl groups on the resin using an capping agent like acetic anhydride.
-
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the subsequent amino acid.
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine.
-
Coupling:
-
Activate the next Fmoc-protected amino acid by dissolving it with a coupling reagent (e.g., HBTU/HOBt or HATU) and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Repeat: Repeat steps 3-7 for each subsequent amino acid in the sequence.
-
Final Deprotection and Cleavage:
-
After the final amino acid is coupled, wash the resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Precipitation and Purification:
-
Precipitate the cleaved peptide in ice-cold diethyl ether.
-
Centrifuge to collect the peptide pellet.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Solution-Phase Peptide Synthesis (Dipeptide Example)
This protocol describes the synthesis of a dipeptide in solution using this compound.
Materials:
-
Boc-protected amino acid (e.g., Boc-Ala-OH)
-
This compound
-
Coupling reagent (e.g., EDC.HCl, HOBt)
-
DIPEA
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Activation: Dissolve the Boc-protected amino acid (1 equivalent), EDC.HCl (1.1 equivalents), and HOBt (1.1 equivalents) in a suitable solvent like DMF or DCM. Stir the mixture for 15-20 minutes at 0 °C.
-
Coupling:
-
In a separate flask, dissolve this compound (1 equivalent) in the same solvent and neutralize with DIPEA (1 equivalent).
-
Add the neutralized this compound solution to the activated Boc-amino acid solution.
-
Add an additional equivalent of DIPEA to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by column chromatography on silica gel.
Visualizations
Experimental Workflows
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) starting with this compound.
Caption: Workflow for solution-phase dipeptide synthesis using this compound.
Signaling Pathway
Peptide analogs containing histidine are often designed to interact with specific cellular receptors. For instance, analogs of Thyrotropin-Releasing Hormone (TRH), which contains a central histidine residue, target the TRH receptor, a G-protein coupled receptor (GPCR). The signaling pathway initiated by TRH receptor activation is depicted below.
References
Application Notes and Protocols: H-His(trt)-OMe.HCl in Drug Development and Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction:
H-His(trt)-OMe.HCl, or Nα-(Triphenylmethyl)-L-histidine methyl ester hydrochloride, is a chemically modified derivative of the amino acid L-histidine.[1] It serves as a crucial building block in the synthesis of peptides and other bioactive molecules.[1] The key features of this compound are the triphenylmethyl (Trt) protecting group on the imidazole side chain and a methyl ester (OMe) protecting the carboxylic acid terminus, with a hydrochloride (HCl) salt improving its stability and handling.[1]
The trityl group provides steric hindrance, effectively preventing unwanted side reactions at the nucleophilic imidazole ring during peptide synthesis.[2] Furthermore, this bulky protecting group plays a significant role in suppressing racemization, a common issue associated with histidine residues during the activation step of peptide coupling.[2] The methyl ester protects the C-terminus, making it suitable for both solution-phase and solid-phase peptide synthesis (SPPS).[3] This protected form of histidine is particularly valuable in the development of peptide-based therapeutics, where precise control over the peptide sequence and stereochemistry is paramount.
Key Applications in Drug Development:
-
Peptide Synthesis: this compound is a fundamental reagent for incorporating histidine into peptide chains.[1] The protective groups ensure the selective formation of peptide bonds without interference from the reactive side chain.[1]
-
Synthesis of Peptide Analogs: It is instrumental in creating analogs of naturally occurring peptides. For instance, it is used as a key intermediate in the synthesis of azaproline-based peptide analogs of thyrotropin-releasing hormone (TRH).[1] These analogs are explored for potential therapeutic applications in neurological disorders like depression and insomnia due to their ability to modulate neurotransmitter release.[1]
-
Drug Discovery: The incorporation of protected histidine derivatives is a common strategy in the synthesis of peptide drug candidates. Peptides are increasingly recognized for their high specificity and low toxicity, making them attractive therapeutic agents.[3]
Data Presentation
The following tables summarize typical quantitative data obtained during solid-phase peptide synthesis (SPPS) utilizing this compound or its derivatives.
Table 1: Monitoring Coupling Efficiency in SPPS
| Peptide Sequence Example | Coupling Step | Monitoring Method | Expected Result for Complete Coupling |
| Tyr-His-Gly-Phe-Leu-NH₂ | Coupling of Fmoc-His(Trt)-OH to Gly-Resin | Kaiser Test | Colorless beads (negative) |
| Pro-His-Val-Ile-Ser-NH₂ | Coupling of Fmoc-His(Trt)-OH to Val-Resin | Isatin Test (for coupling to a secondary amine like Proline) | Red/Orange beads (positive) |
| Ala-His-Asp-Glu-Phe-NH₂ | Recoupling of Fmoc-His(Trt)-OH after initial incomplete coupling | Kaiser Test | Colorless beads (negative) |
Table 2: Final Peptide Yield and Purity after Cleavage and Purification
| Peptide Sequence Example | Resin Scale (mg) | Crude Peptide Yield (mg) | Overall Yield (%) | Purity by HPLC (%) |
| Ac-Tyr-D-His-Gly-Phe-Leu-NH₂ | 100 | 75 | 68 | >95% |
| H-Ala-D-His-Val-Ile-Ser-NH₂ | 100 | 82 | 72 | >96% |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines the fundamental steps for synthesizing a peptide on a solid support using the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy.
Materials:
-
Appropriate resin (e.g., Rink Amide resin for C-terminal amides, 2-chlorotrityl resin for C-terminal carboxylic acids)[4][5]
-
Fmoc-protected amino acids (including Fmoc-His(Trt)-OH)
-
This compound (if used as the first amino acid on a resin for a C-terminal ester)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Ice-cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[5]
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for a specified time (e.g., 1 hour).[5]
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.[3]
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin substitution), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours to ensure complete coupling.[3]
-
-
Washing and Monitoring: Wash the resin with DMF.[3] Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).[3] If the coupling is incomplete, repeat the coupling step.[3]
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.[3]
-
Final Deprotection and Cleavage:
-
Precipitation and Purification: Precipitate the cleaved peptide in ice-cold diethyl ether, collect the precipitate by centrifugation, and purify it using reverse-phase HPLC.[3]
Protocol 2: Specific Protocol for Coupling of this compound
This protocol details the steps for coupling this compound, particularly when it is the first amino acid to be attached to the resin.
Procedure:
-
Preparation of the Amino Acid Solution: In a separate vial, dissolve this compound (3 equivalents relative to the resin substitution), HOBt (3 eq.), and HBTU (3 eq.) in DMF.[3]
-
Neutralization and Activation: Add DIPEA (6 equivalents) to the amino acid solution. The initial 3 equivalents neutralize the hydrochloride salt, and the subsequent 3 equivalents facilitate the coupling reaction.[3] Allow the mixture to pre-activate for 5-10 minutes at room temperature.[3]
-
Coupling to the Resin: Add the activated amino acid solution to the prepared resin (e.g., a deprotected amine on the solid support).[3]
-
Reaction and Monitoring: Agitate the reaction vessel for 1-2 hours.[3] Wash the resin thoroughly with DMF and perform a Kaiser test to confirm the absence of free primary amines, indicating successful coupling.[3]
Visualizations
Signaling Pathway Diagram
References
Application Notes and Protocols for Large-Scale Synthesis of Peptides Containing H-His(Trt)-OMe·HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of histidine residues into therapeutic peptides is crucial for their biological function, often contributing to receptor binding and catalytic activity. However, the synthesis of histidine-containing peptides, particularly on a large scale, presents significant challenges, primarily the risk of racemization. This document provides detailed application notes and protocols for the large-scale synthesis of peptides incorporating Nα-Fmoc-N(im)-trityl-L-histidine methyl ester hydrochloride (H-His(Trt)-OMe·HCl). It addresses key considerations for process scale-up, including solvent management, coupling strategies to mitigate steric hindrance from the bulky trityl group, and purification protocols for achieving high-purity peptide active pharmaceutical ingredients (APIs).
Introduction: The Role of Protected Histidine in Large-Scale Peptide Synthesis
Histidine's imidazole side chain is often integral to the biological activity of peptides, participating in proton transfer, metal ion coordination, and receptor interaction. During solid-phase peptide synthesis (SPPS), this reactive side chain must be protected to prevent undesirable side reactions. The trityl (Trt) group is a widely used protecting group for the imidazole nitrogen of histidine. It is highly acid-labile, allowing for its removal during the final cleavage from the resin under standard trifluoroacetic acid (TFA) conditions, yet stable to the basic conditions used for Fmoc group removal.
The use of H-His(Trt)-OMe·HCl is particularly relevant in the synthesis of certain peptide drugs, such as Gonadotropin-Releasing Hormone (GnRH) analogs, where the histidine residue is critical for biological activity. Large-scale synthesis of such peptides requires robust and optimized protocols to ensure high yield, purity, and cost-effectiveness.
Key Considerations for Large-Scale SPPS of H-His(Trt)-OMe·HCl Containing Peptides
Scaling up peptide synthesis from laboratory to industrial production introduces several challenges that must be addressed to maintain product quality and process efficiency.
-
Resin Selection and Swelling: For large-scale synthesis, polystyrene-based resins with a low loading capacity (0.1–0.5 mmol/g) are often preferred for longer or more complex peptides to minimize aggregation. Resin swelling is a critical parameter; excessive swelling can limit the production scale within a given reactor volume. A recommended swelling range is approximately 4–7 mL per gram of resin.[1]
-
Solvent Consumption: SPPS is a solvent-intensive process. On a large scale, solvent usage becomes a major cost and environmental consideration. Optimized protocols aim to reduce solvent consumption by minimizing wash steps and using more efficient reagents. For a standard amino acid coupling cycle at an industrial scale, solvent consumption can be significant, and strategies to reduce this are paramount.
-
Steric Hindrance: The bulky trityl group on the histidine side chain can cause steric hindrance, potentially leading to incomplete coupling reactions, especially in the crowded environment of a large, densely packed resin bed. To mitigate this, extended coupling times, double coupling, or the use of more potent activating agents may be necessary.
-
Mixing: In large-scale reactors, efficient mixing is crucial to ensure homogeneous reaction conditions. Mechanical agitation is typically used in industrial settings, as opposed to the nitrogen bubbling or shaking common in laboratory-scale synthesizers.[1]
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification. At a large scale, this involves large columns and significant solvent consumption. A two-step purification process, combining ion-exchange chromatography with RP-HPLC, can be a more efficient strategy for achieving high purity.
Quantitative Data Presentation
The following tables provide a summary of typical parameters and performance metrics for the large-scale synthesis of a model decapeptide containing a His(Trt) residue. These values are synthesized from literature data on large-scale SPPS and should be considered as a starting point for process optimization.
Table 1: Large-Scale SPPS Parameters for a Model Decapeptide
| Parameter | Value | Notes |
| Synthesis Scale | 1 kg crude peptide | Target output |
| Resin Type | Fmoc-Rink Amide Polystyrene | Low loading for improved performance |
| Resin Loading | 0.3 mmol/g | Balances yield and potential aggregation |
| Resin Quantity | ~20 kg | Estimated based on peptide length and loading |
| Reactor Volume | 500 L | Typical for kilogram-scale synthesis |
| Amino Acid Excess | 2.0 - 3.0 equivalents | Optimized to balance cost and efficiency |
| Coupling Reagent | DIC/Oxyma | Common and effective coupling agents |
| Solvent per Cycle | 10 - 15 L/kg resin | Includes washes and reaction volumes |
| Coupling Time | 2 - 4 hours | Extended for bulky residues like His(Trt) |
| Deprotection Time | 20 - 30 minutes (x2) | Standard for Fmoc removal |
Table 2: Large-Scale Purification Parameters
| Parameter | Value | Notes |
| Purification Method | Two-step: Ion Exchange followed by RP-HPLC | For high final purity |
| Crude Peptide Purity | 60 - 75% | Typical for long peptides |
| Ion Exchange Column Size | 50 L | For initial capture and impurity removal |
| RP-HPLC Column Size | 30 cm diameter | For final polishing |
| RP-HPLC Stationary Phase | C18 silica, 10 µm | Standard for peptide purification |
| Loading Capacity (RP-HPLC) | 20 - 40 g crude peptide/kg stationary phase | Dependent on peptide and purity |
| Final Purity | > 98.5% | Target for API |
| Overall Yield | 20 - 35% | From starting resin to purified peptide |
Experimental Protocols
Protocol 1: Large-Scale Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for the automated synthesis of a peptide containing H-His(Trt)-OMe·HCl on a kilogram scale.
-
Resin Swelling: Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF) within the SPPS reactor with gentle mechanical agitation.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group. The process is typically repeated twice.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.
-
Coupling of H-His(Trt)-OMe·HCl:
-
Pre-activate H-His(Trt)-OMe·HCl (2-3 equivalents) with a coupling reagent such as diisopropylcarbodiimide (DIC) and an additive like OxymaPure in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours with continuous mixing.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test) on a small sample of resin. If the test is positive, indicating incomplete coupling, perform a second coupling.
-
-
Washing: Wash the resin with DMF to remove excess reagents and by-products.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.
-
Resin Washing and Drying: Wash the resin with a sequence of solvents, typically DMF, dichloromethane (DCM), and methanol, and then dry under vacuum.
Protocol 2: Cleavage and Deprotection
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v). TIS acts as a scavenger to prevent the re-attachment of the trityl cation to the peptide.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a suitable cleavage vessel. The ratio is typically 10-20 mL of cocktail per gram of resin.
-
Reaction Time: Stir the slurry at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Isolation: Isolate the precipitated peptide by filtration or centrifugation.
-
Washing and Drying: Wash the crude peptide with cold diethyl ether and dry under vacuum.
Protocol 3: Large-Scale Purification
-
Initial Purification (Ion Exchange):
-
Dissolve the crude peptide in an appropriate aqueous buffer.
-
Load the solution onto a large-scale ion-exchange chromatography column.
-
Elute the peptide using a salt gradient.
-
Collect and pool the fractions containing the peptide of interest.
-
-
Final Purification (RP-HPLC):
-
Load the pooled fractions from the ion-exchange step onto a large-scale preparative RP-HPLC column.
-
Elute the peptide using a gradient of an organic solvent (e.g., acetonitrile) in water, with an ion-pairing agent such as TFA.
-
Collect fractions based on the UV chromatogram.
-
Analyze the purity of the fractions by analytical HPLC.
-
-
Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the final peptide as a fluffy white powder.
Mandatory Visualizations
Good Manufacturing Practice (GMP) Workflow for Peptide API
The following diagram illustrates a typical GMP workflow for the manufacturing of a synthetic peptide Active Pharmaceutical Ingredient (API).
Gonadotropin-Releasing Hormone (GnRH) Signaling Pathway
Peptides synthesized with H-His(Trt)-OMe·HCl are often analogs of native hormones like GnRH. The histidine residue in GnRH is critical for its interaction with the GnRH receptor (GnRHR), initiating a signaling cascade that regulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Conclusion
The large-scale synthesis of peptides containing H-His(Trt)-OMe·HCl is a complex but manageable process. Careful consideration of resin choice, solvent usage, potential steric hindrance, and purification strategies is essential for a successful and economically viable manufacturing campaign. The protocols and data presented in this document provide a framework for researchers and drug development professionals to develop and optimize their large-scale peptide synthesis processes, ultimately enabling the production of high-quality peptide APIs for clinical and commercial use.
References
Application Notes and Protocols for the Incorporation of H-His(trt)-OMe.HCl in Hydrophobic Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of hydrophobic peptides presents significant challenges in solid-phase peptide synthesis (SPPS), primarily due to on-resin aggregation and poor solvation of the growing peptide chain. These issues can lead to incomplete coupling reactions, low yields, and difficult purification. The incorporation of histidine, a functionally crucial amino acid, further complicates the process due to the nucleophilic nature of its imidazole side chain, which can lead to side reactions and racemization.
This document provides detailed application notes and protocols for the successful incorporation of Nα-Fmoc-N-im-trityl-L-histidine methyl ester hydrochloride (H-His(trt)-OMe.HCl) into hydrophobic peptide sequences using Fmoc/tBu chemistry. The trityl (Trt) protecting group on the imidazole side chain of histidine is essential for preventing side reactions and minimizing racemization, a common issue with this amino acid. The methyl ester (OMe) protection of the C-terminus makes this derivative suitable for solution-phase synthesis or for anchoring to a resin in SPPS. These guidelines are intended to assist researchers in overcoming the challenges associated with the synthesis of these "difficult sequences."
Data Presentation
Effective synthesis of hydrophobic peptides containing histidine requires careful optimization of various parameters. The following tables summarize key quantitative data to guide experimental design and troubleshooting.
Table 1: Comparative Racemization of Fmoc-His(Trt)-OH with Various Coupling Reagents
| Coupling Reagent | Pre-activation Time (min) | Temperature (°C) | % D-His Formation (Racemization) | Reference |
| HBTU/DIPEA | 5 | 25 | 7.8 | [1] |
| HBTU/DIPEA | 0 (in situ) | 25 | 2.1 | [1] |
| HATU/DIPEA | 5 | 25 | 3.5 | [1] |
| HATU/DIPEA | 0 (in situ) | 25 | 1.2 | [1] |
| DIC/Oxyma | 0 (in situ) | 25 | 0.8 | [1] |
| PyBOP/DIPEA | 0 (in situ) | 25 | 1.5 | [1] |
This data highlights the importance of in-situ activation and the choice of coupling reagent in minimizing racemization of histidine residues.
Table 2: Influence of Stationary Phase on the Purification of a Model Hydrophobic Peptide
| Stationary Phase | Purity (%) | Recovery (%) | Key Observation | Reference |
| C18 (100 Å) | 85 | 40 | Severe peak tailing and low recovery due to strong hydrophobic interactions. | [2] |
| C4 (300 Å) | 96 | 85 | Sharper peak and significantly improved recovery for the hydrophobic peptide. | [2] |
| Diphenyl (300 Å) | 95 | 82 | Offers different selectivity compared to C18 and C4, which can be useful for resolving specific impurities. | [2] |
This table demonstrates the critical role of column selection in the successful purification of hydrophobic peptides.
Table 3: Effect of Ion-Pairing Agent on Hydrophobic Peptide Retention in RP-HPLC
| Ion-Pairing Agent (0.1%) | Peptide Retention Time (min) | Impurity Retention Time (min) | Resolution (Rs) | Notes | Reference |
| Formic Acid (FA) | 15.2 | 15.0 | 0.8 | Poor resolution, but MS-compatible. | [2] |
| Trifluoroacetic Acid (TFA) | 18.5 | 18.1 | 1.6 | Good starting point with improved resolution. | [2] |
| Heptafluorobutyric Acid (HFBA) | 24.3 | 25.1 | 2.5 | Excellent resolution due to significantly increased retention. | [2] |
This data illustrates how the choice of ion-pairing agent can be modulated to optimize the separation of a target hydrophobic peptide from its impurities.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Hydrophobic Peptide Containing His(Trt)
This protocol outlines a manual Fmoc-SPPS procedure for a generic hydrophobic peptide on a Rink Amide resin, focusing on strategies to mitigate aggregation.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids, including Fmoc-His(Trt)-OH
-
This compound (if starting from the C-terminus)
-
Solvents: N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM)
-
Deprotection Solution: 20% piperidine in NMP
-
Coupling Reagents: HATU, N,N-Diisopropylethylamine (DIPEA)
-
Washing Solvents: NMP, DCM
Procedure:
-
Resin Swelling:
-
Place the Rink Amide resin in a reaction vessel.
-
Add NMP (approximately 10 mL/g of resin) and allow the resin to swell for 30 minutes at room temperature.
-
Drain the NMP.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine in NMP solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in NMP and agitate for an additional 15 minutes.
-
Wash the resin thoroughly with NMP (5 x 1 min) and DCM (3 x 1 min).
-
-
Amino Acid Coupling (incorporating Fmoc-His(Trt)-OH):
-
In a separate vial, dissolve Fmoc-His(Trt)-OH (3 equivalents relative to the resin substitution), HATU (2.9 equivalents), in NMP.
-
Add DIPEA (6 equivalents) to the amino acid solution for in-situ activation.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature. For difficult couplings, the temperature can be elevated to 40-50°C.
-
Monitor the coupling completion using a Kaiser test. If the test is positive (blue beads), perform a second coupling.
-
Wash the resin with NMP (5 x 1 min) and DCM (3 x 1 min).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
-
Final Fmoc Deprotection:
-
After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
-
Resin Washing and Drying:
-
Wash the resin with NMP (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
-
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups, including the Trt group from histidine.
Materials:
-
Peptidyl-resin
-
Cleavage Cocktail (Reagent B): 88% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Place the dry peptidyl-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours. The solution may turn yellow, which is indicative of the cleavage of the Trt group.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 50 mL tube containing cold diethyl ether (approximately 40 mL).
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under vacuum.
Protocol 3: Purification by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a starting point for the purification of a hydrophobic peptide. Optimization of the gradient and mobile phases will be necessary for each specific peptide.
Materials:
-
Crude lyophilized peptide
-
Solvents: HPLC-grade water, HPLC-grade acetonitrile (ACN)
-
Mobile Phase Additive: Trifluoroacetic acid (TFA)
-
Strong organic solvent for dissolution: Dimethyl sulfoxide (DMSO) or hexafluoroisopropanol (HFIP)
Procedure:
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO.
-
Dilute the dissolved peptide with the initial mobile phase (e.g., 95% Water / 5% ACN with 0.1% TFA).
-
-
HPLC Setup:
-
Column: C4 reversed-phase column (e.g., 300 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min for an analytical column.
-
Detection: 214 nm and 280 nm.
-
Column Temperature: 40°C.
-
-
Purification:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the prepared sample.
-
Run a linear gradient, for example, from 5% to 65% Mobile Phase B over 60 minutes. The gradient should be optimized to ensure good separation of the target peptide from impurities.
-
Collect fractions corresponding to the major peak.
-
-
Post-Purification:
-
Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.
-
Visualizations
Signaling Pathway of a Synthetic Hydrophobic, Histidine-Rich Peptide
Hydrophobic, histidine-rich peptides can act as cell-penetrating peptides (CPPs) and often exert their biological effects by interacting with and disrupting cell membranes. The protonation of histidine residues in the acidic environment of endosomes can lead to endosomal escape and delivery of the peptide or a conjugated cargo into the cytoplasm.
Caption: Proposed mechanism of action for a synthetic hydrophobic, histidine-rich peptide.
Experimental Workflow for Synthesis and Purification
The overall process from peptide synthesis to characterization is a multi-step workflow that requires careful execution and monitoring at each stage.
Caption: Workflow for the synthesis and purification of a hydrophobic peptide.
Conclusion
The successful incorporation of this compound into hydrophobic peptide sequences is achievable through the implementation of optimized protocols that address the inherent challenges of these molecules. Key considerations include the use of appropriate solvents like NMP to improve solvation, the selection of potent coupling reagents such as HATU to ensure efficient amide bond formation and minimize racemization, and the careful optimization of purification conditions, particularly the choice of a less hydrophobic stationary phase like a C4 column. The protocols and data presented herein provide a robust framework for researchers to produce high-quality hydrophobic peptides containing histidine for a wide range of applications in drug discovery and biomedical research.
References
Application Notes and Protocols for Solution-Phase Peptide Synthesis using H-His(Trt)-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histidine-containing peptides are crucial in numerous biological processes and represent a significant class of therapeutic agents. The synthesis of these peptides, however, presents unique challenges due to the imidazole side chain of histidine, which can lead to side reactions and racemization during peptide coupling. To overcome these obstacles, protection of the imidazole group is essential. The trityl (Trt) group is a widely used protecting group for the histidine side chain due to its steric bulk, which effectively prevents side reactions, and its acid lability, allowing for straightforward deprotection under mild conditions.[1][2]
This document provides detailed application notes and protocols for the use of H-His(Trt)-OMe.HCl in solution-phase peptide synthesis (SPPS). This compound is a key building block where the N-terminus is free for coupling, the C-terminus is protected as a methyl ester (OMe), and the imidazole side chain is protected by a trityl group.[2] These protocols are designed to guide researchers through the coupling, deprotection, and purification steps to successfully synthesize histidine-containing peptides.
Data Presentation
The following tables provide a structured format for recording and presenting quantitative data from peptide synthesis experiments utilizing this compound.
Table 1: Reagent Stoichiometry for a Typical Coupling Reaction
| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Mass (mg) |
| Nα-Protected Amino Acid | 1.0 | |||
| This compound | 448.0 | 1.0 | ||
| HBTU | 379.25 | 1.0 | ||
| HOBt | 135.13 | 1.0 | ||
| DIPEA | 129.24 | 2.0 |
Table 2: Monitoring of Coupling Reaction Progress
| Reaction Time (hours) | Starting Material (%) | Product (%) | Method |
| 0 | 100 | 0 | HPLC/TLC |
| 1 | HPLC/TLC | ||
| 2 | HPLC/TLC | ||
| 4 | HPLC/TLC | ||
| 24 | HPLC/TLC |
Table 3: Yield and Purity of Synthesized Peptide Fragment
| Peptide Sequence | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (%) by HPLC |
| [Sequence] |
Table 4: Deprotection of Trityl Group
| Deprotection Reagent | Reaction Time (min) | Product Purity (%) | Observations |
| 10% TFA in DCM with TES | 30 | ||
| 95% TFA/H₂O/TES | 120 |
Experimental Protocols
The following protocols are adapted for solution-phase synthesis based on established principles of peptide chemistry.
Protocol 1: Coupling of an Nα-Protected Amino Acid to this compound
This protocol describes the formation of a dipeptide by coupling an Nα-protected amino acid (e.g., Fmoc-Ala-OH) to this compound.
Materials:
-
Nα-Fmoc-protected amino acid
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
Procedure:
-
Dissolution of this compound: In a round bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Neutralization: Add DIPEA (1.0 equivalent) to the solution to neutralize the hydrochloride salt. Stir for 10 minutes at room temperature.
-
Activation of the Nα-Protected Amino Acid: In a separate flask, dissolve the Nα-Fmoc-protected amino acid (1.0 equivalent), HBTU (1.0 equivalent), and HOBt (1.0 equivalent) in anhydrous DMF. Add DIPEA (1.0 equivalent) to this solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Coupling: Add the activated amino acid solution to the neutralized this compound solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 2-4 hours).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure, protected peptide.
Protocol 2: N-terminal Fmoc-Deprotection
This protocol describes the removal of the Fmoc protecting group from the newly formed dipeptide to allow for further chain elongation.
Materials:
-
Fmoc-protected peptide
-
20% Piperidine in DMF
-
Anhydrous DMF
-
Magnetic stirrer and stir bar
-
Round bottom flask
Procedure:
-
Dissolve the Fmoc-protected peptide in a solution of 20% piperidine in DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
Monitor the deprotection by TLC or HPLC to confirm the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF.
-
Co-evaporate with toluene (3x) to remove residual piperidine.
-
The resulting N-terminally deprotected peptide can be used directly in the next coupling step.
Protocol 3: C-terminal Methyl Ester Saponification
This protocol describes the hydrolysis of the methyl ester to a free carboxylic acid, which is necessary for subsequent coupling at the C-terminus or for the final peptide.
Materials:
-
Peptide-OMe
-
1 M Sodium Hydroxide (NaOH)
-
Dioxane or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the peptide methyl ester in a mixture of dioxane (or THF) and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1 M NaOH solution dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or HPLC).
-
Cool the mixture to 0 °C and acidify to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the peptide with a free C-terminal carboxylic acid.
Protocol 4: Side-Chain Trityl-Deprotection
This protocol details the removal of the trityl protecting group from the histidine side chain. The trityl group is acid-labile.[3][4][5]
Materials:
-
Trt-protected peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triethylsilane (TES) or Triisopropylsilane (TIS) (as scavengers)[4][6]
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Dissolve the Trt-protected peptide in DCM.
-
Add a scavenger such as TES or TIS (2.5-5% v/v). Scavengers are crucial to prevent the reactive trityl cation from re-attaching to the peptide or causing other side reactions.[4][6]
-
Prepare a cleavage cocktail. A common cocktail is TFA:DCM:TES (10:87.5:2.5). The concentration of TFA can be adjusted depending on the sensitivity of other protecting groups on the peptide.[4] For full deprotection, a higher concentration of TFA (e.g., 95% TFA with scavengers) can be used.[4]
-
Add the cleavage cocktail to the peptide solution and stir at room temperature for 30 minutes to 2 hours. The progress can be monitored by HPLC.
-
Remove the solvent under a stream of nitrogen or by rotary evaporation.
-
Precipitate the crude peptide by adding the concentrated solution dropwise to a large volume of cold diethyl ether.[7]
-
Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.[7]
Protocol 5: Purification of the Final Peptide
The final deprotected peptide is typically purified by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][8]
Materials:
-
Crude peptide
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a small amount of Mobile Phase A or DMF if solubility is an issue.[1]
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Inject the sample onto the RP-HPLC column.
-
Elute the peptide using a gradient of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes. The presence of the Trt group significantly increases hydrophobicity, requiring a higher percentage of organic solvent for elution.[1]
-
Monitor the elution at 210-220 nm.[8]
-
Collect fractions containing the pure peptide.
-
Analyze the fractions by analytical HPLC to confirm purity.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Visualizations
Experimental Workflow for Dipeptide Synthesis
Caption: Workflow for the synthesis of a dipeptide using this compound.
Example Signaling Pathway: GLP-1 Receptor Activation
Peptides containing histidine, such as Glucagon-like peptide-1 (GLP-1) analogs, can be synthesized using H-His(Trt)-OH and are known to activate G-protein coupled receptors like the GLP-1 receptor, which is crucial in glucose homeostasis.
Caption: Simplified GLP-1 receptor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
Application Notes and Protocols for Fragment Condensation Strategies Involving His(Trt) Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment condensation is a powerful strategy for the synthesis of large and complex peptides, overcoming challenges associated with stepwise solid-phase peptide synthesis (SPPS), such as aggregation and deletion sequences. This approach involves the synthesis of protected peptide fragments, which are then coupled together in a convergent manner. Histidine (His) is a critical residue in many bioactive peptides, and its imidazole side chain requires protection during synthesis to prevent side reactions.[1]
The trityl (Trt) group is a widely used, acid-labile protecting group for the histidine imidazole side chain (Fmoc-His(Trt)-OH).[1][2] Its lability allows for the preparation of protected peptide fragments by cleavage from highly acid-sensitive resins like 2-chlorotrityl chloride (2-CTC) resin, while other side-chain protecting groups (e.g., tBu, Boc, Pbf) remain intact.[3] However, the use of His(Trt) is not without challenges, most notably a high propensity for racemization during the carboxyl group activation and coupling steps.[4][5][6]
These application notes provide an overview of fragment condensation strategies using His(Trt) derivatives, focusing on protocols to mitigate racemization and successfully synthesize complex peptides.
Core Concepts: The His(Trt) Protecting Group
The trityl group is favored for several reasons:
-
Orthogonality: It is stable to the basic conditions (e.g., 20% piperidine in DMF) used for Nα-Fmoc group removal but is labile to mild acids.[2][7]
-
Fragment Synthesis: Its high acid lability allows for cleavage of protected peptide fragments from super acid-sensitive resins (like 2-chlorotrityl resin) using dilute trifluoroacetic acid (TFA) or acetic acid mixtures, preserving other acid-labile side-chain protecting groups.[3]
The primary drawback is the significant risk of racemization during coupling, which can lead to the formation of diastereomeric impurities that are difficult to separate and can compromise the biological activity of the final peptide.[4][6] The mechanism involves the abstraction of the α-proton by the unprotected N(τ)-nitrogen of the imidazole ring during carboxyl activation.[8]
Key Strategies and Workflows
Protected Peptide Fragment Synthesis
The synthesis of a protected peptide fragment containing His(Trt) is the foundational step. The use of 2-chlorotrityl chloride resin is highly recommended as it allows for the cleavage of the peptide while keeping the Trt and other tBu-based side-chain protections intact.[3][9]
Caption: General workflow for synthesizing a protected peptide fragment containing His(Trt).
Solid-Phase Fragment Condensation (SPFC)
Once the protected fragment is synthesized and purified, it can be coupled to another fragment that is anchored to a solid support. This key step requires careful selection of coupling reagents to ensure high efficiency and minimize racemization at the C-terminal residue of the incoming fragment.
Caption: General workflow for coupling a protected fragment to a resin-bound peptide.
Minimizing Racemization During His(Trt) Coupling
The most critical aspect of working with His(Trt) is mitigating racemization during the coupling step. Several factors influence the degree of epimerization.[4][8]
Caption: Decision logic for minimizing racemization when coupling Fmoc-His(Trt)-OH.
Quantitative Data on Racemization
The choice of coupling reagent has a profound impact on the stereochemical integrity of the His residue. Phosphonium-based reagents like DEPBT and carbodiimides with additives like Oxyma show superior performance in suppressing racemization.[10][11]
| Coupling Reagent/Additive | % D-His Isomer Formed | Reference |
| DIC / Oxyma | 1.8% | [11] |
| EDCI / HOBt | High | [11] |
| HATU / NMM | High | [11] |
| HBTU / DIPEA | High | [12] |
| PyBop / DIPEA | High | [12] |
| DEPBT | Remarkable resistance to racemization | [10] |
Note: "High" indicates significant racemization was observed, though specific percentages were not always provided in a comparable format across sources.
Quantitative Data on Fragment Condensation Yields
The efficiency of the fragment coupling step is crucial for the overall success of the synthesis. A "swelling volume" protocol, where reactants are dissolved in a minimal volume of solvent just sufficient to swell the resin, can dramatically increase reaction concentration and yield.[13]
| Condensation Method | Molar Excess of Fragment | Overall Yield | Reference |
| Conventional Volume | 1.5 equiv. | 21% | [13] |
| Swelling Volume | 1.5 equiv. | 81% | [13] |
Experimental Protocols
Protocol 1: Synthesis of a Protected Peptide Fragment with His(Trt)
Objective: To synthesize a fully protected peptide fragment on 2-chlorotrityl chloride (2-CTC) resin.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh)
-
Fmoc-amino acids (including Fmoc-His(Trt)-OH)
-
Coupling Reagent: 3-(Diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one (DEPBT)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Reagent: 20% (v/v) piperidine in DMF
-
Cleavage Cocktail: Acetic acid (AcOH) / Trifluoroethanol (TFE) / DCM (1:2:7 v/v/v)
-
Diethyl ether (cold)
Methodology:
-
Resin Swelling: Swell 2-CTC resin in DMF for 1 hour in a peptide synthesis vessel.[9]
-
First Amino Acid Loading: Load the C-terminal Fmoc-amino acid onto the resin according to the manufacturer's protocol.
-
Peptide Elongation Cycle: a. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Wash thoroughly with DMF.[7] b. Coupling: i. For standard amino acids, use a standard coupling protocol (e.g., HBTU/DIPEA). ii. For Fmoc-His(Trt)-OH , use a racemization-suppression protocol: Dissolve Fmoc-His(Trt)-OH (3 equiv.), DEPBT (3 equiv.), and DIPEA (6 equiv.) in DMF. Add to the resin and couple for 1-2 hours.[10] c. Washing: Wash the resin with DMF and DCM. d. Repeat the cycle for each amino acid in the sequence.
-
Cleavage of Protected Fragment: a. After the final amino acid is coupled (with the N-terminal Fmoc group intact), wash the resin with DCM and dry it under vacuum. b. Treat the resin with the AcOH/TFE/DCM cleavage cocktail for 2 hours at room temperature.[14] c. Filter the solution away from the resin. Wash the resin multiple times with the cleavage cocktail and DCM. d. Combine the filtrates and evaporate the solvent under reduced pressure.
-
Precipitation and Purification: a. Precipitate the protected peptide by adding cold diethyl ether. b. Centrifuge to collect the solid peptide. c. Purify the protected fragment as needed, typically by flash chromatography on silica gel.
Protocol 2: Solid-Phase Fragment Condensation (SPFC)
Objective: To couple a protected, His(Trt)-containing peptide fragment to a resin-bound peptide chain.
Materials:
-
Resin-bound peptide with a free N-terminal amine.
-
Purified, protected C-terminal fragment (from Protocol 1).
-
Coupling Reagents: Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt).[13]
-
Solvent: N,N-Dimethylacetamide (DMA) or DMF.
Methodology:
-
Prepare Resin-Bound Peptide: Synthesize the N-terminal portion of the target peptide on a suitable resin (e.g., Rink Amide for a C-terminal amide). Perform a final Fmoc deprotection to expose the N-terminal amine. Wash and dry the resin.
-
Prepare Fragment Solution ("Swelling Volume" Method): a. Determine the swelling volume of your dry, resin-bound peptide (e.g., by adding a measured amount of solvent until the resin is just covered). b. In a separate vial, dissolve the protected peptide fragment (1.5 equiv.), HOBt (1.5 equiv.), and DIC (1.5 equiv.) in the determined minimal volume of DMA.[13]
-
Fragment Coupling: a. Add the concentrated fragment solution to the dry resin. b. Allow the reaction to proceed for 12-24 hours at room temperature.
-
Capping and Washing: a. After coupling, wash the resin thoroughly with DMA/DMF and DCM. b. To cap any unreacted N-terminal amines, treat the resin with an acetic anhydride/DIPEA solution. This simplifies final purification.
-
Completion: The elongated peptide can now undergo further elongation or proceed to final global deprotection and cleavage.
Protocol 3: Global Deprotection and Cleavage
Objective: To cleave the final peptide from the resin and remove all side-chain protecting groups.
Materials:
-
Peptide-resin.
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water.[6]
-
Diethyl ether (cold).
Methodology:
-
Preparation: Wash the final peptide-resin with DCM and dry under vacuum.
-
Cleavage Reaction: Add the TFA/TIS/water cleavage cocktail to the resin. If other Trt-protected residues like Cys(Trt), Asn(Trt), or Gln(Trt) are present, the addition of TIS is crucial to act as a scavenger for the released trityl cations.[9]
-
Incubation: Gently agitate the mixture for 2-3 hours at room temperature.
-
Peptide Isolation: a. Filter the TFA solution away from the resin into a collection tube. b. Wash the resin with a small amount of fresh TFA. c. Evaporate the combined TFA solution to a small volume.
-
Precipitation: Add cold diethyl ether to the concentrated solution to precipitate the crude peptide.
-
Purification: Centrifuge to collect the peptide pellet, wash with ether, and dry. Purify the crude peptide by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Analytical Considerations
When analyzing His(Trt)-containing peptides by mass spectrometry (MS), be aware that the Trt group is highly labile. It can readily dissociate during electrospray ionization, leading to a prominent neutral loss of 243.12 Da.[15] This "in-source fragmentation" can suppress the signal of the intact precursor ion. To mitigate this, use "soft" ionization settings, such as a lower cone voltage, to minimize premature fragmentation.[15]
Conclusion
Fragment condensation is an indispensable tool for accessing large and complex peptides. The use of His(Trt) derivatives is central to many of these strategies, enabling the synthesis of fully protected fragments. However, success is critically dependent on controlling the racemization of the histidine residue during coupling steps. By employing specialized, low-racemization coupling reagents such as DEPBT or DIC/Oxyma, and optimizing reaction conditions for fragment coupling, researchers can effectively utilize His(Trt) to build complex peptide targets with high fidelity and yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
- 10. bachem.com [bachem.com]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
preventing racemization of His(Trt) during coupling
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the racemization of Histidine(Trityl), or His(Trt), during coupling reactions.
Troubleshooting Guide
This section addresses common issues encountered during the coupling of Fmoc-His(Trt)-OH and provides actionable solutions to minimize racemization and other side reactions.
| Issue | Potential Cause | Recommended Action |
| Significant racemization of the histidine residue detected. | 1. Intensive or prolonged pre-activation of Fmoc-His(Trt)-OH: The imidazole Nπ of histidine can catalyze epimerization of the activated amino acid.[1][2][3] | 1. Reduce pre-activation time: A short, optimized pre-activation duration (e.g., 2-5 minutes) is recommended.[1] |
| 2. High reaction temperature: Elevated temperatures significantly increase the rate of racemization.[4][5] | 2. Control reaction temperature: Perform the coupling at room temperature or lower if possible. If elevated temperatures are necessary to overcome aggregation, carefully optimize the duration to the minimum required.[6] | |
| 3. Inappropriate coupling reagent: Some coupling reagents are more prone to causing racemization. | 3. Select a low-racemization coupling reagent: Consider using phosphonium-based reagents like PyBOP or DEPBT, which have shown reduced racemization potential.[1][7] The combination of TBEC with Oxyma has also been reported to result in minimal racemization.[1] | |
| 4. Choice of base: Strong bases can increase the risk of epimerization. | 4. Use a weaker base: If a base is required, consider using N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA.[6] | |
| High levels of Nα-DIC-endcapping impurity observed alongside racemization. | Conflicting side reactions: Conditions that minimize racemization (e.g., in-situ activation) can promote Nα-DIC-endcapping, and conditions that reduce endcapping (prolonged pre-activation) can increase racemization.[1][3][8] | Balance pre-activation time: A short pre-activation (2-5 minutes) is a good starting point to balance these two side reactions.[1] This allows for the formation of the active ester, reducing the availability of free DIC for endcapping, while minimizing the time for racemization to occur. |
| Low coupling efficiency with His(Trt). | Steric hindrance or peptide aggregation: The bulky Trityl group can sterically hinder the coupling reaction, or the peptide chain may aggregate.[1][9] | Optimize reaction conditions: Increase coupling time and/or temperature cautiously.[1] If aggregation is suspected, consider switching to a more effective solvent system (e.g., adding NMP or DMSO) or using a different resin type.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of His(Trt) racemization during coupling?
A1: The racemization of His(Trt) during the coupling step is primarily caused by the catalytic effect of the imidazole Nπ atom of the histidine side chain.[1][2] During the pre-activation or coupling phase, the activated carboxylic acid can form an oxazolone intermediate. The imidazole nitrogen can abstract the α-proton, leading to a loss of stereochemistry.
Q2: What role do additives like HOBt and Oxyma play in preventing racemization?
A2: Additives such as 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization.[1][10] They react with the highly reactive intermediate formed by the coupling reagent (e.g., O-acylisourea from carbodiimides) to generate an active ester. This active ester is more stable and less prone to racemization than the initial intermediate.[1] Oxyma is often preferred due to its higher reactivity and better safety profile compared to HOBt.[1]
Q3: Are there alternative protecting groups for the histidine side chain that are less prone to racemization?
A3: Yes, using alternative protecting groups for the imidazole nitrogen can significantly reduce racemization. The 4-methoxybenzyloxymethyl (MBom) group, for instance, protects the Nπ-position and has been shown to prevent racemization during the incorporation of the His residue.[2][11]
Q4: How does temperature affect His(Trt) racemization?
A4: Elevated temperatures dramatically increase the rate of racemization. While higher temperatures can be used to improve coupling efficiency for difficult sequences, they come with a significant risk of epimerization for sensitive amino acids like histidine.[5][12] For example, coupling of Fmoc-L-His(Trt)-OH with DIC/Oxyma at 55°C can result in up to 31.0% of the D-isomer, compared to 1.8% at room temperature.[4]
Q5: Which coupling reagents are recommended to minimize His(Trt) racemization?
A5: Phosphonium-based reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) are known to have a lower potential for causing racemization.[1][7] DEPBT, in particular, is noted for its remarkable resistance to racemization.[7]
Quantitative Data on Racemization
The choice of coupling reagent and reaction conditions significantly impacts the degree of racemization. The following table summarizes the percentage of the undesired D-isomer formed during the coupling of Fmoc-L-His(Trt)-OH under different conditions.
| Coupling Reagent | Additive | Temperature | % D-Product (Racemization) | Reference |
| DIC | Oxyma | Room Temp. | 1.8% | [4] |
| DIC | Oxyma | 55 °C | 31.0% | [4] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-His(Trt)-OH
This protocol is designed to minimize racemization by using a phosphonium-based coupling reagent and a short pre-activation time.
-
Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF).
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 equivalents), PyBOP (3 equivalents), and HOBt (3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents).
-
Pre-activation: Allow the coupling solution to pre-activate for 3-5 minutes at room temperature.
-
Coupling Reaction: Add the pre-activated solution to the deprotected peptide-resin. Allow the reaction to proceed for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling may be required.
Visualizations
Logical Workflow for Minimizing His(Trt) Racemization
Caption: Decision pathway for optimizing Fmoc-His(Trt)-OH coupling.
Mechanism of Imidazole-Catalyzed Racemization
Caption: Simplified mechanism of His(Trt) racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N뱉DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis - Organic Process Research & Development - Figshare [acs.figshare.com]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. scite.ai [scite.ai]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. mesalabs.com [mesalabs.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Incomplete Coupling of H-His(Trt)-OMe.HCl
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of H-His(Trt)-OMe.HCl in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is a protected amino acid derivative of L-histidine.[1] Specifically, it is the methyl ester (OMe) of histidine with the imidazole side chain protected by a bulky trityl (Trt) group, and it is supplied as a hydrochloride (HCl) salt.[1][2] It is used in peptide synthesis to incorporate histidine into a peptide chain. The trityl group protects the reactive imidazole side chain, preventing undesirable side reactions, while the methyl ester protects the C-terminus.[3][4]
Q2: What are the primary challenges associated with coupling histidine derivatives like this compound?
The main challenge with coupling histidine derivatives is the high risk of racemization, which is the loss of stereochemical purity at the alpha-carbon. The imidazole ring can act as an internal base, leading to the formation of the undesired D-enantiomer.[5][6] Another significant challenge is incomplete coupling, which can be caused by steric hindrance from the bulky trityl group and the growing peptide chain.[7][8]
Q3: What are the initial signs of an incomplete coupling reaction?
In solid-phase peptide synthesis (SPPS), an incomplete coupling reaction is typically detected by a positive Kaiser test (blue or purple beads), which indicates the presence of unreacted free primary amines on the resin.[3] In solution-phase synthesis, monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) can show the persistence of the starting materials.
Q4: Can the hydrochloride salt of this compound interfere with the coupling reaction?
Yes, the hydrochloride salt must be neutralized before the coupling reaction can proceed efficiently. This is typically achieved by adding a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[3] An insufficient amount of base will result in poor activation of the amino acid and consequently, low coupling yields.
Troubleshooting Guide for Incomplete Coupling
This guide provides a systematic approach to diagnosing and resolving incomplete coupling of this compound.
Problem: Positive Kaiser test or incomplete reaction after the initial coupling step.
A positive Kaiser test indicates the presence of free amines, signifying that the coupling of this compound to the growing peptide chain was not successful.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete coupling.
Step 1: Immediate Action - Recoupling
The most straightforward initial step is to perform a second coupling (recoupling).[3] This involves repeating the coupling step with a fresh solution of the activated amino acid. This is often sufficient to drive the reaction to completion, especially for sterically hindered amino acids.[9]
Step 2: Re-evaluate Reagents and Stoichiometry
If recoupling is unsuccessful, systematically check your reagents and their ratios.
-
Base Neutralization: Ensure you are using a sufficient excess of base (e.g., DIPEA) to both neutralize the HCl salt and facilitate the coupling reaction. A common practice is to use at least 2 equivalents of base for every equivalent of this compound.[3]
-
Coupling Reagent Activity: Verify the quality and activity of your coupling reagent. Older reagents or those exposed to moisture may have reduced efficacy.
-
Amino Acid Equivalents: For difficult couplings, increasing the equivalents of the amino acid and coupling reagents can be beneficial.[8]
Step 3: Optimize Coupling Reagents and Additives
The choice of coupling reagent is critical for difficult couplings.[8] Consider switching to a more potent activation strategy.
| Coupling Reagent Class | Examples | Relative Efficiency for Hindered Couplings | Key Considerations |
| Carbodiimides | DIC, DCC | Moderate | Often require additives like HOBt or Oxyma to reduce racemization.[10][11] Not ideal for sterically hindered couplings. |
| Phosphonium Salts | PyBOP, PyAOP | High | PyAOP is generally more effective than PyBOP for hindered systems.[9][11] |
| Aminium/Uronium Salts | HBTU, HCTU, HATU, COMU | Very High | HATU and COMU are considered among the most efficient for difficult couplings due to the formation of highly reactive activated esters.[7][9][12] |
Recommendation: For incomplete coupling of this compound, switching to an aminium/uronium salt like HATU or COMU in combination with an additive like Oxyma is highly recommended to enhance coupling efficiency while minimizing racemization.[10][9]
Step 4: Modify Reaction Conditions
-
Solvent: The choice of solvent can impact resin swelling and reaction kinetics. While DMF is standard, for sequences prone to aggregation, using a more polar solvent like N-methyl-2-pyrrolidone (NMP) or adding a chaotropic salt might be beneficial.[13]
-
Temperature: Increasing the reaction temperature can accelerate slow coupling reactions. Microwave-assisted peptide synthesis (MAPS) can be particularly effective for hindered amino acids.[9] However, be aware that higher temperatures can also increase the risk of racemization.[5]
Step 5: Capping Unreacted Amines
If incomplete coupling persists after attempting the above optimizations, it may be necessary to permanently block the unreacted amino groups through a process called "capping".[8] This is typically done using acetic anhydride and a base. Capping prevents the formation of deletion sequences, which can simplify the purification of the final peptide.[8]
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HBTU
This protocol outlines a standard procedure for the coupling of this compound in solid-phase peptide synthesis.
-
Resin Preparation: Swell the resin with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Neutralization and Activation: Add DIPEA (6 equivalents) to the activation mixture. The first 3 equivalents neutralize the HCl salt, and the subsequent 3 facilitate the coupling.[3] Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.[3]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, consider recoupling (repeat steps 2-5).
Protocol 2: High-Efficiency Coupling using HATU/Oxyma
This protocol is recommended for challenging couplings where the standard methods have failed.
-
Resin Preparation: Swell the resin with the deprotected N-terminal amine in DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and Oxyma (3 equivalents) in DMF.
-
Coupling: Add the activation mixture to the resin, followed by the addition of DIPEA (6 equivalents).
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Washing and Monitoring: Follow the washing and monitoring steps as described in Protocol 1.
Signaling Pathway and Logical Relationship Diagrams
Caption: Key steps and potential side reactions in the coupling of this compound.
References
- 1. Cas 32946-56-8,H-His(Trt)-OMe · HCl | lookchem [lookchem.com]
- 2. This compound | C26H26ClN3O2 | CID 53229896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. peptide.com [peptide.com]
Technical Support Center: H-His(trt)-OMe.HCl in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing H-His(trt)-OMe.HCl in their solid-phase peptide synthesis (SPPS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key features?
A1: this compound is a derivative of the amino acid L-histidine used in peptide synthesis. Its key features are:
-
H- : Indicates a free N-terminal amine.
-
His : Represents the amino acid histidine.
-
(trt) : The bulky trityl protecting group is attached to the τ-nitrogen of the histidine imidazole side chain. This group provides steric hindrance to prevent side reactions and minimize racemization.[1][2][3]
-
-OMe : A methyl ester protecting the C-terminus. This makes it suitable for use as the first amino acid to be anchored to a resin in SPPS or in solution-phase synthesis.[1]
-
.HCl : It is supplied as a hydrochloride salt, which enhances its stability and shelf-life. The salt needs to be neutralized before the coupling reaction.[1]
Q2: What are the primary side reactions associated with the use of His(trt) derivatives in SPPS?
A2: The main side reaction of concern when using histidine derivatives, including this compound, is racemization . This is the conversion of the desired L-histidine enantiomer to the unwanted D-isomer. The imidazole ring's π-nitrogen can act as an intramolecular base, leading to the abstraction of the α-proton and loss of stereochemistry.[2][3][4] Other potential side reactions include premature deprotection of the acid-labile trityl group and piperidine-catalyzed side reactions if not handled correctly.[1]
Q3: Why is the trityl (Trt) group used for histidine side-chain protection?
A3: The trityl group is a bulky protecting group that sterically hinders the imidazole nitrogen from participating in undesirable side reactions.[5] While it doesn't completely prevent racemization, it significantly reduces it compared to unprotected histidine.[3][4] It is also stable to the basic conditions used for Fmoc-deprotection (piperidine) but is easily removed during the final acidic cleavage from the resin.[2][6]
Q4: Do I need to neutralize the hydrochloride salt of this compound before coupling?
A4: Yes, the hydrochloride salt must be neutralized to the free amine before the coupling reaction can proceed. This is typically achieved by adding a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the reaction mixture.[1][7]
Troubleshooting Guides
Issue 1: High Levels of D-Histidine Impurity (Racemization) Detected in the Final Peptide
-
Possible Cause 1: Prolonged Pre-activation Time.
-
Explanation: Allowing the activated this compound to stand for an extended period before adding it to the resin increases the opportunity for racemization.[8][9]
-
Solution: Employ an in-situ activation strategy where the coupling reagent (e.g., DIC) is added directly to the mixture of the amino acid and the resin.[5][8] If pre-activation is necessary, keep the time to a minimum (e.g., 2-5 minutes).[8]
-
-
Possible Cause 2: Inappropriate Coupling Reagents or Conditions.
-
Explanation: The choice of coupling reagent and reaction temperature can significantly influence the extent of racemization.[3] High temperatures can accelerate racemization.[10]
-
Solution:
-
Use coupling reagents known to suppress racemization, such as a carbodiimide/additive system like DIC/Oxyma.[5][11]
-
Avoid high temperatures during the coupling of histidine. For microwave-assisted synthesis, lowering the coupling temperature from 80°C to 50°C can limit racemization.[10]
-
The use of a weaker base like collidine instead of DIPEA can also help minimize racemization.[8]
-
-
-
Possible Cause 3: Use of a Strong Base for Neutralization.
-
Explanation: While a base is required for neutralization, strong bases can promote racemization.
-
Solution: Use a hindered, non-nucleophilic base like DIPEA or collidine.[8]
-
Issue 2: Incomplete Coupling of this compound
-
Possible Cause 1: Incomplete Neutralization of the Hydrochloride Salt.
-
Explanation: If the hydrochloride salt is not fully neutralized, the N-terminal amine will not be available for coupling.
-
Solution: Ensure a sufficient amount of base (e.g., DIPEA) is added to both neutralize the HCl salt and facilitate the coupling reaction. A common protocol uses 6 equivalents of DIPEA: 3 for neutralization and 3 for the coupling reaction.[1]
-
-
Possible Cause 2: Steric Hindrance.
Issue 3: Premature Loss of the Trityl (Trt) Protecting Group
-
Possible Cause 1: Exposure to Acidic Conditions.
-
Explanation: The trityl group is acid-labile.[1] Unintentional exposure to acidic conditions during the synthesis can lead to its premature removal.
-
Solution: Ensure that all reagents and solvents used during the synthesis cycles prior to the final cleavage are free from acidic contaminants.
-
Issue 4: Side Reactions Involving the C-terminal Methyl Ester
-
Possible Cause 1: Hydrolysis of the Methyl Ester.
-
Explanation: While generally stable, the methyl ester could potentially be hydrolyzed under certain conditions, although this is less common in standard SPPS protocols.
-
Solution: Ensure anhydrous conditions are maintained throughout the synthesis. If C-terminal acid is desired, the hydrolysis should be a planned final step.
-
Data Presentation
Table 1: Comparative Racemization of Different Fmoc-Histidine Derivatives
| Histidine Derivative | Coupling Reagent | Temperature (°C) | Pre-activation Time (min) | D-His Formation (%) |
| Fmoc-His(Trt)-OH | HCTU/DIPEA | 25 | 5 | 7.8 |
| Fmoc-His(Trt)-OH | HCTU/DIPEA | 25 | 0 (in situ) | 4.5 |
| Fmoc-His(Trt)-OH | DIC/Oxyma | 25 | 0 (in situ) | 1.5 |
| Fmoc-His(Boc)-OH | HCTU/DIPEA | 25 | 5 | 0.8 |
Data compiled from a study on the synthesis of a model peptide. Actual values can vary depending on the specific peptide sequence and reaction conditions.[5]
Experimental Protocols
Protocol 1: Manual Coupling of this compound
This protocol details the steps for coupling this compound as the first amino acid to a resin.
Materials:
-
This compound
-
Resin (e.g., Rink Amide, Wang)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Coupling reagents (e.g., HBTU, HATU, or DIC)
-
Coupling additive (e.g., HOBt or Oxyma)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection (if applicable): If starting with an Fmoc-protected resin, perform standard Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Amino Acid Solution Preparation: In a separate vial, dissolve this compound (3 equivalents relative to the resin substitution) and an equivalent amount of a coupling additive like HOBt or Oxyma with the coupling reagent (e.g., HBTU/HATU) in DMF.[1]
-
Neutralization and Activation: Add DIPEA (6 equivalents) to the amino acid solution. The first 3 equivalents neutralize the hydrochloride salt, and the subsequent 3 equivalents facilitate the coupling reaction. Allow the mixture to pre-activate for a short, controlled time (e.g., 5-10 minutes) at room temperature.[1]
-
Coupling to Resin: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours to ensure complete coupling.[1]
-
Washing and Monitoring: Wash the resin thoroughly with DMF. Perform a Kaiser test to check for the presence of free primary amines. A negative result (colorless or yellow beads) indicates complete coupling. If the test is positive (blue beads), a recoupling step may be necessary.[1]
Protocol 2: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and removal of the Trt group.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) as a scavenger
-
Water
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). The use of scavengers like TIS is crucial to prevent the re-attachment of the trityl cation to sensitive residues.[2]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[2]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation and wash with cold diethyl ether. Dry the peptide under vacuum.
Visualizations
Caption: Experimental workflow for coupling this compound in SPPS.
Caption: Mechanism of histidine racemization via intramolecular base catalysis.
Caption: Troubleshooting workflow for side reactions with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling of Fmoc-His(Trt)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling time and temperature for Fmoc-His(Trt)-OH in solid-phase peptide synthesis (SPPS). Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven recommendations to minimize side reactions and maximize coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered when coupling Fmoc-His(Trt)-OH?
The main challenges in coupling Fmoc-His(Trt)-OH are the risks of racemization of the histidine residue and Nα-DIC-endcapping, a side reaction that terminates peptide chain elongation.[1][2] The imidazole nitrogen of the histidine side chain can catalyze epimerization, leading to the formation of the D-enantiomer.[2][3] Conditions that are optimized to suppress one of these side reactions can sometimes promote the other, requiring a careful balance of reaction parameters.[1]
Q2: How does pre-activation time affect the coupling of Fmoc-His(Trt)-OH?
Pre-activation time is a critical parameter. While pre-activating the Fmoc-His(Trt)-OH with a coupling reagent like DIC and an additive can help prevent Nα-DIC-endcapping, prolonged pre-activation can significantly increase the risk of racemization.[1][4] It is crucial to empirically determine the optimal pre-activation time, which is typically short (e.g., 2-5 minutes), to balance the prevention of endcapping with the minimization of racemization.[1]
Q3: What is the effect of temperature on Fmoc-His(Trt)-OH coupling?
Temperature plays a significant role in the efficiency and fidelity of the coupling reaction. While higher temperatures can help overcome the steric hindrance of Fmoc-His(Trt)-OH and improve coupling efficiency, they also accelerate the rate of racemization.[1][5] For sensitive couplings like that of Fmoc-His(Trt)-OH, it is often recommended to perform the reaction at room temperature or slightly below to strike a balance between efficient coupling and minimizing side reactions.[1] Microwave-assisted peptide synthesis can be an effective method to drive difficult couplings to completion quickly, but the temperature must be carefully controlled.[5]
Q4: Which coupling reagents and additives are recommended for Fmoc-His(Trt)-OH?
The choice of coupling reagent and additive is paramount to minimizing side reactions.
-
Carbodiimides with additives: The combination of N,N'-diisopropylcarbodiimide (DIC) with an additive like Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) is highly recommended.[3] Oxyma has shown a remarkable ability to suppress racemization.[3][6]
-
Phosphonium and Uronium Salts: For sterically hindered couplings, more potent reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) can be effective.[5] However, careful optimization is needed as some of these reagents can also promote racemization.
-
DEPBT: 3-(Diethoxy-phosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is another coupling reagent known for its lower racemization potential.[1]
Q5: Are there alternative Fmoc-histidine derivatives that can mitigate coupling issues?
Yes, several alternative Fmoc-histidine derivatives with different side-chain protecting groups are available and can offer advantages over Fmoc-His(Trt)-OH, particularly in reducing racemization.[7] These include:
-
Fmoc-His(Boc)-OH: The tert-Butoxycarbonyl (Boc) protecting group significantly reduces racemization compared to the Trityl (Trt) group.[7][8]
-
Fmoc-His(MBom)-OH: The 4-methoxybenzyloxymethyl (MBom) group offers excellent protection against racemization.[1][7]
-
Fmoc-His(3-Bum)-OH: The t-butoxymethyl (Bum) group also provides good protection against racemization.[7]
Data Presentation
Table 1: Impact of Coupling Conditions on Racemization of Fmoc-His(Trt)-OH
| Coupling Reagent/Additive | Pre-activation Time (min) | Temperature (°C) | % D-Isomer (Racemization) | Reference |
| DIC/Oxyma | 5 | 20-25 | Significant racemization reported | [9] |
| DIC/Oxyma | 10 | 50 | 6.8% | [8] |
| DIC/Oxyma | 2 | 90 | >16% | [8] |
| HATU/DIPEA | 1-2 | Room Temperature | Varies with sequence | [2] |
| DEPBT | N/A | Room Temperature | Lower potential for racemization | [1] |
Table 2: Comparison of Different Fmoc-Histidine Derivatives on Racemization
| Histidine Derivative | Coupling Conditions | % D-Isomer (Racemization) | Reference |
| Fmoc-His(Trt)-OH | 10 min at 50°C with DIC/Oxyma | 6.8% | [8] |
| Fmoc-His(Boc)-OH | 10 min at 50°C with DIC/Oxyma | 0.18% | [8] |
| Fmoc-His(Trt)-OH | 2 min at 90°C with DIC/Oxyma | >16% | [8] |
| Fmoc-His(Boc)-OH | 2 min at 90°C with DIC/Oxyma | 0.81% | [8] |
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-His(Trt)-OH using DIC/Oxyma with Pre-activation
This protocol aims to balance the prevention of Nα-DIC-endcapping and the minimization of racemization.
-
Resin Swelling: Swell the deprotected peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.[1]
-
Amino Acid Solution Preparation: In a separate reaction vessel, dissolve Fmoc-His(Trt)-OH (1.5 to 2.0 equivalents relative to resin loading) and Oxyma (1.5 to 2.0 equivalents) in DMF.[1]
-
Pre-activation: Add DIC (1.5 to 2.0 equivalents) to the amino acid solution. Allow the mixture to pre-activate for a short, empirically determined duration (e.g., 2-5 minutes) at room temperature.[1]
-
Coupling: Add the pre-activated amino acid solution to the swollen and drained peptide-resin.[1]
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.[1]
-
Monitoring: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).[1]
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.[1]
Protocol 2: Coupling of Sterically Hindered Fmoc-His(Trt)-OH using HATU/DIPEA
This protocol is suitable for sequences where steric hindrance is a major issue, leading to low coupling efficiency.
-
Resin Preparation: Swell and deprotect the peptide-resin as described in Protocol 1.
-
Amino Acid Solution Preparation: In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 equivalents) and HATU (2.9 equivalents) in DMF.[7]
-
Activation and Coupling: Add the amino acid/HATU solution to the resin. Immediately add DIPEA (6 equivalents) to the reaction vessel.[7]
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.[7]
-
Monitoring and Washing: Monitor the reaction for completeness and wash the resin as described in Protocol 1.[7] A double coupling may be beneficial if the initial coupling is incomplete.[1]
Mandatory Visualizations
Caption: Experimental workflow for Fmoc-His(Trt)-OH coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 9. pubs.acs.org [pubs.acs.org]
strategies to avoid premature deprotection of the Trityl group
Technical Support Center: Trityl Group Protection
This guide provides troubleshooting advice and frequently asked questions regarding the use of the Trityl (Tr) protecting group in chemical synthesis. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Issue: Premature Deprotection of the Trityl Group
The Trityl group is known for its sensitivity to acidic conditions.[1] Unintentional exposure to acid is the most common cause of premature deprotection.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Acidic Impurities in Solvents | Neutralize acidic impurities in solvents like dichloromethane (DCM) by passing them through a plug of basic alumina or by adding a small amount of a non-nucleophilic base, such as pyridine or triethylamine (TEA), to the reaction mixture. |
| Acidic Reagents | If a reaction requires an acidic reagent, consider using a milder Lewis acid (e.g., ZnBr₂) instead of strong Brønsted acids.[2] Alternatively, explore protecting groups with greater acid stability if the Trityl group is not compatible with the required reaction conditions. |
| Acidic Reaction Byproducts | Reactions that generate acidic byproducts (e.g., HCl during a reaction with an acid chloride) can lead to Trityl group cleavage.[2] Ensure a sufficient amount of base is present to neutralize any in-situ generated acid. |
| Silica Gel Chromatography | Standard silica gel can be slightly acidic and may cause deprotection during purification. To mitigate this, neutralize the silica gel by washing it with a solution of triethylamine in the eluent (e.g., 1% TEA in hexanes/ethyl acetate) before use. |
| Elevated Temperatures | While generally stable at room temperature, prolonged exposure to elevated temperatures, especially in the presence of trace acidic impurities, can promote deprotection. It is advisable to run reactions at the lowest effective temperature. |
| Drying of Oligonucleotides | The loss of the 5'-trityl group can occur when drying down oligonucleotides, particularly those with amino-modifiers.[3] This is hypothesized to be due to the loss of volatile basic counterions under high vacuum, leading to an acidic environment.[3] Adding a non-volatile base like Tris can prevent this.[3] |
Troubleshooting Workflow for Premature Trityl Deprotection
Caption: Troubleshooting flowchart for premature Trityl deprotection.
Frequently Asked Questions (FAQs)
Q1: How can I selectively deprotect other alcohol-protecting groups in the presence of a Trityl group?
The key to selective deprotection is to choose protecting groups that are cleaved under conditions to which the Trityl group is stable. This is known as an orthogonal protection strategy.[4][5]
-
Silyl Ethers (e.g., TBS, TIPS): These are cleaved by fluoride sources (e.g., TBAF), which do not affect the Trityl group.[6]
-
Base-Labile Groups (e.g., Acetyl, Benzoyl): These can be removed with bases like sodium methoxide, while the Trityl group remains intact.[7]
-
Hydrogenolysis-Labile Groups (e.g., Benzyl, Cbz): These are cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), a method to which the Trityl group is also susceptible, so this is generally not an orthogonal strategy.[7]
Q2: What are some common variants of the Trityl group, and how does their stability compare?
The acid lability of the Trityl group can be adjusted by adding substituents to the phenyl rings. Electron-donating groups, such as methoxy groups, stabilize the resulting trityl cation and thus increase the rate of cleavage.[1][2]
| Protecting Group | Abbreviation | Relative Rate of Cleavage (Approx.) | Typical Deprotection Conditions |
| Trityl | Tr | 1 | 80% Acetic Acid; mild Lewis acids (e.g., ZnBr₂)[1] |
| Monomethoxytrityl | MMT | 10 | Dilute TFA (e.g., 1-3%) in DCM[1] |
| Dimethoxytrityl | DMT | 100-300 | Very mild acid (e.g., 3% DCA or TCA in DCM)[1][8] |
| Trimethoxytrityl | TMT | >1000 | Very mild acid[8] |
Q3: Are there any alternatives to the Trityl group for protecting primary alcohols?
Yes, several alternatives are available, each with its own advantages and disadvantages.
| Protecting Group | Abbreviation | Common Deprotection Conditions | Key Features |
| tert-Butyldimethylsilyl | TBDMS/TBS | Fluoride ion (e.g., TBAF) | Stable to a wide range of non-fluoride reagents.[6] |
| tert-Butyldiphenylsilyl | TBDPS | Fluoride ion (e.g., TBAF) | More stable to acidic conditions than TBDMS. |
| 9-Phenylxanthen-9-yl | Pixyl (Px) | Similar to DMT | Proposed as an alternative to DMT in oligonucleotide synthesis.[9] |
| p-Methoxybenzyl | PMB | Oxidative cleavage (e.g., DDQ, CAN), strong acid | Orthogonal to Trityl and silyl ethers.[7] |
Q4: I am observing incomplete deprotection of a Trityl group from a cysteine residue. What could be the cause and how can I fix it?
Incomplete deprotection of Cys(Trt) is often due to the reversibility of the cleavage reaction.[10] The liberated trityl cation can re-attach to the nucleophilic thiol of the deprotected cysteine.[10]
To drive the reaction to completion, it is crucial to use a scavenger in the cleavage cocktail to trap the trityl cation.[10] Triisopropylsilane (TIS) is a highly effective scavenger for this purpose.[10] A standard cleavage cocktail for peptides containing Cys(Trt) is 95% TFA / 2.5% TIS / 2.5% H₂O.[10]
Q5: Can I use Trityl protection for amines?
Yes, the Trityl group can be used to protect amines.[11] It is typically introduced by reacting the amine with trityl chloride in the presence of a base.[11] Deprotection is achieved under mild acidic conditions or by catalytic hydrogenation.[11]
Experimental Protocols
Protocol 1: Neutralization of Silica Gel for Chromatography
-
Prepare a slurry of silica gel in the desired eluent system (e.g., hexanes/ethyl acetate).
-
Add triethylamine to the slurry to a final concentration of 1% (v/v).
-
Stir the slurry for 15-20 minutes.
-
Pack the column with the neutralized silica gel slurry.
-
Equilibrate the column with the eluent containing 1% triethylamine before loading the sample.
Protocol 2: General Procedure for Trityl Group Deprotection
-
Dissolve the Trityl-protected compound in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 1-10% v/v, depending on the lability of the specific Trityl group) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude deprotected product, which can be further purified by chromatography or crystallization.
Mechanism of Acid-Catalyzed Trityl Deprotection
Caption: Acid-catalyzed deprotection of a Trityl ether.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. glenresearch.com [glenresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Trityl Deprotection of Histidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of scavengers during the Trityl (Trt) deprotection of histidine residues in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the Trityl (Trt) protecting group for histidine?
The Trityl group is a bulky, acid-labile protecting group used to mask the imidazole nitrogen of the histidine side chain during Fmoc-based SPPS.[1] Its primary functions are to prevent undesirable side reactions at the imidazole nitrogen and to reduce the risk of racemization at the α-carbon of the histidine residue during coupling steps.[1]
Q2: Why are scavengers essential during the Trityl deprotection of histidine?
During the final cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA), the Trt group is removed, generating a highly stable and reactive trityl cation (Trt⁺).[2] If not neutralized, this cation can lead to several side reactions, including re-attachment to the deprotected histidine, or alkylation of other nucleophilic residues in the peptide chain such as tryptophan, methionine, or cysteine.[2][3] Scavengers are added to the cleavage cocktail to "trap" or quench these reactive trityl cations, ensuring complete and irreversible deprotection and preventing side product formation.[4] The formation of the trityl cation is often indicated by the appearance of a deep yellow color in the reaction mixture.[2][5]
Q3: What are the most common scavengers used for His(Trt) deprotection?
Triisopropylsilane (TIS) is a highly effective and commonly used scavenger for the trityl cation.[2] It is a component of many standard cleavage cocktails. Water is also a common component and acts as a scavenger.[2] For peptides containing other sensitive residues, additional scavengers may be included. For instance, 1,2-ethanedithiol (EDT) is often used for peptides containing cysteine to help keep the sulfhydryl group in a reduced state.[3]
Q4: Can the Trityl group be selectively removed from histidine while the peptide is still on the resin?
Yes, the high acid lability of some trityl derivatives, like the 4-methyltrityl (Mtt) group, allows for selective on-resin deprotection using a mild acid solution (e.g., 1-5% TFA in DCM).[1] This enables site-specific modification of the histidine side chain, such as cyclization or branching, while other acid-labile protecting groups remain intact.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Deprotection (Mass corresponding to Trt-protected peptide observed in HPLC/MS) | Insufficient cleavage time or ineffective scavenging. | Extend the cleavage reaction time to 3-4 hours. Ensure a fresh, effective scavenger cocktail is used, such as TFA/TIS/H₂O (95:2.5:2.5). For stubborn cases, a second cleavage with fresh reagents may be necessary.[6] |
| Presence of Unexpected Peaks in HPLC/MS (e.g., adducts of +242 Da) | Re-attachment of the trityl cation to the peptide.[7] | Increase the concentration of the scavenger (e.g., TIS) in the cleavage cocktail. Ensure thorough mixing during the cleavage reaction. |
| Alkylation of other sensitive residues (e.g., Trp, Met, Cys) by the trityl cation. | Use a scavenger cocktail specifically designed for sensitive residues. For example, Reagent K (TFA/phenol/water/thioanisole/EDT) can be used for peptides containing Cys, Met, or Trp.[8] | |
| Low Peptide Yield | Incomplete cleavage from the resin or poor precipitation. | Ensure the cleavage time is sufficient (2-3 hours). To improve precipitation, concentrate the TFA filtrate under a stream of nitrogen before adding cold diethyl ether.[6] |
| Peptide re-attachment to the resin. | Ensure a sufficient concentration of scavengers is used.[6] | |
| Yellow Coloration of the Cleavage Mixture | Formation of the stable trityl carbocation. | This is a normal observation and indicates that the deprotection is proceeding. The color should dissipate upon effective scavenging.[2][9] |
Quantitative Data: Cleavage Cocktail Compositions
The selection of the appropriate cleavage cocktail is critical and depends on the amino acid composition of the peptide.
| Cleavage Cocktail | Composition (v/v/v) | Primary Use and Considerations |
| Standard Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | A general-purpose and effective non-odorous cocktail for peptides containing His(Trt). TIS is an excellent scavenger for the trityl cation.[2][4] |
| Reagent B | 88% TFA / 5% Phenol / 5% Water / 2% TIS | An "odorless" alternative that is effective for scavenging Trt groups.[10] |
| TFA / TIS / H₂O / EDT | 92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% EDT | Recommended for peptides also containing cysteine to provide a reducing environment and prevent oxidation.[8] |
| Low TFA / DCM | 1-5% TFA / 95-99% DCM / with Scavengers | Used for selective, on-resin deprotection of highly labile Trt derivatives (e.g., Mtt) while other acid-labile groups remain intact.[1] |
Experimental Protocols
Protocol 1: Standard Global Cleavage of His(Trt)-Containing Peptides
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Trt group and other acid-labile side-chain protecting groups.[4][11]
Materials:
-
Peptide-resin
-
Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O (freshly prepared)
-
Cold diethyl ether (Et₂O)
-
Reaction vessel (e.g., fritted syringe)
-
Centrifuge tubes
Procedure:
-
Resin Washing: Transfer the peptide-resin to the reaction vessel and wash thoroughly with DCM (3 times) to remove residual DMF. Dry the resin under vacuum.[4]
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[4] Gently agitate the mixture at room temperature for 2-3 hours. A deep yellow color may develop, indicating the formation of the trityl cation.[2]
-
Peptide Isolation: Filter the TFA solution containing the cleaved peptide into a clean collection tube. Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.[11]
-
Peptide Precipitation: In a well-ventilated fume hood, add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[11]
-
Peptide Washing and Drying: Centrifuge the ether suspension to pellet the crude peptide. Decant the ether and wash the peptide pellet with cold diethyl ether (at least three times) to remove scavengers and residual TFA.[6] Dry the final peptide product under vacuum.[6]
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for analysis by HPLC and mass spectrometry.
Visualizations
Caption: Experimental workflow for Trityl deprotection and peptide isolation.
Caption: Role of scavengers in preventing side reactions during Trityl deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Peptide Synthesis with H-His(Trt)-OMe.HCl
Welcome to the technical support center for improving peptide yield and purity using H-His(Trt)-OMe.HCl and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a trityl (Trt) protecting group for histidine in peptide synthesis?
A1: The primary advantage of the trityl (Trt) group for protecting the imidazole side chain of histidine is its ability to prevent undesirable side reactions during peptide coupling.[1] The bulky Trt group sterically hinders the imidazole nitrogen, preventing it from participating in side reactions and minimizing the risk of racemization, a common issue with histidine residues.[1][2] This protection is crucial for synthesizing high-purity, stereochemically defined peptides.[2]
Q2: What causes racemization of histidine during peptide synthesis, and how does the Trt group help?
A2: Histidine is particularly prone to racemization due to the imidazole ring acting as an intramolecular base. This can lead to the abstraction of the alpha-proton of the activated amino acid, resulting in a loss of stereochemical integrity.[2][3][4] The Trt group, by physically blocking the imidazole nitrogen, helps to suppress this intramolecular base catalysis, thereby reducing the extent of racemization.[2]
Q3: Can the Trt group be cleaved under mild conditions?
A3: Yes, the trityl group is acid-labile and can be removed under relatively mild acidic conditions.[5] Typically, a high concentration of trifluoroacetic acid (TFA) is used for global deprotection at the end of the synthesis.[6] However, for selective deprotection, milder conditions such as 1% TFA in dichloromethane (DCM) can be employed, although the efficiency can depend on the specific amino acid sequence.[7]
Q4: What are the common signs of peptide aggregation during SPPS, and how can it be addressed?
A4: Common signs of on-resin peptide aggregation include slow or incomplete coupling and deprotection reactions, often indicated by a positive Kaiser test after a coupling step.[8] To address aggregation, several strategies can be employed, such as switching to a more polar solvent like N-methylpyrrolidone (NMP), sonicating the reaction mixture, or coupling at a higher temperature.[9] Utilizing resins with better swelling properties, like PEG-based resins, or using a lower substitution level can also be beneficial.[8]
Troubleshooting Guides
Issue 1: Low Crude Peptide Purity and High Levels of D-Histidine Isomer
Symptoms:
-
HPLC analysis of the crude peptide shows a significant peak corresponding to the D-histidine diastereomer.
-
Overall crude purity is lower than expected.
Possible Causes:
-
Racemization during coupling: The activation of Fmoc-His(Trt)-OH can make the α-proton susceptible to abstraction by the imidazole side chain, leading to racemization.[3]
-
Prolonged pre-activation: Extended pre-activation times for Fmoc-His(Trt)-OH can increase the likelihood of racemization.[2]
-
Choice of coupling reagent: Some coupling reagents are more prone to causing racemization than others.
Troubleshooting Steps & Protocols:
-
Optimize Coupling Reagent and Additives:
-
Recommendation: Use a coupling reagent known to minimize racemization. DEPBT is often recommended for coupling Fmoc-His(Trt)-OH due to its remarkable resistance to racemization.[10] Combinations like DIC/Oxyma can also be effective, although they may require longer coupling times.[11]
-
Data: The choice of coupling reagent and additives significantly impacts the level of D-isomer formation.
Coupling Reagent/Additive % D-Isomer (Racemization) Reference HBTU/HOBt/DIPEA 6.8% [12] DIC/Oxyma (at 55°C) 31.0% [12] TBTU/DIPEA 4.5% [12] DEPBT Low (not specified) [10]
-
-
Minimize Pre-activation Time:
-
Protocol: Add the activated Fmoc-His(Trt)-OH solution to the resin immediately after a short pre-activation period (e.g., 1-2 minutes).[2]
-
-
Consider Alternative Protecting Groups:
-
Recommendation: If racemization remains a significant issue, consider using a different protecting group for the histidine side chain. Fmoc-His(Boc)-OH, where the Boc group is attached to the π-nitrogen, offers superior suppression of racemization compared to the Trt group.[12]
Protected Histidine Derivative Coupling Conditions % D-Isomer Formation Reference Fmoc-His(Trt)-OH HBTU/HOBt/DIPEA 6.8% [12] Fmoc-His(Boc)-OH HATU/DIPEA 0.18% [12] Fmoc-His(Trt)-OH DIC/Oxyma (at 55°C) 31.0% [12] Fmoc-His(Boc)-OH DIC/Oxyma <1-2% [12]
-
Issue 2: Incomplete Cleavage of the Trt Group or Presence of Side Products After Cleavage
Symptoms:
-
Mass spectrometry analysis shows a mass corresponding to the peptide with the Trt group still attached (+242.3 Da).[13]
-
The reaction mixture turns a deep yellow color during cleavage, indicating the formation of stable trityl cations.[6]
-
Presence of alkylated peptide impurities.
Possible Causes:
-
Inefficient cleavage cocktail: The chosen cleavage cocktail may not be strong enough or may lack the appropriate scavengers to effectively remove the Trt group and trap the resulting trityl cations.
-
Re-attachment of the trityl cation: The highly stable trityl cation generated during cleavage can re-attach to the peptide, particularly to electron-rich residues like tryptophan.[6]
Troubleshooting Steps & Protocols:
-
Use an Optimized Cleavage Cocktail:
-
Recommendation: A standard and effective cleavage cocktail for peptides containing His(Trt) is a mixture of TFA, a scavenger, and water.
-
Protocol: Standard Cleavage of His(Trt)-Containing Peptides [6]
-
Resin Washing: Transfer the peptide-resin to a reaction vessel and wash thoroughly with DCM (3 x 10 mL/g of resin).[6] Dry the resin under vacuum.
-
Cleavage: Prepare a fresh cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O. Add the cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[6] Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.[2]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[2][6]
-
Peptide Isolation and Washing: Centrifuge the ether suspension to pellet the crude peptide. Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and other organic-soluble impurities.[6]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[6]
-
-
-
Incorporate Effective Scavengers:
Issue 3: Low Peptide Yield Due to On-Resin Aggregation
Symptoms:
-
Incomplete coupling reactions, confirmed by a positive Kaiser test.[8]
-
Low overall yield of the final peptide.
-
The crude peptide has poor solubility.
Possible Causes:
-
Hydrophobic peptide sequence: Peptides with a high content of hydrophobic residues are prone to aggregation.[14]
-
High resin loading: High loading can exacerbate aggregation by increasing the proximity of peptide chains.[8]
-
Suboptimal synthesis conditions: Standard synthesis conditions may not be sufficient to overcome strong inter-chain hydrogen bonding.
Troubleshooting Steps & Protocols:
-
Modify Synthesis Solvents and Conditions:
-
Recommendation: Employ strategies to disrupt hydrogen bonding and improve solvation.
-
Protocol: Chaotropic Wash and Modified Coupling
-
Deprotection and Neutralization: Perform the standard Fmoc deprotection and neutralization steps.
-
Chaotropic Wash: Before coupling, wash the resin with a solution of 0.4 M LiCl in DMF.[8]
-
Coupling: Proceed with the coupling of the next amino acid.
-
-
Alternative Solvents: Switch to NMP or add DMSO to the solvent to improve solvation.[9]
-
Elevated Temperature: Couple at a higher temperature to disrupt aggregation.[9]
-
-
Optimize Resin Selection:
-
Incorporate Structure-Disrupting Elements:
-
Recommendation: For very difficult sequences, the introduction of pseudoproline dipeptides can effectively break up the regular hydrogen-bonding patterns that lead to aggregation.[8]
-
Visualizations
Caption: General workflow for SPPS and cleavage of a His(Trt)-containing peptide.
Caption: Troubleshooting logic for high histidine racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing D-Isomer Formation with His(Trt) Derivatives
Welcome to the technical support center for minimizing D-isomer formation when using Histidine (Trityl) derivatives in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is D-isomer formation (racemization) and why is it a problem with His(Trt)-OH?
A1: Racemization is the conversion of a chiral molecule, in this case, the L-amino acid, into a mixture of both its L- and D-enantiomers.[1][2] During peptide synthesis, the α-proton of the activated amino acid is susceptible to abstraction. The resulting intermediate is achiral, and when it is reprotonated, it can form either the L- or the D-isomer.[1] This loss of stereochemical purity can significantly impact the final peptide's biological activity and create challenges in purification.[2][3]
Histidine is particularly prone to racemization due to its imidazole side chain.[2][4][5][6] The π-nitrogen of the imidazole ring can act as an internal base, catalyzing the abstraction of the α-proton, which leads to racemization.[2] While the Trityl (Trt) protecting group on the imidazole nitrogen provides some steric hindrance, it does not completely prevent this side reaction.[1][5]
Q2: What are the main factors that contribute to the racemization of Fmoc-His(Trt)-OH during solid-phase peptide synthesis (SPPS)?
A2: Several factors during the coupling step can influence the extent of racemization:
-
Coupling Reagents: The choice of coupling reagent is critical. Carbodiimide reagents like DIC and DCC can lead to higher rates of racemization, especially when used without additives.[2] Uronium/aminium-based reagents such as HBTU and HATU are generally better options, particularly when combined with racemization-suppressing additives.[2]
-
Pre-activation Time: Prolonged pre-activation of Fmoc-His(Trt)-OH before its addition to the resin significantly increases the risk of racemization.[1][2][4][6][7][8]
-
Base: The basicity and steric hindrance of the organic base used can impact racemization.[9] Stronger bases can increase the rate of α-proton abstraction.
-
Temperature: Elevated temperatures, such as those used in microwave-assisted peptide synthesis, can accelerate the rate of racemization.[2]
-
Solvent: The solvent system can also play a role, with different solvents influencing the rates of both coupling and racemization.[4]
Q3: How can I detect and quantify the amount of D-isomer in my synthesized peptide?
A3: Detecting and quantifying isomeric peptides is challenging because isomers have the same mass.[10][11] However, several analytical techniques can be employed:
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common method for separating and quantifying D- and L-isomers.[12]
-
Mass Spectrometry (MS): While standard MS cannot differentiate isomers, techniques like tandem MS (MS/MS) can sometimes be used to analyze fragmentation patterns that may differ between diastereomeric peptides.[10][11][13] Ion-mobility spectrometry coupled with MS is another emerging technique.[10]
-
Enzymatic Assays: Using enzymes that are specific for either L- or D-amino acids can be a sensitive method for detection.[10]
-
Capillary Electrophoresis: This technique can also be used to separate isomers.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of D-His isomer detected in the final peptide. | Prolonged pre-activation time of Fmoc-His(Trt)-OH. | Minimize pre-activation time or use an in situ activation protocol where the coupling reagent is added directly to the mixture of the amino acid and resin.[2][4][5][6][7] |
| Use of a coupling reagent known to cause high racemization (e.g., carbodiimides alone). | Switch to a uronium/aminium-based coupling reagent like HATU, HBTU, or PyBOP.[2][14] Incorporate racemization-suppressing additives such as HOBt, HOAt, or Oxyma.[2][4][15] DEPBT is also reported to be a good choice for coupling Fmoc-His(Trt)-OH with low racemization.[14] | |
| Elevated coupling temperature. | For microwave synthesis, consider reducing the temperature for the histidine coupling step (e.g., to around 50°C). Alternatively, perform the histidine coupling at room temperature.[2] | |
| Inappropriate base used for activation. | Use a non-nucleophilic, sterically hindered base such as Diisopropylethylamine (DIPEA) or 2,4,6-collidine in the minimum required amount.[2][9] | |
| Incomplete coupling of His(Trt) residue. | Steric hindrance from the Trityl group. | Increase the coupling time or perform a double coupling. |
| Aggregation of the peptide chain. | Switch to a different solvent, such as NMP, or add DMSO. Sonication or coupling at a slightly elevated (but controlled) temperature may also help.[15] | |
| Side reaction: Nα-endcapping by DIC. | Use of in situ activation with DIC. | While in situ activation can reduce racemization, it can lead to Nα-endcapping.[4][5][6][7] A balance must be found, possibly by optimizing the equivalents of reagents and reaction times. |
Quantitative Data on D-Isomer Formation
The following table summarizes the percentage of D-Histidine formation under various coupling conditions.
| Coupling Reagent/Additive | Solvent | D-His Isomer (%) | Reference |
| DIC/Oxyma | NBP | 2.5 | [4] |
| DIC/Oxyma | DMSO/2-MeTHF (3:7) | 2.0 | [4] |
| DIC/Oxyma | DMF | 1.0 | [4] |
| TBEC/Oxyma | DMF | 1.1 | [4] |
| TBEC/Oxyma | NBP/EtOAc (1:4) | 0.43 | [4] |
| DIC/HONB/HOBt | NBP/EtOAc (1:1) | 0.3 | [4] |
| DIC/Oxyma | - | 1.8 | [16] |
| HATU/NMM | - | 31.0 (at 55°C) | [16] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-His(Trt)-OH using DIC/Oxyma
This protocol is designed to minimize racemization by using an additive and controlling the activation step.
Materials:
-
Fmoc-His(Trt)-OH (3 equivalents)
-
Diisopropylcarbodiimide (DIC) (3 equivalents)
-
Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) (3 equivalents)
-
Solvent: N-Butylpyrrolidinone (NBP)/Ethyl Acetate (EtOAc) (1:4) or Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in the chosen solvent for at least 30 minutes in a reaction vessel.
-
Solution Preparation: In a separate vessel, dissolve Fmoc-His(Trt)-OH and Oxyma in the chosen solvent.
-
Coupling: Add the solution from step 2 to the swollen resin. Then, add DIC to the reaction vessel to initiate the coupling (in situ activation).
-
Reaction: Allow the coupling reaction to proceed for 1-3 hours at room temperature.
-
Monitoring: Monitor the reaction for completion using a qualitative method such as the Kaiser test.
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove unreacted reagents and byproducts.
Protocol 2: Coupling with HATU to Suppress Racemization
This protocol utilizes a uronium-based coupling reagent known for lower racemization rates.
Materials:
-
Fmoc-His(Trt)-OH (3 equivalents)
-
HATU (2.9 equivalents)
-
Diisopropylethylamine (DIPEA) (6 equivalents)
-
Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes.
-
Activation: In a separate vessel, pre-dissolve Fmoc-His(Trt)-OH and HATU in DMF. Note: Minimize this pre-activation time to reduce the risk of racemization.
-
Coupling: Add the activation mixture to the resin, followed by the addition of DIPEA.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitoring: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Visualizations
Caption: Mechanism of amino acid racemization during peptide synthesis.
Caption: Troubleshooting workflow for high D-isomer formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
- 5. benchchem.com [benchchem.com]
- 6. Collection - Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N뱉DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis - Organic Process Research & Development - Figshare [acs.figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. Strategies for analysis of isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bachem.com [bachem.com]
- 15. peptide.com [peptide.com]
- 16. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
effect of base on the stability of h-His(trt)-ome.hcl
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use and stability of H-His(Trt)-OMe.HCl, with a particular focus on the effects of base.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Problem | Possible Cause | Recommended Solution |
| Incomplete coupling reaction | Insufficient neutralization of the hydrochloride salt. | Ensure complete neutralization of the HCl salt by the base before adding coupling reagents. Use the appropriate equivalents of base as specified in the protocol.[1] |
| Incomplete activation of the amino acid. | Allow for a pre-activation period of 5-10 minutes after adding the base and coupling reagents to the amino acid solution before adding it to the resin.[1] | |
| Steric hindrance from the trityl group. | Consider a second coupling step (recoupling) if monitoring (e.g., Kaiser test) indicates an incomplete reaction.[1] | |
| Unexpected side products | Premature deprotection of the trityl group. | The trityl group is generally stable to the basic conditions used for Fmoc removal but is acid-labile. Avoid acidic conditions during the synthesis cycles.[1] |
| Racemization of the histidine residue. | While the trityl group minimizes racemization, it is still a risk with histidine.[2] Carefully control the choice of coupling reagents, activation time, and temperature to mitigate this.[2] | |
| Low yield of the final peptide | Incomplete removal of the trityl group during final cleavage. | Ensure the final cleavage cocktail and conditions are appropriate for trityl group removal, typically using a high concentration of trifluoroacetic acid (TFA).[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the role of a base when using this compound in peptide synthesis?
A base, typically a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA), serves two primary purposes. First, it neutralizes the hydrochloride (HCl) salt of the amino acid to generate the free amine, which is necessary for the coupling reaction. Second, it provides the basic environment required for the activation and coupling of the amino acid to the growing peptide chain.[1]
Q2: Is the trityl (Trt) protecting group on this compound stable to the basic conditions used in peptide synthesis?
Yes, the trityl group is classified as an acid-labile protecting group.[2] It is stable to the basic conditions typically employed for the removal of the Fmoc protecting group, such as treatment with piperidine in DMF.[1] Its removal is achieved under mild acidic conditions, most commonly with TFA.[2]
Q3: Can the base cause degradation of this compound?
Under standard peptide coupling conditions, the addition of a suitable organic base like DIPEA is not expected to cause degradation of the this compound molecule itself. The primary function of the base is to facilitate the intended coupling reaction by neutralizing the HCl salt and providing the necessary basicity for the reaction to proceed.
Q4: How many equivalents of base should be used for the coupling reaction?
The number of equivalents of base required depends on the specific protocol. For instance, in some manual solid-phase peptide synthesis protocols, six equivalents of DIPEA are used. The first three equivalents are for the neutralization of the hydrochloride salt, and the subsequent three equivalents facilitate the coupling reaction.[1]
Experimental Protocols
Activation and Coupling of this compound in Manual Solid-Phase Peptide Synthesis
This protocol outlines the steps for the activation and coupling of this compound.
Materials:
-
This compound
-
Resin with a free amino group
-
N,N-Dimethylformamide (DMF)
-
Coupling reagents (e.g., HBTU/HATU and HOBt)
-
Base: N,N-Diisopropylethylamine (DIPEA)
Methodology:
-
Preparation of the Amino Acid Solution: In a separate vessel, dissolve this compound (3 equivalents relative to the resin substitution) and an equivalent amount of coupling reagents (e.g., HOBt and HBTU/HATU) in DMF.[1]
-
Neutralization and Activation: Add DIPEA (6 equivalents) to the amino acid solution. The initial 3 equivalents neutralize the hydrochloride salt, while the remaining 3 equivalents facilitate the coupling reaction. Allow this mixture to pre-activate for 5-10 minutes at room temperature.[1]
-
Coupling to the Resin: Add the activated amino acid solution to the deprotected resin.[1]
-
Reaction: Agitate the reaction vessel for 1-2 hours to ensure the coupling is complete.[1]
-
Washing: Thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.[1]
-
Monitoring: Perform a test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the reaction is incomplete, a recoupling step may be necessary.[1]
Quantitative Data Summary
The following table summarizes the typical reagent equivalents used in the coupling protocol described above.
| Reagent | Equivalents (relative to resin loading) | Purpose |
| This compound | 3 | Amino acid building block |
| HOBt | 3 | Coupling additive |
| HBTU/HATU | 3 | Coupling activator |
| DIPEA | 6 | Neutralization and coupling |
Visualizations
Experimental Workflow for Activation and Coupling
References
Technical Support Center: Choosing the Right Coupling Activator to Prevent Epimerization
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals navigate the challenges of peptide synthesis. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize or eliminate epimerization during peptide coupling reactions, ensuring the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of peptide synthesis?
A1: Epimerization is a chemical process where the stereochemical configuration at one of several chiral centers in a molecule is inverted. In peptide synthesis, this typically refers to the inversion of the α-carbon of an amino acid from the naturally occurring L-form to the D-form. This results in the incorporation of an incorrect stereoisomer into the peptide chain, which can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1][2]
Q2: What are the primary mechanisms of epimerization during peptide coupling?
A2: The most common mechanism for epimerization during peptide coupling is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[3] The activated carboxyl group of the N-protected amino acid cyclizes to form the oxazolone. The proton on the α-carbon of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical information. Subsequent nucleophilic attack by the amine component on the achiral oxazolone ring can produce both the desired L-peptide and the undesired D-diastereomer. A secondary mechanism involves direct enolization, where a base directly abstracts the α-proton of the activated amino acid.[3]
Q3: Which amino acids are most susceptible to epimerization?
A3: Histidine (His) and Cysteine (Cys) are particularly prone to epimerization.[4][5] Other amino acids that can be susceptible, especially under non-optimal conditions, include Phenylalanine (Phe) and Serine (Ser).[3][4] Sterically hindered amino acids can also be at higher risk due to slower coupling kinetics, which provides more time for the activated intermediate to epimerize.[6]
Q4: How do coupling additives like HOBt, HOAt, and Oxyma help prevent epimerization?
A4: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (Oxyma) play a crucial role in suppressing epimerization. When used with a coupling activator (like a carbodiimide), they react with the initially formed activated intermediate to generate an active ester. These active esters are more reactive towards the amine component than the oxazolone, thus favoring the desired peptide bond formation and minimizing the time for epimerization to occur. HOAt and Oxyma are generally considered more effective than HOBt at preventing epimerization.[7][8]
Troubleshooting Guide: Epimerization
This guide provides a systematic approach to identifying and mitigating epimerization in your peptide synthesis experiments.
Step 1: Detection and Quantification of Epimerization
The first step in troubleshooting is to confirm the presence and extent of epimerization.
-
Analytical Method: The most common method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Diastereomers (the L- and D-forms of the peptide) often have slightly different hydrophobicities and can be separated on a C18 column with a slow gradient. Chiral HPLC can also be employed for more challenging separations.[9][10][11]
-
Identification: The epimerized peptide will appear as a separate peak, usually close to the main product peak. Mass Spectrometry (MS) should be used to confirm that the impurity has the same mass as the desired product.
-
Quantification: The percentage of epimerization can be calculated from the relative peak areas in the HPLC chromatogram.
Step 2: Review and Optimization of a Synthesis Protocol
Once epimerization is confirmed, review your synthesis protocol, paying close attention to the following factors:
-
Coupling Activator and Additives:
-
Issue: The chosen coupling activator may be too slow or prone to promoting oxazolone formation.
-
Solution: Switch to a more efficient coupling system. For instance, if you are using a carbodiimide like DIC alone, the addition of Oxyma or HOAt is highly recommended.[7][8] Uronium/aminium salts like HATU or COMU are generally very effective at suppressing epimerization.[4][12][13]
-
-
Base:
-
Issue: The base used can significantly influence the rate of epimerization. Stronger, more sterically hindered bases like diisopropylethylamine (DIPEA) can promote epimerization more than weaker bases.[6]
-
Solution: Consider using a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine, which have been shown to reduce epimerization.[4][14]
-
-
Solvent:
-
Issue: Polar aprotic solvents like DMF can promote epimerization.[5]
-
Solution: If solubility permits, consider using a less polar solvent or a solvent mixture.
-
-
Temperature:
-
Issue: Higher temperatures can accelerate the rate of epimerization.
-
Solution: Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature). Avoid heating unless absolutely necessary for a difficult coupling.
-
-
Pre-activation Time:
-
Issue: Prolonged pre-activation of the amino acid before adding it to the resin can increase the risk of epimerization, especially for sensitive amino acids.[6]
-
Solution: Minimize the pre-activation time. Ideally, the activated amino acid should be added to the resin immediately after preparation.
-
Step 3: Implement and Evaluate Changes
Based on your review, implement one or more of the suggested changes. It is advisable to change one parameter at a time to isolate the effect of each modification. After synthesizing the peptide with the modified protocol, re-analyze the crude product by HPLC to determine if the level of epimerization has been reduced.
Data Presentation: Comparison of Coupling Activators
The following table summarizes quantitative data on the extent of epimerization observed with different coupling reagents and conditions for various model peptides.
| Coupling Reagent/Additive | Base | % Epimerization (D-isomer) | Model Peptide/Coupling | Reference(s) |
| HBTU | DIPEA | 1.7% | Fmoc-Ser(Ac₃GlcNAcα)-OH to Pro-Gly-resin | [14] |
| HBTU | NMM | 0.6% | Fmoc-Ser(Ac₃GlcNAcα)-OH to Pro-Gly-resin | [14] |
| HATU | DIPEA | 1.3% | Fmoc-Ser(Ac₃GlcNAcα)-OH to Pro-Gly-resin | [14] |
| HATU | NMM | 0.4% | Fmoc-Ser(Ac₃GlcNAcα)-OH to Pro-Gly-resin | [14] |
| PyBOP | DIPEA | 3.8% | Fmoc-Ser(Ac₃GlcNAcα)-OH to Pro-Gly-resin | [14] |
| COMU | DIPEA | < 1.0% | General observation | [12][13] |
| DCC/HOBt | - | 10.2% | Z-Phg-Val-OMe | [15] |
| DCC/HOAt | - | 1.8% | Z-Phg-Val-OMe | [15] |
| HBTU | - | High | Fmoc-Ser(tBu)-OH + H-L-Leu-OtBu | [3] |
| HATU | - | High | Fmoc-Ser(tBu)-OH + H-L-Leu-OtBu | [3] |
| PyBOP | - | High | Fmoc-Ser(tBu)-OH + H-L-Leu-OtBu | [3] |
| DCC | - | High | Fmoc-Ser(tBu)-OH + H-L-Leu-OtBu | [3] |
Experimental Protocols
Protocol 1: Standard Coupling using HATU
This protocol describes a single coupling cycle using HATU in manual Fmoc-SPPS.
-
Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15-20 minutes.
-
Washing: Wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times), and finally DMF (2-3 times).
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), HATU (3-5 equivalents), and a base like DIPEA or NMM (6-10 equivalents) in DMF.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature for 30-120 minutes.
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM.
-
Monitoring (Optional): Perform a Kaiser test to check for the presence of free amines. A negative result (colorless to yellow beads) indicates a complete reaction.
Protocol 2: Standard Coupling using DIC/Oxyma
This protocol outlines a single coupling cycle using DIC with Oxyma as an additive.
-
Resin Swelling and Fmoc Deprotection: Follow steps 1-3 from the HATU protocol.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents) and Oxyma (3 equivalents) in DMF.
-
Coupling: Add the amino acid/Oxyma solution to the resin, followed by the addition of DIC (3 equivalents). Agitate the mixture at room temperature. The reaction is typically complete within 1-2 hours.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM.
-
Monitoring (Optional): A Kaiser test can be performed to monitor the reaction progress.
Protocol 3: Standard Coupling using PyBOP
This protocol details a single coupling cycle using the phosphonium salt PyBOP.
-
Resin Swelling and Fmoc Deprotection: Follow steps 1-3 from the HATU protocol.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to this solution.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature for 30-120 minutes.[16]
-
Washing: After coupling, drain the solution and wash the resin thoroughly with DMF and DCM.[16]
-
Monitoring (Optional): Use the Kaiser test to check for reaction completion.
Protocol 4: Analysis of Epimerization by RP-HPLC
This protocol provides a general method for analyzing the extent of epimerization in a crude peptide sample.
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
HPLC System: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a shallow linear gradient from a low to a high percentage of Mobile Phase B over an extended period (e.g., 5% to 65% B over 60 minutes) to achieve good separation of the diastereomers.
-
Detection: Monitor the elution profile using a UV detector at 214 nm or 280 nm.
-
Quantification: Integrate the peak areas of the desired peptide and its corresponding diastereomer. The percentage of epimerization is calculated as: % Epimerization = (Area of D-isomer peak / (Area of L-isomer peak + Area of D-isomer peak)) * 100
Mandatory Visualizations
Caption: Mechanism of epimerization via an oxazolone intermediate during peptide coupling.
Caption: General workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision tree for selecting a suitable coupling activator to minimize epimerization.
Caption: Workflow for the analysis and quantification of epimerization using HPLC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. jpt.com [jpt.com]
- 3. mdpi.com [mdpi.com]
- 4. mesalabs.com [mesalabs.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 8. bachem.com [bachem.com]
- 9. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. posters.unh.edu [posters.unh.edu]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Coupling of Sterically Hindered His(Trt) Residues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the coupling of bulky Trityl-protected Histidine (His(Trt)) residues in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling Fmoc-His(Trt)-OH?
A1: The primary challenges are twofold:
-
Steric Hindrance: The bulky trityl (Trt) protecting group on the imidazole side chain, combined with the inherent bulk of the histidine residue itself, can physically obstruct the approach of the activated carboxyl group to the N-terminus of the peptide chain. This is particularly problematic when the preceding amino acid is also sterically hindered.[1][2] This obstruction can lead to slow or incomplete coupling reactions, resulting in deletion sequences in the final peptide.[2]
-
Racemization: Histidine is highly susceptible to racemization (the conversion from the L- to the D-enantiomer) during the activation step of peptide coupling.[3][4] The imidazole side chain's π-nitrogen can act as an internal base, abstracting the α-proton of the activated amino acid, which leads to a loss of stereochemical integrity.[3] This is a significant concern as it can impact the biological activity of the final peptide.[3]
Q2: Which coupling reagents are recommended for overcoming the steric hindrance of His(Trt)?
A2: For sterically demanding couplings involving His(Trt), more potent coupling reagents are generally required. Standard carbodiimide reagents like DCC and DIC alone are often insufficient.[5] The most commonly recommended reagents are onium salt-based (uronium/aminium or phosphonium salts):
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and COMU are highly effective. HATU is often considered superior for hindered couplings due to the formation of a more reactive OAt-ester intermediate.[4][6][7] COMU is a third-generation reagent with high efficiency and an improved safety profile.[5][8]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also very effective and are particularly noted for their ability to minimize racemization.[5][9]
Q3: How can I minimize racemization when coupling His(Trt)?
A3: Minimizing racemization is crucial for obtaining a pure product. Several strategies can be employed:
-
Choice of Coupling Reagent and Additive: Using coupling reagents known to suppress racemization is key. Phosphonium salt reagents like PyBOP are often preferred.[9] When using carbodiimides like DIC, the addition of a nucleophilic additive such as Oxyma is highly recommended and has been shown to be very effective at suppressing racemization.[9][10] DEPBT is another coupling reagent known for its ability to reduce racemization with histidine.[11][12]
-
Control Pre-activation Time: Prolonged pre-activation of Fmoc-His(Trt)-OH can increase the risk of racemization.[3] An in-situ activation protocol, where the coupling reagent is added to the resin immediately after the protected amino acid, is recommended to minimize the time the amino acid spends in its highly reactive state.[3][10]
-
Choice of Base: The use of a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of a stronger base like Diisopropylethylamine (DIPEA) can help reduce racemization.[1]
-
Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of racemization.[1] For microwave-assisted synthesis, consider a lower temperature for the histidine coupling step (e.g., around 50°C).[3]
Q4: I am observing a side product that corresponds to the premature removal of the Trityl group. What could be the cause?
A4: The Trityl (Trt) group is acid-labile. Premature detritylation can occur due to the cumulative effect of repeated deprotection cycles, especially in the synthesis of long peptides.[3] The use of degraded solvents like DMF can also create a mildly acidic environment, leading to the loss of the Trt group.[3] To prevent this, always use high-quality, fresh solvents and be mindful of the number of deprotection cycles.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or Incomplete Coupling of His(Trt) | Insufficiently reactive coupling reagent: Standard carbodiimides (DCC, DIC) may not be potent enough.[1][5] | Switch to a more powerful onium-salt reagent such as HATU, HCTU, or COMU.[5][13] |
| Steric hindrance: The bulky Trt group is impeding the reaction.[1][2] | 1. Increase reaction time: Allow the coupling to proceed for a longer duration (e.g., 2-4 hours or even overnight).[1][13] 2. Increase reaction temperature: Utilize microwave-assisted synthesis to overcome the activation energy barrier.[1][14][15] 3. Perform a double coupling: Repeat the coupling step with a fresh solution of activated amino acid and coupling reagents.[13] | |
| Peptide aggregation: The growing peptide chain is folding on the solid support, blocking the reaction site.[1] | 1. Switch to a more polar solvent system (e.g., NMP instead of DMF). 2. Incorporate chaotropic salts like LiCl into the coupling mixture.[14] | |
| High Levels of Racemization (D-His isomer detected) | Inappropriate coupling reagent/additive: Some reagents are more prone to causing racemization.[3] | 1. Use a coupling reagent known to suppress racemization, such as DEPBT or PyBOP.[9][11][12] 2. If using a carbodiimide like DIC, ensure the use of an additive like Oxyma.[9][10] |
| Prolonged pre-activation time: The activated His(Trt) is susceptible to base-catalyzed proton abstraction over time.[3][10] | Minimize the pre-activation time by using an in-situ activation protocol.[3][10] | |
| Strong base: Highly basic conditions can promote racemization.[1] | Use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.[1] | |
| Elevated temperature: Higher temperatures can accelerate the rate of racemization.[3] | If using microwave synthesis, consider a lower temperature (e.g., 50°C) for the His(Trt) coupling step.[3] Alternatively, perform the coupling at room temperature.[3] | |
| Premature Deprotection of Trityl Group | Acidic conditions: Degradation of solvents (e.g., DMF) can create an acidic environment.[3] | Use high-quality, fresh solvents for all steps of the synthesis.[3] |
| Cumulative effect of deprotection cycles: The Trt group can be sensitive to repeated exposure to the deprotection solution over the course of a long synthesis.[3] | For very long peptides, consider the stability of the Trt group and monitor for its premature cleavage. |
Data Presentation: Comparison of Coupling Reagents for His(Trt)
The following tables summarize the performance of various coupling reagents for the incorporation of His(Trt), with a focus on coupling efficiency and the suppression of racemization.
Table 1: Coupling Efficiency of Various Reagents for Sterically Hindered Amino Acids
| Coupling Reagent/System | Reagent Type | Typical Coupling Time | Coupling Efficiency | Key Advantages & Disadvantages |
| HATU | Aminium/Uronium Salt | 20 - 45 min | > 99.5% | Advantages: Highly reactive, excellent for sterically hindered couplings.[13] Disadvantages: Higher cost, potential for guanidinylation if used in excess.[12][13] |
| HBTU | Aminium/Uronium Salt | 30 - 60 min | 98 - 99.5% | Advantages: Fast and efficient, widely used.[13] Disadvantages: Potential for guanidinylation if used in excess.[12][13] |
| COMU | Aminium/Uronium Salt | 5 - 20 min | High | Advantages: Very fast reaction times, improved safety profile (not based on potentially explosive HOBt/HOAt), good solubility.[5][8][12] |
| DIC/Oxyma | Carbodiimide/Additive | 1 - 3 hours | Good to High | Advantages: Cost-effective, very low racemization.[9][10] Disadvantages: Slower reaction times compared to onium salts. |
| DEPBT | Phosphonium Salt | 1 - 2 hours | High | Advantages: Excellent for minimizing racemization, particularly for His(Trt).[11][12] |
Note: Coupling efficiency can be sequence-dependent and may require optimization.
Table 2: Racemization Levels of His(Trt) with Different Coupling Reagents
| Coupling Reagent/Base | % D-Isomer (Racemization) | Reference |
| DIC/Oxyma | Low (not specified) | [9] |
| HATU/NMM | High (not specified) | [9] |
| HBTU/DIPEA | Moderate to High | [5] |
| PyBop/DIPEA | Low | [5] |
| DEPBT | Very Low | [11][12] |
Note: The exact percentage of racemization can vary based on specific reaction conditions such as temperature, solvent, and reaction time.
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-His(Trt)-OH using HATU
This protocol is suitable for overcoming steric hindrance but requires careful control to minimize racemization.
-
Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat. Wash the resin thoroughly with DMF.
-
Activation Solution: In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a mild base like 2,4,6-collidine (6 equivalents) in DMF.
-
In-situ Activation and Coupling: Immediately add the activation solution to the deprotected resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling (a negative result, i.e., no blue color, indicates completion).
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.[3]
Protocol 2: Low-Racemization Coupling of Fmoc-His(Trt)-OH using DIC/Oxyma
This protocol is optimized to minimize the risk of racemization.
-
Resin Preparation: Swell the resin and perform Fmoc deprotection as described in Protocol 1.
-
Coupling Mixture: In a reaction vessel, add Fmoc-His(Trt)-OH (3 equivalents) and Oxyma (3 equivalents) to the deprotected resin and dissolve in DMF.
-
Coupling: Add DIC (3 equivalents) to the resin mixture.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring and Washing: Monitor the reaction with a Kaiser test and wash the resin as described in Protocol 1.[3][10]
Protocol 3: Microwave-Assisted Coupling for Highly Hindered Residues
Microwave heating can significantly accelerate difficult couplings.
-
Resin Preparation: Swell the resin and perform Fmoc deprotection as described in Protocol 1.
-
Activation and Coupling: Prepare the activation solution as described in Protocol 1 (using HATU is recommended). Add the solution to the resin in a microwave-compatible reaction vessel.
-
Microwave Irradiation: Irradiate the reaction mixture in a microwave peptide synthesizer. A typical condition is 5-10 minutes at a controlled temperature of 50-75°C. For His(Trt), a lower temperature of 50°C is recommended to minimize racemization.[3][14]
-
Monitoring and Washing: After irradiation, check for completion with a Kaiser test and wash the resin thoroughly.[3]
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Key factors for minimizing His(Trt) racemization.
References
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 15. peptide.com [peptide.com]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to Analytical Methods for Peptides Containing His(Trt)
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of peptides, the incorporation of histidine protected with a trityl group (His(Trt)) presents unique analytical challenges. The bulky and acid-labile nature of the Trityl group significantly influences the behavior of these peptides during analysis, demanding carefully optimized methods to ensure accurate characterization of purity, identity, and quality. This guide provides an objective comparison of the primary analytical techniques used for His(Trt)-containing peptides, supported by experimental data and detailed protocols to inform method development and selection.
The trityl (Trt) group is a cornerstone of solid-phase peptide synthesis (SPPS) for protecting the imidazole side chain of histidine.[1] Its bulkiness prevents unwanted side reactions, and its acid lability allows for removal during the final cleavage from the resin.[2][3] However, these very properties create hurdles for common analytical techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4] This guide delves into a comparative analysis of these methods, offering insights into their strengths and weaknesses for the characterization of His(Trt)-containing peptides.
Performance Comparison of Analytical Methods
The choice of an analytical method for His(Trt)-containing peptides is a critical decision that impacts the reliability of data regarding peptide purity, identity, and structural integrity. Each technique offers distinct advantages and is susceptible to specific challenges arising from the physicochemical properties of the Trt group.
| Analytical Method | Key Performance Metric | Performance with His(Trt) Peptides | Rationale & Implications |
| Reversed-Phase HPLC (RP-HPLC) | Purity Assessment & Quantification | Good to Excellent | The high hydrophobicity of the Trt group leads to strong retention on C18 columns, often requiring optimization of mobile phase gradients for efficient elution.[2] |
| Resolution of Impurities | Moderate to Good | Co-elution of closely related impurities, such as deletion sequences or diastereomers, can be challenging.[1][5] | |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identity Confirmation | Good (with optimization) | The primary challenge is the in-source fragmentation and neutral loss of the Trt group (243.12 Da), which can complicate mass determination. |
| Impurity Identification | Excellent | Enables the identification of side products like racemized peptides, incompletely deprotected peptides, and alkylation products by their specific mass shifts.[1][6] | |
| Sensitivity | High | LC-MS offers high sensitivity for detecting low-level impurities.[7] | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Excellent | Provides detailed information on the three-dimensional structure and conformation of the peptide in solution.[8][9] |
| Purity Assessment | Moderate | Can be used for purity assessment but is generally less sensitive and quantitative than HPLC for this purpose.[8] | |
| Analysis of Trt Group Integrity | Good | Can confirm the presence and attachment of the Trt group to the histidine side chain. |
Detailed Methodologies and Experimental Protocols
Robust and reproducible analytical data are contingent on well-defined experimental protocols. The following sections provide detailed methodologies for the key analytical techniques discussed.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse for assessing the purity of synthetic peptides.[4] The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.[10] The presence of the hydrophobic Trt group significantly increases the retention time of the peptide.[2]
Experimental Protocol for RP-HPLC Analysis:
-
HPLC System: A standard HPLC system equipped with a UV detector.[3]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100-120 Å pore size) is a common starting point.[4][3] For highly hydrophobic peptides, a C8 or C4 column may provide better peak shape.[2]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[1][3]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[1][3]
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point and should be optimized based on the peptide's retention.[3]
-
Flow Rate: 1.0 mL/min for an analytical column.[3]
-
Detection: UV absorbance at 214 nm or 220 nm for the peptide backbone.[3][10]
-
Sample Preparation: Dissolve the peptide in a solvent compatible with the initial mobile phase conditions, such as a mixture of water and acetonitrile. Poor solubility in aqueous solutions can be an issue for Trt-containing peptides.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an indispensable tool for confirming the identity of the target peptide and identifying impurities.[1][7] The primary challenge in the analysis of His(Trt)-containing peptides is the lability of the Trt group during ionization.[11]
Experimental Protocol for LC-MS Analysis:
-
LC System: An HPLC or UHPLC system coupled to a mass spectrometer.[1][7]
-
Column: A C18 reversed-phase column with dimensions suitable for LC-MS (e.g., 2.1 mm ID, 50-100 mm length).[11]
-
Mobile Phase A: 0.1% Formic Acid in water. Formic acid is preferred over TFA for MS analysis as it causes less ion suppression.[11][12]
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.[11]
-
Flow Rate: 0.2 - 0.4 mL/min.[11]
-
Mass Spectrometer: An electrospray ionization (ESI) source is commonly used.[6]
-
Ionization Mode: Positive ion mode.[6]
-
MS Parameters Optimization (Crucial for His(Trt) peptides):
-
Cone/Fragmentor Voltage: Start with a low voltage (e.g., 10-20 V) to minimize in-source fragmentation of the Trt group.[11]
-
Collision Energy (for MS/MS): Use a collision energy ramp to find the optimal energy that produces informative b- and y-ions while retaining some signal for the intact precursor ion or key fragments containing the His(Trt) modification.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the detailed structural characterization of peptides in solution.[8][9] While not typically the primary method for purity analysis, it can provide invaluable information about the peptide's conformation and the integrity of the His(Trt) group.
Experimental Protocol for NMR Analysis:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400-900 MHz) is recommended for better resolution and sensitivity.[8]
-
Sample Preparation:
-
Purity: The peptide sample should be of high purity (>95%) to avoid spectral overlap from impurities.[8]
-
Solvent: Use a deuterated solvent (e.g., D₂O, deuterated acetonitrile, or a mixture) to minimize solvent signals.[8]
-
Concentration: A typical concentration range is 0.1-5 mM.[8]
-
pH: The pH of the sample should be carefully controlled as it can affect chemical shifts and peptide conformation.[8]
-
-
NMR Experiments:
-
1D ¹H NMR: Provides a general overview of the peptide's proton signals and can be used for a preliminary purity check.[8]
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, which is useful for assigning amino acid spin systems.[13]
-
2D TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, aiding in the identification of amino acid residues.[13]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (< 5 Å), which is crucial for determining the three-dimensional structure of the peptide.[13]
-
Visualization of Experimental Workflows
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Conclusion
The successful analysis of peptides containing His(Trt) requires a multi-faceted approach, leveraging the strengths of different analytical techniques. While RP-HPLC remains the primary method for purity assessment, its utility is significantly enhanced when coupled with mass spectrometry for unambiguous identity confirmation and impurity profiling. The inherent lability of the Trt group in the mass spectrometer necessitates careful optimization of ionization conditions to obtain meaningful data. For an in-depth understanding of the peptide's three-dimensional structure, NMR spectroscopy is the tool of choice.
By understanding the nuances of each technique and implementing optimized protocols, researchers, scientists, and drug development professionals can confidently and accurately characterize their His(Trt)-containing peptides, ensuring the quality and reliability of their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. almacgroup.com [almacgroup.com]
- 8. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 9. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. chem.uzh.ch [chem.uzh.ch]
Navigating the Analytical Maze: A Comparative Guide to RP-HPLC Analysis of Peptides with Trityl-Protected Histidine
For researchers, scientists, and drug development professionals, the purification and analysis of synthetic peptides are critical steps. The use of the trityl (Trt) protecting group for histidine (His) is a common strategy in solid-phase peptide synthesis (SPPS) to prevent side reactions. However, the bulky and hydrophobic nature of the Trityl group introduces unique challenges during reversed-phase high-performance liquid chromatography (RP-HPLC) analysis. This guide provides an objective comparison of RP-HPLC performance for Trityl-protected histidine peptides, offering supporting experimental insights and alternative strategies.
The presence of the His(Trt) moiety significantly increases the hydrophobicity of a peptide, leading to longer retention times on RP-HPLC columns compared to its deprotected counterpart.[1] This increased retention can be advantageous for separating the desired protected peptide from more polar impurities. However, it can also lead to challenges such as poor solubility in aqueous mobile phases and the potential for on-column deprotection in the presence of trifluoroacetic acid (TFA), a common mobile phase modifier.[1]
Performance Comparison: The Impact of the Trityl Group
The primary challenge in the RP-HPLC analysis of Trityl-protected peptides lies in achieving a balance between retaining the protecting group for subsequent synthetic steps and ensuring accurate analytical characterization. The acid-labile nature of the Trityl group means that the concentration of TFA in the mobile phase can significantly impact the stability of the protection.[1]
Table 1: Representative RP-HPLC Retention Time Comparison
| Peptide Sequence | Protecting Group on Histidine | Retention Time (minutes)* | Observations |
| H-Gly-His-Gly-OH | None | 8.5 | Early elution due to high polarity. |
| H-Gly-His(Trt)-Gly-OH | Trityl (Trt) | 25.2 | Significantly longer retention due to the hydrophobicity of the Trityl group.[1] |
*Representative data based on typical C18 column chromatography with a water/acetonitrile gradient containing 0.1% TFA.
Table 2: Influence of TFA Concentration on Trityl Group Stability (On-Column)
| TFA Concentration in Mobile Phase | On-Column Deprotection of His(Trt) | Chromatographic Outcome |
| 0.05% | Minimal | Single major peak corresponding to the intact protected peptide. |
| 0.1% | Partial to Complete | Appearance of a second peak corresponding to the deprotected peptide; peak broadening may occur.[1] |
| >0.2% | Complete | A single peak corresponding to the fully deprotected peptide, with a shorter retention time. |
Alternative Protecting Groups for Histidine
Given the challenges associated with the Trityl group, several alternative protecting groups for the histidine imidazole side chain are utilized in peptide synthesis. The choice of protecting group can significantly influence the RP-HPLC analysis.
Table 3: Comparison of Common Histidine Protecting Groups
| Protecting Group | Key Characteristics | Implications for RP-HPLC Analysis |
| Trityl (Trt) | Bulky, hydrophobic, acid-labile.[1] | Long retention times, potential for on-column deprotection with TFA.[1] |
| tert-Butoxycarbonyl (Boc) | Acid-labile, less hydrophobic than Trt. | Shorter retention times compared to Trt-protected peptides, still susceptible to on-column removal with high TFA concentrations. |
| Benzyloxymethyl (Bom) | More stable to acid than Trt. | More robust during RP-HPLC with standard TFA concentrations, leading to cleaner chromatograms of the protected peptide. |
| 2,4-Dinitrophenyl (Dnp) | Stable to acid, removed by thiolysis. | Stable during RP-HPLC analysis, but requires a separate deprotection step. |
Experimental Protocols
Accurate and reproducible RP-HPLC analysis of peptides with trityl-protected histidine requires carefully optimized protocols.
Protocol 1: RP-HPLC Analysis of Intact Trityl-Protected Peptide
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as dimethylformamide (DMF) or a mixture of acetonitrile and water. Ensure complete dissolution to avoid column clogging.[1]
-
HPLC System: A standard RP-HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[1]
-
Mobile Phase:
-
Gradient: A linear gradient from 5% to 95% Acetonitrile over 30 minutes is a common starting point. A shallower gradient may be necessary to achieve optimal separation of the hydrophobic peptide from closely eluting impurities.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm.
-
Analysis: The Trityl-protected peptide will have a significantly longer retention time than its deprotected counterpart and other synthesis impurities.[1]
Protocol 2: On-Column Deprotection and Analysis
This protocol can be used to intentionally remove the Trityl group during the HPLC run for subsequent analysis or purification of the deprotected peptide.
-
Sample Preparation: As described in Protocol 1.
-
HPLC System and Column: As described in Protocol 1.
-
Mobile Phase:
-
Gradient: A standard gradient can be used. The retention time of the deprotected peptide will be significantly shorter.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm.
-
Analysis: The major peak will correspond to the deprotected peptide. Mass spectrometry can be used to confirm the complete removal of the Trityl group.[1]
Workflow and Logical Relationships
The following diagrams illustrate the key decision points and workflows in the RP-HPLC analysis of peptides containing trityl-protected histidine.
Caption: Workflow for RP-HPLC analysis of His(Trt)-peptides.
Caption: Decision pathway for selecting HPLC conditions.
References
Confirming His(Trt) Incorporation in Peptides: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the successful incorporation of protecting groups during peptide synthesis is a critical determinant of yield and purity. The trityl (Trt) group, frequently used to protect the imidazole side chain of histidine (His), presents unique analytical challenges due to its labile nature. This guide provides an objective comparison of mass spectrometry and other key analytical methods for confirming His(Trt) incorporation, supported by experimental data and detailed protocols.
Introduction to His(Trt) Analysis
The trityl group is a bulky and acid-labile protecting group essential for preventing side reactions at the histidine residue during solid-phase peptide synthesis (SPPS). However, its lability can complicate analytical verification. A reliable analytical workflow is crucial to ensure the integrity of the synthesized peptide before proceeding with further steps such as cleavage and deprotection. This guide focuses on the gold standard, mass spectrometry, and compares its performance with alternative and complementary techniques.
Mass Spectrometry: The Primary Tool for Confirmation
Mass spectrometry (MS) is the most powerful and widely used technique for confirming the incorporation of the His(Trt) group. Its high sensitivity and mass accuracy allow for the direct detection of the modified peptide.
Key Observables in Mass Spectrometry:
-
Mass Shift: The primary indicator of successful His(Trt) incorporation is an increase in the peptide's molecular weight by the mass of the trityl group, which is 242.32 Da. However, under typical electrospray ionization (ESI) conditions, the labile Trt group can readily dissociate, leading to the observation of a prominent neutral loss.
-
Neutral Loss: The most characteristic feature in the mass spectrum of a His(Trt)-containing peptide is a neutral loss of 243.12 Da, corresponding to the mass of the trityl cation.[1] This phenomenon, while confirming the presence of the Trt group, can also complicate data interpretation by reducing the signal of the intact protected peptide.
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) can be employed to further confirm the location of the Trt group. By carefully controlling the collision energy, it is possible to generate fragment ions (b- and y-ions) that still contain the His(Trt) modification, thus pinpointing its location on the histidine residue.
Optimizing Mass Spectrometry for His(Trt) Analysis:
To overcome the challenge of the Trt group's lability, "soft" ionization techniques and careful optimization of MS parameters are essential.
-
Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for peptide analysis.
-
In-Source Fragmentation: A primary challenge is the cleavage of the trityl group in the ion source.[1] To minimize this, a low cone or fragmentor voltage should be used.
-
Collision Energy: During MS/MS analysis, a ramped collision energy can help identify an optimal energy that produces informative fragment ions without complete loss of the Trt group.
Comparison of Analytical Techniques
While mass spectrometry is the primary method for confirming His(Trt) incorporation, other techniques provide valuable complementary information regarding purity, structure, and potential side reactions.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Direct confirmation of mass increase due to Trt group, localization of the group via fragmentation. | High sensitivity and specificity, provides molecular weight information. | Lability of Trt group can complicate spectra, requires careful optimization. |
| Reverse-Phase HPLC (RP-HPLC) | Separates molecules based on hydrophobicity. | Purity assessment, indirect confirmation of Trt incorporation via retention time shift. | Widely available, excellent for purity determination. | Indirect confirmation of Trt group, may not resolve all impurities. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed 3D structural information, confirmation of covalent bonding. | Provides unambiguous structural data. | Lower sensitivity than MS, requires higher sample concentrations, complex data analysis. |
| Edman Degradation | Sequential removal and identification of N-terminal amino acids. | N-terminal sequence confirmation. | Provides direct sequence information. | Does not work if the N-terminus is modified, not suitable for long peptides.[2] |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase. | Detection and quantification of racemization at the His residue. | Highly sensitive for detecting stereoisomers. | Requires specialized columns and method development. |
Experimental Protocols
Mass Spectrometry of a His(Trt) Peptide
Objective: To confirm the incorporation of the His(Trt) group on a synthetic peptide.
Sample Preparation:
-
Dissolve the lyophilized His(Trt)-containing peptide in a 50:50 acetonitrile/water solution.
-
If necessary, use a minimal amount of formic acid (e.g., 0.1%) to aid dissolution and ionization.
-
Dilute the stock solution to a final concentration of 1-10 µM.
LC-MS/MS Parameters:
-
Column: C18 Reversed-Phase (e.g., 2.1 mm ID, 50 mm length, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.2 - 0.4 mL/min
-
Ionization Mode: Positive Electrospray (ESI+)
-
Cone/Fragmentor Voltage: Start at a low voltage (e.g., 10-20 V) and optimize to minimize in-source fragmentation.
-
Collision Energy (for MS/MS): Perform a ramped collision energy experiment (e.g., 5-40 eV) to find the optimal energy for fragmentation while retaining the Trt group on some fragments.
Data Analysis:
-
In the MS1 spectrum, look for the molecular ion corresponding to the intact His(Trt)-peptide and the characteristic neutral loss of 243.12 Da.
-
In the MS/MS spectrum, identify b- and y-ions. The presence of fragment ions containing the His(Trt) modification confirms its location.
RP-HPLC Analysis of a His(Trt) Peptide
Objective: To assess the purity of the His(Trt)-containing peptide and observe the retention time shift due to the hydrophobic Trt group.
Chromatographic Conditions:
-
Column: C18 Reversed-Phase (e.g., 4.6 mm ID, 150 mm length, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 214 nm and 280 nm.
Data Analysis:
-
Integrate the peak areas to determine the purity of the peptide.
-
Compare the retention time of the His(Trt)-peptide with its unprotected counterpart. A significant increase in retention time is expected due to the hydrophobicity of the Trityl group.
Chiral HPLC for Racemization Analysis
Objective: To determine the extent of racemization of the His(Trt) residue during synthesis.
Instrumentation: HPLC system with a UV detector.
Materials:
-
Chiral stationary phase column (e.g., polysaccharide-based).
-
Mobile phase appropriate for the chosen chiral column (often a mixture of hexane and an alcohol like isopropanol or ethanol, with acidic or basic additives).
Procedure:
-
Develop a separation method using a racemic standard of the His(Trt)-containing peptide or a relevant protected histidine derivative.
-
Inject the synthesized peptide sample.
-
Quantify the peaks corresponding to the L- and D-isomers to determine the percentage of racemization.
Visualizing the Workflow
References
A Researcher's Guide to Identifying Side Products of H-His(Trt)-OMe.HCl by LC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is paramount for the successful synthesis of peptides and other pharmaceuticals. H-His(Trt)-OMe.HCl, a key building block in peptide synthesis, can contain process-related impurities and degradation products that may compromise the quality and efficacy of the final product. This guide provides a comparative analysis of potential side products, supported by experimental data, and details a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for their identification.
The trityl (Trt) protecting group on the imidazole side chain of histidine is crucial for preventing side reactions during peptide synthesis. However, its use can also lead to specific impurities, primarily through racemization and incomplete deprotection. Understanding and controlling these impurities is a critical aspect of quality control.
Performance Comparison: this compound vs. Alternatives
The primary concern with trityl-protected histidine is the potential for racemization, the conversion of the desired L-enantiomer to the unwanted D-enantiomer. This is particularly prevalent during the activation step in peptide synthesis. An alternative protecting group, tert-butoxycarbonyl (Boc), has shown superior performance in minimizing racemization.
| Protecting Group Strategy | Coupling Conditions | Racemization (D-isomer %) | Reference |
| Fmoc-His(Trt)-OH | 50 °C for 10 minutes | 6.8% | [1] |
| Fmoc-His(Boc)-OH | 50 °C for 10 minutes | 0.18% | [1] |
| Fmoc-His(Trt)-OH | 90 °C for 2 minutes | >16% | [1] |
| Fmoc-His(Boc)-OH | 90 °C for 2 minutes | 0.81% | [1] |
Table 1: Comparison of Racemization Levels between Trityl and Boc Protected Histidine during Peptide Synthesis.
As the data indicates, the use of a Boc protecting group on the histidine side chain significantly reduces the extent of racemization, especially at elevated temperatures often employed in modern peptide synthesis protocols. While this compound itself is a starting material, the propensity of the His(Trt) moiety to racemize during subsequent synthetic steps underscores the importance of sourcing highly pure L-enantiomer and carefully monitoring for the D-isomer.
Common Side Products of this compound
Beyond racemization, several other side products can be present in this compound or arise during its use.
| Side Product | Chemical Formula | Monoisotopic Mass (Da) | Origin |
| D-His(Trt)-OMe | C₂₆H₂₅N₃O₂ | 411.1947 | Racemization during synthesis or storage. |
| H-His-OMe | C₇H₁₁N₃O₂ | 169.0851 | Incomplete tritylation during synthesis or deprotection during storage/analysis. |
| Trityl Alcohol (Triphenylmethanol) | C₁₉H₁₆O | 260.1201 | Byproduct of the tritylation reaction or degradation. |
| N,N'-ditrityl-His-OMe | C₄₅H₃₉N₃O₂ | 653.3042 | Over-tritylation during synthesis. |
| Trityl Cation Adduct | [M+C₁₉H₁₅]⁺ | M + 243.1174 | In-source fragmentation and adduction during MS analysis.[2] |
Table 2: Potential Side Products and Impurities of this compound.
Commercial batches of this compound typically have a purity of 95-97% or higher.[1][3] The primary impurities are often the D-isomer and small amounts of the unprotected H-His-OMe.
Experimental Protocol: LC-MS for Impurity Profiling
A robust LC-MS method is essential for the separation and identification of this compound and its potential side products. Due to the chiral nature of the main impurity, a chiral stationary phase is recommended for baseline separation of the L- and D-enantiomers.
Liquid Chromatography Method:
-
Column: Chiral Stationary Phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes is a good starting point and can be optimized for better resolution.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (e.g., 90:10 A:B) to a concentration of 1 mg/mL.
Mass Spectrometry Method:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 20 V (A lower cone voltage is crucial to minimize in-source fragmentation and the premature loss of the trityl group).[2]
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Data Acquisition: Full scan mode for initial identification and targeted MS/MS for structural confirmation of impurities.
Data Interpretation and Visualization
The primary challenge in the MS analysis of trityl-containing compounds is the lability of the trityl group, which can lead to in-source fragmentation. This results in a prominent neutral loss of 243.12 Da, corresponding to the trityl cation.[2]
References
A Researcher's Guide to Chiral HPLC Analysis of D-Histidine Diastereomers
For researchers, scientists, and drug development professionals, the accurate separation and quantification of stereoisomers are critical for ensuring the safety, efficacy, and quality of pharmaceutical compounds. Histidine, with its chiral center, presents a common analytical challenge. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of D-histidine, focusing on the separation of its diastereomeric forms. We will explore both direct and indirect approaches, providing detailed experimental protocols and performance data to aid in method selection and implementation.
At a Glance: Comparing Chiral HPLC Strategies for Histidine
The two primary strategies for the chiral separation of histidine by HPLC are the direct method, which uses a chiral stationary phase (CSP), and the indirect method, which involves pre-column derivatization with a chiral agent to form diastereomers that can be separated on a standard achiral column. Each approach has its merits and is suited for different analytical needs.
| Parameter | Indirect Method (Diastereomer Formation) | Direct Method (Chiral Stationary Phase) |
| Principle | Derivatization with a chiral agent (e.g., Marfey's reagent) to form diastereomers, followed by separation on an achiral column (e.g., C18).[1][2][3][4] | Direct interaction of enantiomers with a chiral stationary phase (e.g., teicoplanin-based) to achieve separation.[5][6] |
| Column Type | Standard Reversed-Phase (e.g., C8, C18).[1][2] | Chiral Stationary Phase (e.g., Astec® CHIROBIOTIC® T).[5][6] |
| Sample Prep | Multi-step derivatization required before injection.[2][4] | Minimal sample preparation (dissolution and filtration).[5] |
| Versatility | The same achiral column can be used for various analyses. | Requires a dedicated chiral column. |
| Elution Order | Dependent on the chiral derivatizing agent used. | Typically, the L-enantiomer elutes before the D-enantiomer on teicoplanin-based CSPs.[6] |
| Example Resolution (Rs) | Generally high resolution can be achieved for the resulting diastereomers. For example, diastereomers of phenylserine derivatized with a Marfey's reagent variant showed a resolution (Rs) of 1.13.[1] | Baseline resolution (Rs > 1.5) is achievable for histidine enantiomers.[5] |
| Example Retention Times | Retention times for derivatized amino acid diastereomers typically range from 10 to 25 minutes, depending on the gradient.[1] | On an Astec® CHIROBIOTIC® T column under specific isocratic conditions, histidine enantiomers can be separated within a reasonable timeframe. |
| Detection | UV detection at 340 nm for Marfey's derivatives.[1] | UV detection at a low wavelength (e.g., 205-220 nm) for underivatized amino acids.[5] |
Experimental Workflow: A Visual Overview
The general workflow for chiral HPLC analysis involves several key stages, from sample preparation to data analysis. The specific steps can vary depending on whether a direct or indirect method is employed.
Detailed Experimental Protocols
Below are detailed protocols for both an indirect and a direct method for the chiral analysis of histidine.
Method 1: Indirect Separation via Derivatization with Marfey's Reagent
This method involves the derivatization of histidine with Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA or Marfey's reagent) to form diastereomers, which are then separated on a standard reversed-phase HPLC column.
1. Derivatization Procedure [2][4]
-
To 20 µL of the amino acid sample, add 40 µL of a 20 mM solution of Marfey's reagent in acetone.
-
Add 10 µL of 0.5 M triethylamine (TEA) to initiate the reaction.
-
Incubate the mixture at 37°C for 24 hours in the dark. A longer incubation time of over 78 hours may be necessary for the complete derivatization of histidine.
-
Quench the reaction by adding 10 µL of 0.5 M HCl.
-
Dilute the final mixture with 20% acetonitrile/0.1% formic acid to a suitable volume for HPLC injection.
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A common starting point is a linear gradient from 10% to 80% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
Method 2: Direct Separation on a Teicoplanin-based Chiral Stationary Phase
This method allows for the direct separation of D- and L-histidine enantiomers without the need for derivatization.
1. Sample Preparation [5]
-
Dissolve the D-histidine sample in a 50:50 mixture of water and methanol to a concentration of approximately 200 µg/mL.
-
Filter the sample through a 0.45 µm filter before injection.
2. HPLC Conditions [5]
-
Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles.
-
Mobile Phase: A mixture of 160 mM sodium phosphate and ethanol at a ratio of 40:60 (v/v), with the pH adjusted to 4.5.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 15°C.
-
Detection: UV at 205 nm.
-
Injection Volume: 10 µL.
Conclusion
The choice between an indirect and a direct chiral HPLC method for the analysis of D-histidine diastereomers depends on the specific requirements of the assay. The indirect method, using a chiral derivatizing agent like Marfey's reagent, is a robust and versatile technique that can be performed on standard achiral HPLC systems. However, it requires a more involved sample preparation process. The direct method, employing a chiral stationary phase such as a teicoplanin-based column, offers the advantage of minimal sample preparation and a more straightforward analysis but necessitates a dedicated chiral column. Both methods are capable of providing the high resolution required for accurate determination of enantiomeric purity in research, development, and quality control settings.
References
- 1. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
A Researcher's Guide to Histidine Protection: Trt vs. Mmt vs. Mtt
In the intricate world of solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group for the imidazole side chain of histidine is a critical decision that profoundly impacts the yield, purity, and stereochemical integrity of the final peptide. The nucleophilic nature of the imidazole ring predisposes it to undesirable side reactions, and its ability to act as an intramolecular base can catalyze the racemization of the histidine residue during coupling. To navigate these challenges, researchers primarily turn to a family of trityl-based protecting groups: Trityl (Trt), Monomethoxytrityl (Mmt), and 4-Methyltrityl (Mtt). This guide provides an objective, data-driven comparison of these three commonly used protecting groups to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
At a Glance: Key Performance Characteristics
The fundamental difference between Trt, Mmt, and Mtt lies in their acid lability, which dictates their suitability for different applications, particularly in orthogonal protection schemes. The electron-donating methoxy group in Mmt and the methyl group in Mtt increase the stability of the corresponding trityl cation formed during cleavage, rendering them more susceptible to acidolysis than the parent Trt group.
| Feature | Trityl (Trt) | Monomethoxytrityl (Mmt) | 4-Methyltrityl (Mtt) | Key Considerations |
| Acid Lability | Lower | Highest | Higher | The order of lability is Mmt > Mtt > Trt. This is crucial for selective deprotection strategies. |
| Cleavage Conditions | Strong acid (e.g., 90-95% TFA)[1] | Very mild acid (e.g., 1% TFA in DCM, or mild acetic acid conditions)[1] | Mild acid (e.g., 1-5% TFA in DCM)[2] | Mmt and Mtt are ideal for on-resin side-chain modifications where other acid-labile groups must remain intact. |
| Racemization | Prone to racemization, especially with base-mediated coupling and extended pre-activation times.[2][3] | Susceptible to racemization, similar to Trt. | Susceptible to racemization, similar to Trt. | Protection on the τ-nitrogen (as in all three) does not eliminate racemization. The choice of coupling reagent and conditions is critical.[1][2] |
| Orthogonality | Compatible with the standard Fmoc/tBu strategy. | Offers a high degree of orthogonality, allowing for selective removal in the presence of tBu and even Mtt groups.[1] | Provides an additional level of orthogonality, removable in the presence of tBu-based protecting groups.[2] | Mmt and Mtt are invaluable for the synthesis of branched or cyclic peptides and for on-resin labeling. |
| Side Reactions | Formation of stable trityl cations upon cleavage necessitates efficient scavenging to prevent re-alkylation of sensitive residues like Trp and Cys.[4] | Mmt cations are also formed and require scavenging. | Mtt cations are also formed and require scavenging.[2] | The use of scavengers such as triisopropylsilane (TIS) is crucial during cleavage. |
Chemical Structures
The structural similarities and differences between the Trt, Mmt, and Mtt protecting groups are illustrated below. All are attached to the τ-nitrogen of the histidine imidazole ring.
References
A Comparative Guide to Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH in Solid-Phase Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the incorporation of histidine residues presents a significant challenge due to the high propensity of its chiral center to racemize. This side reaction can compromise the biological activity and therapeutic efficacy of the final peptide. The choice of protecting group for the imidazole side chain of histidine is a critical factor in mitigating this issue. This guide provides an objective, data-driven comparison of two commonly used protected histidine derivatives, Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The primary mechanism of histidine racemization involves the imidazole ring's π-nitrogen acting as an intramolecular base, which can abstract the α-proton of the activated amino acid, leading to the formation of a mixture of L- and D-isomers.[1][2] The strategic selection of a side-chain protecting group is therefore a key defense against this unwanted epimerization.[3]
Performance Comparison: Suppression of Racemization
Experimental evidence consistently demonstrates that the tert-butyloxycarbonyl (Boc) protecting group on the histidine side chain offers significantly greater protection against racemization than the trityl (Trt) group.[3][4] The electron-withdrawing nature of the urethane group in Fmoc-His(Boc)-OH reduces the basicity of the imidazole ring, thereby suppressing the intramolecular base catalysis that leads to racemization.[2] This difference in performance is particularly pronounced under forcing coupling conditions, such as the elevated temperatures often employed in microwave-assisted SPPS to overcome difficult couplings.[2][3]
Quantitative Data Summary
The following table summarizes the percentage of D-histidine isomer formation reported in various studies, highlighting the superior performance of Fmoc-His(Boc)-OH in minimizing racemization compared to Fmoc-His(Trt)-OH under different coupling conditions.
| Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) | Reference |
| Fmoc-His(Trt)-OH | 50 °C, 10 min | 6.8 | [2][5] |
| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.18 | [2][5] |
| Fmoc-His(Trt)-OH | 90 °C, 2 min | >16 | [2][5] |
| Fmoc-His(Boc)-OH | 90 °C, 2 min | 0.81 | [2][5] |
| Fmoc-His(Trt)-OH | 0 min pre-activation | 1.0 | [2] |
Experimental Protocols
To provide a framework for researchers to conduct their own comparative studies, the following are representative experimental protocols for the incorporation of Fmoc-His(Trt)-OH and Fmoc-His(Boc)-OH in SPPS and the subsequent analysis of histidine racemization.
Protocol 1: Standard Coupling of Fmoc-His(Trt)-OH
This protocol outlines a standard manual coupling procedure for incorporating Fmoc-His(Trt)-OH into a peptide sequence on a solid support.[1]
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 eq.), a coupling reagent (e.g., HBTU, 3 eq.), and an additive (e.g., HOBt, 3 eq.) in DMF.
-
Add diisopropylethylamine (DIPEA) (6 eq.) to the activation solution and mix for 1-2 minutes (avoid prolonged pre-activation).[1]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times).
-
Confirmation of Coupling (Optional): Perform a Kaiser test to ensure complete coupling. If the test is positive (indicating free amines), a recoupling step may be necessary.
Protocol 2: Low-Racemization Coupling of Fmoc-His(Boc)-OH
This protocol is designed for the manual coupling of Fmoc-His(Boc)-OH, aiming to minimize racemization.[2]
-
Resin Preparation: Swell the peptide-resin (1 equivalent) in DMF for at least 30 minutes in a reaction vessel and then drain the DMF.
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-His(Boc)-OH (3-5 equivalents) and a coupling reagent such as HBTU (3-5 equivalents) in a minimal amount of DMF.
-
Add the activation solution to the resin, followed by the addition of DIPEA (6-10 equivalents).
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Confirmation of Coupling (Optional): Perform a Kaiser test.
Protocol 3: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups.[1]
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage:
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5). The use of scavengers like TIS is crucial to prevent the re-attachment of the trityl cation to sensitive residues.[1][6]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours. A deep yellow color may be observed, indicating the release of the trityl cation.[6]
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Mechanism of racemization suppression by the Boc protecting group.
Caption: A decision tree for selecting a histidine derivative.
Conclusion and Recommendations
For routine peptide synthesis where racemization is not anticipated to be a major issue, the more economical Fmoc-His(Trt)-OH may be a suitable choice.[3] However, for the synthesis of peptides where stereochemical integrity is paramount, especially for therapeutic applications or in sequences known to be prone to racemization, the use of Fmoc-His(Boc)-OH is strongly recommended.[3] By carefully considering the experimental data and protocols presented in this guide, researchers can make an informed decision to optimize their peptide synthesis strategies and ensure the production of high-purity, stereochemically defined peptides.
References
A Researcher's Guide to Histidine Protection: Unveiling the Advantages of the Trityl Group
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of histidine presents a persistent challenge. The unique imidazole side chain of histidine is prone to a variety of side reactions, including racemization, which can severely compromise the biological activity and therapeutic efficacy of the final peptide. The strategic selection of a protecting group for this imidazole side chain is therefore a critical decision in the design of any solid-phase peptide synthesis (SPPS) protocol.
This guide provides an objective comparison of the Trityl (Trt) protecting group with other commonly used alternatives for histidine, supported by experimental data. We will delve into the advantages that have made Trityl a cornerstone of modern Fmoc-based SPPS and provide detailed methodologies for its use.
The Trityl Advantage: Robust Protection in Fmoc Chemistry
The trityl group is a bulky and acid-labile protecting group widely employed to mask the imidazole nitrogen of histidine during Fmoc-based SPPS.[1] Its primary advantages lie in its ability to prevent unwanted side reactions at the imidazole nitrogen and its stability under the basic conditions used for Fmoc group removal.[1][2] This stability is crucial for ensuring that the histidine side chain remains protected throughout the iterative cycles of peptide elongation, leading to higher overall yields and purity of the target peptide.[1][3]
By shielding the imidazole nitrogen, the Trityl group effectively prevents side reactions such as acylation.[4] Furthermore, its use is associated with improved solubility characteristics of the protected amino acid derivative, which is beneficial during synthesis.[4]
Performance Comparison: Trityl vs. Other Histidine Protecting Groups
The choice of a histidine protecting group involves a trade-off between synthesis efficiency, prevention of side reactions, and suppression of racemization. While Trityl protection is a robust and widely used strategy, alternative protecting groups offer distinct advantages in specific contexts.
Racemization: The Achilles' Heel of Histidine
A major concern during the coupling of histidine is the loss of stereochemical integrity through racemization. The imidazole ring can act as an intramolecular base, facilitating the abstraction of the α-proton of the activated amino acid, leading to the formation of a mixture of L- and D-isomers.[5]
Experimental data consistently demonstrates that for the critical task of suppressing racemization, the tert-Butoxycarbonyl (Boc) protecting group is superior to the Trityl group, especially under forcing conditions like elevated temperatures used in microwave-assisted SPPS.[5]
Table 1: Comparison of D-Histidine Formation with Different Side-Chain Protecting Groups
| Protecting Group | Coupling Conditions | % D-Isomer (Racemization) | Reference |
| Trityl (Trt) | 50°C, 10 min | 6.8% | [5] |
| tert-Butoxycarbonyl (Boc) | 50°C, 10 min | 0.18% | [5] |
| Trityl (Trt) | 90°C, 10 min | >16% | [5] |
| tert-Butoxycarbonyl (Boc) | 90°C, 10 min | 0.81% | [5] |
| Trityl (Trt) | 5 min pre-activation | 7.8% | [5] |
| Methoxybenzyloxymethyl (MBom) | 5 min pre-activation | <0.5% | [5] |
Other Common Histidine Protecting Groups
-
Benzyloxymethyl (Bom) and t-Butoxymethyl (Bum): These groups, which protect the π-nitrogen of the imidazole ring, are highly effective at preventing racemization.[6] However, their synthesis can be more complex and costly.[6]
-
2,4-Dinitrophenyl (Dnp): Used in Boc-SPPS, the Dnp group provides robust protection and suppresses racemization due to its electron-withdrawing nature. Its removal, however, requires a separate thiolysis step.[4][6]
-
Tosyl (Tos): A more traditional protecting group used in Boc-based strategies, it is generally more prone to racemization compared to modern alternatives.[4][6]
Table 2: Overview of Common Histidine Protecting Groups and their Characteristics
| Protecting Group | Abbreviation | Primary Synthesis Strategy | Key Advantage | Key Disadvantage |
| Trityl | Trt | Fmoc | Good general-purpose protection, improves yield and purity.[1][3] | Prone to racemization, especially at high temperatures.[5] |
| tert-Butoxycarbonyl | Boc | Fmoc/Boc | Excellent suppression of racemization.[5] | Can be labile under certain conditions. |
| Benzyloxymethyl | Bom | Boc | Highly effective at preventing racemization.[6] | More difficult and costly to prepare.[6] |
| 2,4-Dinitrophenyl | Dnp | Boc | Robust protection, suppresses racemization.[6] | Requires a separate thiolysis step for removal.[6] |
| Tosyl | Tos | Boc | Traditional protecting group. | Prone to racemization.[6] |
Experimental Protocols
Protocol 1: Coupling of Fmoc-His(Trt)-OH in Fmoc-SPPS
This protocol outlines the manual coupling of Fmoc-His(Trt)-OH onto a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Fmoc-His(Trt)-OH
-
Coupling agent (e.g., HCTU, DIC/Oxyma)
-
Base (e.g., N,N-diisopropylethylamine (DIPEA))
-
Resin-bound peptide with a free N-terminal amine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF (v/v)
Procedure:
-
Resin Preparation: Swell the peptide-resin (1 equivalent) in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain the solution and repeat the piperidine treatment for another 10 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-His(Trt)-OH (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HCTU, 3-5 equivalents) in DMF. Add a base (e.g., DIPEA, 6-10 equivalents). Crucially, minimize pre-activation time to reduce the risk of racemization.
-
Coupling: Immediately add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and by-products.
-
Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
Protocol 2: Cleavage and Deprotection of His(Trt)-Containing Peptides
This protocol describes the final cleavage of the peptide from the resin and the removal of the Trt and other acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. The TIS acts as a scavenger to prevent the reactive trityl cation from re-attaching to the peptide.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the crude peptide under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Chemistry
Caption: Key concepts in histidine protection and peptide synthesis.
Caption: Decision workflow for selecting a histidine protecting group.
Conclusion
The Trityl protecting group remains a valuable and widely used tool for the incorporation of histidine in Fmoc-based solid-phase peptide synthesis. Its key advantages include robust protection of the imidazole side chain from unwanted reactions, which contributes to higher yields and purity of the final peptide. However, researchers must be acutely aware of its propensity to cause racemization, particularly under forcing conditions.
For routine peptide synthesis where the risk of racemization is low, Fmoc-His(Trt)-OH is a cost-effective and reliable choice. For the synthesis of therapeutic peptides or sequences known to be susceptible to epimerization, the use of alternative protecting groups such as Fmoc-His(Boc)-OH is strongly recommended to ensure the highest stereochemical purity. By carefully considering the experimental data and optimizing coupling protocols, researchers can successfully navigate the challenges of histidine incorporation and synthesize high-quality peptides for their specific applications.
References
A Comparative Guide to Validating Peptide Sequence Integrity for Peptides Containing His(Trt)
The synthesis of peptides containing histidine (His) residues presents unique challenges due to the nucleophilic nature of its imidazole side chain. Protecting this side chain is crucial to prevent undesirable side reactions during solid-phase peptide synthesis (SPPS). The trityl (Trt) group is a widely used protecting group for the imidazole nitrogen of histidine. However, its use necessitates rigorous validation of the final peptide's sequence integrity. This guide provides a comparative analysis of His(Trt), alternative protecting groups, and the experimental protocols required for thorough validation.
Performance Comparison of Histidine Protecting Groups
The choice of a protecting group for the histidine side chain significantly impacts the yield, purity, and potential for side reactions during peptide synthesis. The trityl (Trt) group is favored for its ability to be cleaved under moderately acidic conditions, compatible with many SPPS strategies. However, it is not without its drawbacks, including the potential for racemization and other side reactions. Below is a comparison of common histidine protecting groups.
| Protecting Group | Cleavage Conditions | Advantages | Disadvantages | Typical Yield (%) | Typical Purity (%) | Reference |
| Trityl (Trt) | Mild acid (e.g., TFA/DCM) | Compatible with Fmoc-SPPS; Prevents acylation of the imidazole ring. | Can lead to racemization; Risk of reattachment to tryptophan. | 85-95 | >95 | |
| tert-Butoxycarbonyl (Boc) | Strong acid (e.g., HF) | Stable to Fmoc-SPPS conditions; Reduces racemization risk. | Requires harsh cleavage conditions that can damage sensitive residues. | 80-90 | >95 | |
| Tosyl (Tos) | Strong acid (e.g., HF) | Very stable; Prevents many side reactions. | Requires very harsh cleavage conditions; Can be difficult to remove completely. | 75-85 | >90 | |
| 2,4-Dinitrophenyl (DNP) | Thiolysis (e.g., thiophenol) | Stable to both acid and base. | Cleavage can be slow and may require multiple treatments; DNP group is a known allergen. | 70-80 | >90 |
Key Side Reactions with His(Trt)
The primary concern when using His(Trt) is the potential for racemization, where the L-histidine residue converts to its D-isomer. This occurs because the Trt group can be partially cleaved during the acidic conditions of Fmoc removal, exposing the imidazole nitrogen, which can then catalyze the abstraction of the α-proton.
Caption: Potential racemization pathway of His(Trt) during Fmoc-SPPS.
Experimental Protocols for Validation
To ensure the integrity of a synthesized peptide containing His(Trt), a combination of analytical techniques is essential.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is used to assess the purity of the crude peptide and to isolate the desired product. The presence of diastereomers (due to racemization) can often be detected as a separate peak or a shoulder on the main peak.
Protocol:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5-65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Sample Preparation: Dissolve 1 mg of crude peptide in 1 mL of Mobile Phase A. Inject 20 µL.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. High-resolution MS can help identify small mass changes resulting from side reactions.
Protocol:
-
Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
-
Mode: Positive ion mode.
-
Sample Preparation: The peptide fraction collected from HPLC is diluted 1:10 in 50% acetonitrile/0.1% formic acid.
-
Analysis: The observed mass is compared to the theoretical mass of the desired peptide. The presence of unexpected masses may indicate side products or modifications.
Edman Degradation
Edman degradation is a classic method for sequencing a peptide from the N-terminus. It is particularly useful for identifying the position of any modified or racemized amino acids.
Protocol:
-
The purified peptide is immobilized on a solid support.
-
The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC).
-
The derivatized amino acid is selectively cleaved without breaking the other peptide bonds.
-
The released amino acid derivative is identified by chromatography.
-
The cycle is repeated for the next amino acid in the sequence.
Overall Validation Workflow
The validation of a peptide containing His(Trt) follows a systematic workflow to ensure the final product meets the required specifications of purity and sequence integrity.
Caption: Workflow for the synthesis and validation of peptides with His(Trt).
Decision Guide for Histidine Protection
Choosing the appropriate protecting group for histidine is critical and depends on the specific peptide sequence and the synthetic strategy employed.
Caption: Decision tree for selecting a suitable His protecting group.
A Comparative Guide to Histidine Protecting Groups in Solid-Phase Peptide Synthesis: An Analysis of Coupling Efficiency and Stereochemical Integrity
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of histidine represents a significant challenge. The unique chemical nature of its imidazole side chain makes it highly susceptible to racemization during the activation and coupling steps, potentially compromising the biological activity of the final peptide. The choice of a suitable protecting group for the histidine side chain is therefore a critical decision that directly influences coupling efficiency, stereochemical purity, and overall yield. This guide provides an objective, data-driven comparison of commonly used histidine protecting groups to inform the selection of the optimal building block for your synthetic needs.
The primary issue during the coupling of histidine is the propensity of the imidazole ring's π-nitrogen to act as an intramolecular base. This can lead to the abstraction of the α-proton of the activated amino acid, resulting in a loss of stereochemical integrity and the incorporation of the undesirable D-enantiomer into the peptide chain.[1][2][3] Side-chain protecting groups are essential to mitigate this and other potential side reactions.[1] This analysis focuses on the performance of several key protecting groups, with a primary emphasis on their ability to suppress racemization, a crucial factor in overall coupling efficiency and peptide purity.
Comparative Performance of Histidine Protecting Groups
The effectiveness of a histidine protecting group is primarily measured by its ability to minimize racemization during peptide synthesis. The following table summarizes quantitative data on the formation of the D-histidine isomer when using different protecting groups under various coupling conditions.
| Protecting Group | Nα-Protection | Imidazole Protection Point | Coupling Conditions (Activator/Base) | Temperature (°C) | Coupling/ Pre-activation Time (min) | D-Isomer Formation (%) |
| Trityl (Trt) | Fmoc | Nτ (tau) | HCTU/6-Cl-HOBt/DIPEA | Ambient | 0 | 1.0[3] |
| HCTU/6-Cl-HOBt/DIPEA | Ambient | 5 | 7.8[3] | |||
| Not Specified | 50 | 10 | 6.8[4] | |||
| Not Specified | 90 | Not Specified | >16[4] | |||
| tert-Butoxycarbonyl (Boc) | Fmoc | Nπ (pi) | Not Specified | 50 | 10 | 0.18[4] |
| Not Specified | 90 | Not Specified | 0.81[4] | |||
| Methoxybenzyloxymethyl (MBom) | Fmoc | Nπ (pi) | HCTU/6-Cl-HOBt/DIPEA | Ambient | 5 | 0.3[3] |
| Not Specified | 80 | Not Specified | 0.8[3] | |||
| Benzyloxymethyl (Bom) | Boc | Nτ (tau) | Not Specified | Not Specified | Not Specified | Effective in suppressing racemization[5] |
| t-Butoxymethyl (Bum) | Fmoc | Nπ (pi) | TBTU/DIPEA | Ambient | 60-90 | Low (qualitative) |
| 2,4-Dinitrophenyl (Dnp) | Boc | Nτ (tau) | Not Specified | Not Specified | Not Specified | Low levels of racemization[5] |
Data compiled from studies on L-histidine, which is expected to have a similar racemization propensity as D-histidine.
Analysis of Protecting Group Performance
Trityl (Trt): As one of the most commonly used protecting groups in Fmoc-based SPPS, Fmoc-His(Trt)-OH is favored for its compatibility with standard protocols.[1] The bulky Trityl group is attached to the τ-nitrogen and provides steric hindrance.[1] However, it offers limited protection against racemization, especially with prolonged activation times or at elevated temperatures, as the catalytically active π-nitrogen remains unprotected.[3][4] Data clearly shows that racemization increases significantly with longer pre-activation times and higher temperatures, reaching over 16% at 90°C.[3][4]
tert-Butoxycarbonyl (Boc): The use of Fmoc-His(Boc)-OH has gained prominence due to its superior ability to suppress racemization.[4] The Boc group on the π-nitrogen of the side chain provides electronic protection that disfavors the abstraction of the α-proton.[1] This makes it an excellent choice for the synthesis of long or complex peptides, particularly when using microwave-assisted methods that employ elevated temperatures.[1] Even at 90°C, Fmoc-His(Boc)-OH maintains very low epimerization levels (0.81%).[4]
Benzyloxymethyl (Bom) / t-Butoxymethyl (Bum) / Methoxybenzyloxymethyl (MBom): These protecting groups, which are attached to the π-nitrogen of the imidazole ring, are highly effective at preventing racemization.[3][5] They physically block the nitrogen atom responsible for catalyzing the racemization process.[3] Studies show that Fmoc-His(MBom)-OH significantly reduces epimerization to just 0.3% even with a 5-minute pre-activation time, a condition under which the Trt-protected version shows 7.8% racemization.[3] While highly effective, their use can sometimes be associated with higher costs and potential side reactions during cleavage.[3][5]
2,4-Dinitrophenyl (Dnp): In the context of Boc-SPPS, Boc-His(Dnp)-OH provides robust protection. The electron-withdrawing nature of the Dnp group reduces the basicity of the imidazole ring, thereby suppressing racemization.[5] Its removal requires a separate thiolysis step.
Visualizing the Workflow and Decision Pathway
To better understand the context of these comparisons, the following diagrams illustrate a standard SPPS coupling cycle and a logical workflow for selecting the appropriate histidine protecting group.
References
A Researcher's Guide to Histidine Protecting Groups in Peptide Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of histidine presents a significant challenge. The unique imidazole side chain of histidine is prone to racemization and can lead to unwanted side reactions, compromising the yield, purity, and biological activity of the final peptide. The strategic selection of a protecting group for the histidine side chain is therefore a critical decision that directly impacts the success of the synthesis.
This comprehensive guide provides a cost-benefit analysis of the most common histidine protecting groups, offering a comparative look at their performance, cost, and impact on peptide quality. Supported by experimental data and detailed protocols, this guide aims to equip researchers with the necessary information to make an informed choice for their specific peptide synthesis needs.
Performance Comparison of Histidine Protecting Groups
The choice of a protecting group for histidine is intrinsically linked to the overall SPPS strategy, primarily whether it is Fmoc-based or Boc-based chemistry. The most commonly used protecting groups include trityl (Trt), tert-butoxycarbonyl (Boc), benzyloxymethyl (Bom), 2,4-dinitrophenyl (Dnp), and tosyl (Tos). Each presents a unique set of advantages and disadvantages.
A critical factor in the selection of a histidine protecting group is its ability to suppress racemization. The imidazole ring can act as an internal base, facilitating the abstraction of the α-proton of the activated amino acid, leading to a loss of stereochemical integrity.[1]
Key Advantages and Disadvantages
| Protecting Group | Primary Synthesis Strategy | Key Advantages | Key Disadvantages |
| Trityl (Trt) | Fmoc | Widely used, commercially available, and cost-effective.[2] Stable to Fmoc deprotection conditions.[3] | Prone to significant racemization, especially with prolonged activation times or at elevated temperatures.[4][5] |
| tert-Butoxycarbonyl (Boc) | Fmoc/Boc | More effective than Trt in suppressing racemization.[4] In Boc-SPPS, it can be removed simultaneously with the Nα-Boc group.[6] | Can be prematurely removed during repeated acid treatments in Boc-SPPS.[7] |
| Benzyloxymethyl (Bom) | Boc | Highly effective at preventing racemization.[8] | More expensive and can release formaldehyde during cleavage, potentially leading to side reactions.[9] |
| 2,4-Dinitrophenyl (Dnp) | Boc | Suppresses the basicity of the imidazole ring, thus reducing side reactions.[10] Stable to most reaction and cleavage conditions.[6] | Requires a separate, harsh thiolysis step for removal.[1][11] Can be partially cleaved by piperidine in Fmoc synthesis.[12] |
| Tosyl (Tos) | Boc | Cost-effective. | Can be removed by HOBt, which is often used in coupling reactions, leading to premature deprotection.[6] |
Quantitative Data Summary
The following tables provide a summary of quantitative data for easy comparison of the cost and performance of different histidine protecting groups.
Cost Comparison of Protected Histidine Derivatives
| Protected Amino Acid | Supplier Example(s) | Price (USD) per gram |
| Fmoc-His(Trt)-OH | Sigma-Aldrich, MedChemExpress | ~$1.32 - $6.75 |
| Fmoc-His(Boc)-OH | MedChemExpress, TCI | ~$3.00 - $12.40 |
| Fmoc-His(Bom)-OH | Chem-Impex | ~$50.96 - $72.31 |
| Boc-His(Dnp)-OH | ChemPep, Reagentia | ~$5.18 - $53.73 |
| Boc-His(Tos)-OH | (Less common, price varies) | Varies |
Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity. The prices listed are for small research quantities and are intended for comparative purposes only.
Racemization of Histidine Derivatives Under Various Coupling Conditions
| Fmoc-His Derivative | Coupling Conditions | % D-His Formation |
| Fmoc-His(Trt)-OH | 50 °C for 10 min | 6.8%[4] |
| Fmoc-His(Boc)-OH | 50 °C for 10 min | 0.18%[4] |
| Fmoc-His(Trt)-OH | 90 °C | >16%[4] |
| Fmoc-His(Boc)-OH | 90 °C | 0.81%[4] |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 7.8%[2] |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation | 0.3%[2] |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow (Fmoc-Strategy)
This protocol outlines the manual synthesis of a model peptide to evaluate the performance of a histidine protecting group.
1. Resin Preparation:
-
Swell 100 mg of Rink Amide resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
3. Amino Acid Coupling (Incorporation of Histidine):
-
In a separate vial, dissolve 3-5 equivalents of the desired Fmoc-His(PG)-OH and a suitable coupling agent (e.g., HBTU/HOBt) in DMF.
-
Add 6-10 equivalents of a base such as N,N-diisopropylethylamine (DIPEA) to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test). A negative result (yellow beads) indicates complete coupling.
4. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
5. Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Final Deprotection and Cleavage:
-
After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Wash the peptidyl-resin with DMF, followed by DCM, and then dry it under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail appropriate for the protecting groups used. For Trt and Boc groups, a common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers.
-
Dry the crude peptide.
7. Analysis:
-
Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine purity and by mass spectrometry (MS) to confirm the molecular weight and identify any diastereomers resulting from racemization.
Specific Deprotection Protocols
-
Removal of Dnp group: Before the final cleavage from the resin, suspend the peptide-resin in DMF and treat with thiophenol and triethylamine for approximately 90 minutes at room temperature.[1]
-
Selective removal of Trt group: The Trt group can be selectively removed on-resin using a mild solution of TFA in DCM (e.g., 1-10% TFA) with a scavenger like triethylsilane (TES).[13]
Visualizing the Workflow and Decision-Making Process
To aid in understanding the experimental process and the logical considerations for choosing a protecting group, the following diagrams are provided.
Conclusion
The selection of a histidine protecting group is a multifaceted decision that requires a careful balance of cost, ease of use, and the desired quality of the final peptide. For routine peptide synthesis where cost is a major consideration, Fmoc-His(Trt)-OH remains a popular choice despite its propensity for racemization. When stereochemical purity is paramount, particularly in the synthesis of long or complex peptides for therapeutic applications, the higher cost of derivatives like Fmoc-His(Boc)-OH or Nπ-protected versions such as Fmoc-His(MBom)-OH is often justified by the significant reduction in racemization and improved purity of the crude product.
In Boc-based SPPS, the Dnp group offers robust protection but adds complexity to the deprotection workflow. The Bom group provides excellent racemization suppression but at a higher cost and with the potential for side reactions.
Ultimately, the optimal choice depends on the specific requirements of the peptide sequence, the scale of the synthesis, and the purity demands of the final application. By carefully considering the data and protocols presented in this guide, researchers can make a more informed decision to optimize their peptide synthesis workflows and achieve higher quality products.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FMOC-HIS(BOC)-OH price,buy FMOC-HIS(BOC)-OH - chemicalbook [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 12. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]
- 13. researchgate.net [researchgate.net]
Navigating the Maze: A Comparative Guide to the MS/MS Fragmentation of His(Trt)-Containing Peptides
For researchers, scientists, and drug development professionals, the successful mass spectrometric analysis of synthetic peptides is paramount for sequence verification and impurity profiling. The use of protecting groups, such as the trityl (Trt) group for the imidazole side chain of histidine (His), is a common strategy in solid-phase peptide synthesis (SPPS). However, the inherent lability of the His(Trt) linkage presents a significant challenge during MS/MS analysis. This guide provides a comprehensive comparison of the fragmentation patterns of His(Trt)-containing peptides with their unprotected counterparts, supported by experimental data and detailed protocols, to facilitate informed analytical strategy development.
The primary challenge in the MS/MS analysis of His(Trt)-containing peptides is the high susceptibility of the bulky trityl group to cleavage under typical electrospray ionization (ESI) and collision-induced dissociation (CID) conditions. This results in a prominent neutral loss of 243.12 Da, corresponding to the mass of the trityl cation. This fragmentation can occur in the ionization source ("in-source decay") or within the collision cell, complicating peptide identification and the precise localization of the modification.[1] To overcome these hurdles, a "soft" analytical approach with carefully optimized parameters is essential.
Performance Comparison: Fragmentation Patterns and Lability
The choice of analytical conditions and fragmentation technique significantly impacts the quality of MS/MS spectra for His(Trt)-containing peptides. A comparison with unprotected histidine-containing peptides reveals distinct differences in fragmentation behavior.
Influence of Collision Energy on Fragmentation
A key parameter governing peptide fragmentation is the collision energy. For His(Trt)-containing peptides, a delicate balance must be struck between achieving sufficient backbone fragmentation for sequence confirmation and minimizing the premature loss of the trityl group.
| Collision Energy (Normalized) | His(Trt)-Containing Peptide | Unprotected His-Containing Peptide |
| Low (e.g., 10-15%) | - Predominant precursor ion and a significant ion corresponding to the neutral loss of the trityl group (243.12 Da).- Minimal b- and y-type fragment ions. | - Predominant precursor ion.- Minimal fragmentation. |
| Medium (e.g., 20-30%) | - Increased intensity of the neutral loss fragment.- Emergence of some b- and y-type fragment ions, often with lower intensity compared to the neutral loss peak.- Possible observation of fragment ions retaining the Trt group. | - Good series of b- and y-type fragment ions, allowing for confident sequence determination. |
| High (e.g., >35%) | - The ion corresponding to the neutral loss of the trityl group is often the base peak.- Backbone fragmentation is observed from the detritylated precursor, losing information about the modification site. | - Extensive fragmentation, potentially with increased internal fragmentation and reduced intensity of larger fragment ions. |
Comparison of Fragmentation Techniques
Different fragmentation methods can be employed to mitigate the lability of the His(Trt) group and improve sequence coverage.
| Fragmentation Technique | His(Trt)-Containing Peptide | Unprotected His-Containing Peptide | Key Advantages/Disadvantages for His(Trt) Analysis |
| Collision-Induced Dissociation (CID) | - Prone to significant neutral loss of the trityl group.- Often results in spectra dominated by the detritylated precursor and its fragments. | - Generally provides good sequence coverage with characteristic b- and y-ions. | - Disadvantage: High lability of the Trt group often leads to loss of modification site information. |
| Higher-Energy Collisional Dissociation (HCD) | - Similar to CID, significant neutral loss is observed.- Can sometimes provide more backbone fragmentation of the intact modified peptide compared to CID. | - Produces high-resolution, accurate-mass fragment ions, improving identification confidence. | - Disadvantage: Still susceptible to significant neutral loss. |
| Electron Transfer Dissociation (ETD) | - Preserves the labile trityl group more effectively than CID or HCD.- Generates c- and z-type fragment ions, providing complementary sequence information.- The neutral loss of the trityl group is significantly reduced. | - Also produces c- and z-ions, often providing more complete sequence coverage, especially for longer peptides. | - Advantage: The method of choice for analyzing peptides with labile modifications like His(Trt), as it helps to retain the modification on the fragment ions, aiding in localization. |
Experimental Protocols
To achieve reliable analysis of His(Trt)-containing peptides, meticulous attention to the experimental methodology is crucial.
Sample Preparation
Proper handling of the peptide sample is the first step to prevent premature cleavage of the acid-labile trityl group.
-
Dissolution: Dissolve the peptide in a suitable solvent, such as 50:50 acetonitrile/water with 0.1% formic acid, to a concentration of 1-10 µM.
-
Storage: Analyze the sample as soon as possible after dissolution. If storage is necessary, keep the solution at 4°C for short-term storage or -20°C for longer periods. Avoid repeated freeze-thaw cycles.
LC-MS/MS Analysis
A "soft" analytical approach is recommended to minimize in-source decay of the trityl group.
-
Liquid Chromatography (LC):
-
Column: A standard C18 reversed-phase column is suitable for peptide separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% acetonitrile with 0.1% formic acid.
-
Gradient: A shallow gradient can improve the separation of the peptide of interest from any impurities.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
In-Source Parameters:
-
Capillary Voltage: Use the lowest voltage necessary to obtain a stable spray and good ion signal.
-
Cone/Fragmentor Voltage: This is a critical parameter. Start with a low voltage (e.g., 10-20 V) and gradually increase it while monitoring the MS1 spectrum for the ratio of the intact His(Trt)-peptide to the detritylated ion. Select a voltage that maximizes the intact precursor signal.[1]
-
-
MS/MS Parameters:
-
Precursor Selection: Isolate the monoisotopic peak of the intact His(Trt)-containing peptide.
-
Fragmentation Method: ETD is the preferred method. If ETD is not available, use a low normalized collision energy for CID or HCD (e.g., 10-20%) and optimize by performing a collision energy ramp experiment.[1]
-
-
Visualizing the Process
To better understand the workflows and fragmentation pathways, the following diagrams are provided.
Conclusion
The mass spectrometric analysis of His(Trt)-containing peptides requires a tailored approach to account for the lability of the trityl protecting group. While CID and HCD can provide some sequence information, they are often dominated by the neutral loss of the trityl group, which can obscure the site of modification. The use of "soft" ionization conditions and, most importantly, ETD for fragmentation is highly recommended to preserve the integrity of the His(Trt) residue and enable confident characterization. By understanding the distinct fragmentation patterns and optimizing analytical parameters, researchers can successfully navigate the challenges posed by this common protecting group and ensure the accurate analysis of their synthetic peptides.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of h-His(trt)-ome.hcl
For researchers and scientists engaged in drug development and other laboratory research, the safe handling and disposal of chemical reagents like h-His(trt)-ome.hcl is a critical component of operational excellence and laboratory safety. Adherence to proper disposal protocols is essential for ensuring a safe working environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound.
Chemical and Physical Properties
A summary of key quantitative data for this compound is presented below for easy reference.
| Identifier | Value |
| Chemical Name | Methyl (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoate hydrochloride |
| CAS Number | 32946-56-8[1][2][3][4][5] |
| Molecular Formula | C₂₆H₂₅N₃O₂ · HCl[2] |
| Molecular Weight | 447.96 g/mol [1] |
| Physical Form | Solid, White to off-white powder[1][2] |
| GHS Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[1] |
Experimental Protocols: Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on its physical state (solid or in solution) and whether it is contaminated with other hazardous materials. Given its classification as an irritant, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, splash goggles, and a lab coat.
Protocol 1: Disposal of Solid this compound Waste
This protocol is for the disposal of expired, unused, or waste this compound powder.
Methodology:
-
Segregation: Ensure that the solid this compound waste is not mixed with other hazardous materials. Combining it with other waste streams can complicate the disposal process and may require specialized handling.
-
Packaging: Carefully place the solid this compound into a designated and clearly labeled waste container. If possible, use the original container, ensuring it is securely sealed. If repackaging is necessary, use a container that is compatible with solid chemical waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste: this compound". Include the chemical name and CAS number (32946-56-8) to ensure unambiguous identification for waste disposal personnel.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the waste through a licensed professional waste disposal service.[6][7] Do not dispose of this material in the regular trash.
Protocol 2: Disposal of this compound Solutions
This protocol applies to aqueous or solvent-based solutions containing this compound.
Methodology:
-
Evaluation of Solution Components: Determine if the solution contains any other hazardous components, such as flammable solvents or toxic substances. The presence of other hazardous materials will dictate the appropriate disposal route for the entire solution.
-
Packaging: Transfer the this compound solution into a sealable, chemical-resistant container designated for liquid hazardous waste.
-
Labeling: Label the container clearly as "Hazardous Waste" and list all chemical components, including their approximate concentrations. Ensure the this compound and its CAS number are clearly indicated.
-
Storage: Store the sealed liquid waste container in a designated hazardous waste accumulation area, ensuring secondary containment is used to prevent spills.
-
Disposal: Contact your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company to arrange for proper disposal. Do not pour solutions containing this compound down the drain.
Protocol 3: Disposal of Contaminated Materials
This protocol covers the disposal of labware and PPE contaminated with this compound.
Methodology:
-
Decontamination of Reusable Labware: Reusable labware should be decontaminated by rinsing with a suitable solvent. The rinsate should be collected and disposed of as liquid hazardous waste according to Protocol 2.
-
Disposal of Single-Use Items: Disposable items such as gloves, weighing papers, and pipette tips that have come into contact with this compound should be placed in a designated solid hazardous waste container.
-
Packaging and Labeling: The solid hazardous waste container should be clearly labeled with its contents and stored in the designated hazardous waste accumulation area.
-
Disposal: Arrange for the disposal of the contaminated solid waste through your institution's hazardous waste management program.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. 32946-56-8 H-His(Trt)-OMe HCl AKSci J58875 [aksci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. This compound | C26H26ClN3O2 | CID 53229896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. aaronchem.com [aaronchem.com]
- 7. combi-blocks.com [combi-blocks.com]
Essential Safety and Operational Guidance for Handling H-His(trt)-ome.hcl
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like H-His(trt)-ome.hcl are paramount for laboratory safety and operational integrity. This guide provides immediate, procedural, and step-by-step instructions for the use of personal protective equipment (PPE), and outlines operational and disposal plans to ensure a safe working environment and regulatory compliance.
Hazard Identification and Safety Data Summary
This compound is a histidine derivative and should be handled by technically qualified personnel.[1] According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
-
Signal Word: Warning[1]
-
Hazard Statements:
| Identifier | Value | Reference |
| Chemical Name | N(im)-Trityl-L-histidine methyl ester hydrochloride | [1] |
| CAS Number | 32946-56-8 | [1][2][3] |
| Molecular Formula | C26H25N3O2.HCl | [1][4] |
| Physical Form | Solid | [1] |
| GHS Hazard Pictogram | [1] | |
| GHS Hazard Statements | H315, H319, H335 | [1] |
| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [1] |
Personal Protective Equipment (PPE) Workflow
A systematic approach to donning and doffing PPE is critical to prevent contamination. The following diagram outlines the recommended workflow for handling this compound.
Experimental Protocols: Handling and Disposal
This protocol applies to the handling of powdered this compound.
Methodology:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood or other suitable ventilated enclosure to minimize inhalation of dust.[5]
-
Personal Protective Equipment:
-
Gloves: Wear nitrile or other chemically resistant gloves.[6] Change gloves immediately if they become contaminated.
-
Eye Protection: Use chemical safety goggles. If there is a risk of splashing, a face shield should also be worn.[7]
-
Lab Coat: A clean, long-sleeved lab coat is mandatory.
-
Respiratory Protection: For operations that may generate significant dust, an N95 or higher-rated respirator is recommended.[7]
-
-
Hygiene Measures: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5] Avoid eating, drinking, or smoking in areas where this chemical is handled.
The proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
Methodology:
-
Segregation of Waste:
-
Do not mix this compound waste with other waste streams.
-
Solid waste (e.g., contaminated gloves, weigh paper) should be collected separately from liquid waste.
-
-
Disposal of Solid Waste:
-
Place unused or expired solid this compound and contaminated disposable items into a clearly labeled, sealed container.
-
The label should include "Non-Hazardous Waste: this compound" and the CAS number.
-
Dispose of the sealed container through your institution's designated chemical waste disposal program.[8]
-
-
Disposal of Solutions:
-
Aqueous solutions of this compound should be evaluated to ensure no other hazardous materials are present.[8]
-
If the solution contains hazardous solvents, it must be treated as hazardous waste.
-
Follow your institution's and local regulations for the disposal of non-hazardous aqueous chemical waste.
-
-
Decontamination of Glassware:
-
Triple rinse any glassware that has come into contact with this compound with a suitable solvent (e.g., water or ethanol).
-
The rinsate should be collected and disposed of as chemical waste.[8] Once decontaminated, the glassware can be washed and reused.
-
By adhering to these protocols, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before handling any chemical.
References
- 1. 32946-56-8 H-His(Trt)-OMe HCl AKSci J58875 [aksci.com]
- 2. peptide.com [peptide.com]
- 3. H-His(1-Trt)-OMe · HCl - Bachem AG [bioscience.co.uk]
- 4. HIS(TRT)-OME·HCL , N-IM-TRITYL-L-HISTIDINE METHYL ESTER HYDROCHLORIDE [amp.chemicalbook.com]
- 5. peptide.com [peptide.com]
- 6. safety.duke.edu [safety.duke.edu]
- 7. pppmag.com [pppmag.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
